Keramaphidin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H40N2 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
(1R,2S,10Z,16R,23Z,27S)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene |
InChI |
InChI=1S/C26H40N2/c1-3-7-11-16-27-18-14-24-23-19-22(13-9-5-1)25-26(24,21-27)15-10-6-2-4-8-12-17-28(25)20-23/h1-2,5-6,19,23-25H,3-4,7-18,20-21H2/b5-1-,6-2-/t23-,24-,25-,26-/m0/s1 |
InChI Key |
WWQLAWPZBZACNJ-CCNZYGDDSA-N |
Isomeric SMILES |
C1CCN2CC[C@H]3[C@@H]4CN5CCCC/C=C\CC[C@@]3(C2)[C@@H]5C(=C4)CC/C=C\C1 |
Canonical SMILES |
C1CCN2CCC3C4CN5CCCCC=CCCC3(C2)C5C(=C4)CCC=CC1 |
Synonyms |
keramaphidin B |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Keramaphidin B: A Technical Guide
An In-depth Examination of the Isolation, Biosynthesis, and Synthesis of a Potent Manzamine Alkaloid
Keramaphidin B is a structurally complex, pentacyclic marine alkaloid belonging to the manzamine class of natural products. First identified in 1994, its intricate architecture and significant biological activity have made it a subject of considerable interest for natural product chemists, synthetic chemists, and drug development professionals. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, proposed biosynthesis, cytotoxic properties, and the key synthetic strategies developed to construct its formidable framework.
Discovery and Isolation from a Marine Sponge
This compound was first isolated from the marine sponge Amphimedon sp., collected in the waters off the Kerama Islands, Okinawa, Japan.[1] The structure of this novel alkaloid was elucidated through extensive spectroscopic analysis, including 2D NMR and X-ray crystallography of a derivative.[1][2] Notably, the natural product was isolated as a scalemic mixture, although one enantiomer was predominant in the sponge.[1]
Experimental Protocol: Isolation and Purification
Diagram: General workflow for the isolation of this compound.
Caption: Generalized workflow for isolating this compound.
-
Collection and Preparation: Specimens of the marine sponge Amphimedon sp. are collected and freeze-dried to remove water and preserve the chemical integrity of its metabolites. The dried sponge is then ground into a fine powder to maximize the surface area for extraction.
-
Extraction: The powdered sponge material is exhaustively extracted with a mixture of organic solvents, typically methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂), to pull a wide range of organic compounds into solution. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract undergoes a series of purification steps. This usually begins with solvent partitioning to separate compounds based on their polarity. This is followed by multiple rounds of column chromatography, often using silica gel, to separate the complex mixture into simpler fractions.
-
Final Purification: The fractions containing the target compound are identified using techniques like thin-layer chromatography (TLC) and spectroscopic analysis. Final purification to isolate pure this compound is typically achieved using high-performance liquid chromatography (HPLC), often on a reverse-phase column.
Biological Activity and Quantitative Data
This compound has demonstrated significant cytotoxic activity against several cancer cell lines, making it a lead compound for further investigation in oncology.
Cytotoxicity Data
The following table summarizes the reported in vitro cytotoxicity of this compound.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| P388 | Murine Leukemia | 0.28 | ~0.6 |
| KB | Human Epidermoid Carcinoma | 0.28 | ~0.6 |
| Data sourced from multiple reports referencing the original discovery.[2] |
Spectroscopic Data
The structural elucidation of this compound relied on detailed spectroscopic analysis. While the original data tables from the 1994 communication are not fully accessible, data from the successful total synthesis by Fürstner et al. in 2021 confirmed the structure by matching the spectroscopic data of the synthetic material with that of the authentic natural product.[1][3]
| Data Type | Description |
| ¹H NMR | Complex aliphatic and olefinic signals consistent with its macrocyclic and caged structure. |
| ¹³C NMR | Approximately 29 distinct carbon signals, confirming the molecular formula. |
| Mass Spec | High-resolution mass spectrometry (HRMS) establishes the molecular formula as C₂₉H₄₂N₂. |
| Optical Rotation | The natural product is scalemic, but the separated enantiomers exhibit opposite optical rotations. |
The Biosynthetic Origin: The Baldwin-Whitehead Hypothesis
The discovery of this compound was particularly significant because its structure closely resembled a key intermediate proposed two years earlier by Baldwin and Whitehead in their biosynthetic hypothesis for the manzamine alkaloids.[1][3] This hypothesis provides a compelling explanation for the formation of the complex, shared core structure of this alkaloid family.
The key transformation is a proposed intramolecular, transannular Diels-Alder reaction of a macrocyclic bis-dihydropyridine precursor. This reaction is thought to form the characteristic etheno-bridged diaza-decaline core of the manzamine family. This compound is believed to be the reduced product of the initial iminium ion cycloadduct.
Diagram: The Baldwin-Whitehead Biosynthetic Hypothesis for this compound.
Caption: Proposed biosynthetic pathway to this compound.
Synthetic Approaches to this compound
The complex, sterically congested structure of this compound presents a formidable challenge for total synthesis. Several research groups have undertaken this challenge, employing different strategies to construct the pentacyclic core.
Baldwin's Biomimetic Synthesis (1998)
The first total synthesis was a biomimetic approach by Baldwin and coworkers, providing strong chemical evidence for the proposed biosynthetic pathway.
-
Key Strategy: The synthesis culminated in an intramolecular Diels-Alder reaction of a synthesized macrocyclic precursor, mirroring the biosynthetic hypothesis.
-
Experimental Protocol: The synthesized bis-dihydropyridinium macrocycle was treated in a buffer solution to facilitate the key cycloaddition, followed by reduction with sodium borohydride (B1222165) (NaBH₄).
-
Outcome: This route successfully produced (±)-Keramaphidin B, but in very low yields (0.2–0.3%), highlighting the inefficiency of the non-enzymatic cyclization and the prevalence of competing side reactions.
Fürstner's Unified Synthesis (2021)
A highly efficient and elegant synthesis was reported by the laboratory of Alois Fürstner, abandoning the biomimetic approach for a more robust chemical strategy.[1][3]
-
Key Strategy: A Michael/Michael addition cascade was used to rapidly construct the central diaza-tricyclic core. The two macrocyclic rings were then closed sequentially using modern metathesis reactions.
-
Experimental Protocol:
-
Core Formation: A Michael/Michael cascade reaction between carefully designed precursors, promoted by a strong base (LiOtBu), efficiently assembled the tricyclic core.
-
Macrocycle 1 (13-membered): Ring-closing alkyne metathesis (RCAM) was employed to form the larger macrocycle.
-
Macrocycle 2 (11-membered): Ring-closing olefin metathesis (RCM) was used to forge the smaller macrocycle.
-
Final Steps: Reduction of amide functionalities completed the synthesis of (+)-Keramaphidin B.
-
-
Outcome: This route was significantly more efficient than the biomimetic approach and allowed for the synthesis of substantial quantities of the material for further study.
Diagram: Fürstner's Convergent Synthetic Strategy.
References
The Discovery of Keramaphidin B from the Marine Sponge Amphimedon sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keramaphidin B, a pentacyclic alkaloid belonging to the manzamine class of marine natural products, was first isolated from the Okinawan marine sponge Amphimedon sp. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its isolation and structure elucidation. Furthermore, it presents the quantitative data on its potent cytotoxic activity against murine leukemia and human epidermoid carcinoma cell lines. While the precise signaling pathways affected by this compound remain to be fully elucidated, this guide explores potential mechanisms of action based on the known biological activities of related manzamine alkaloids, offering a foundation for future research and drug development endeavors.
Introduction
The marine environment is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the manzamine alkaloids, isolated from various marine sponges, have garnered significant attention due to their complex chemical architectures and potent pharmacological properties. This compound, a member of this family, was discovered in 1994 by Kobayashi and his team from the marine sponge Amphimedon sp.[1]. Structurally, it features a unique 1,4-etheno-2,7-decahydronaphthyridine core with two macrocyclic rings[1]. This discovery was particularly noteworthy as this compound was proposed as a plausible biogenetic precursor to other manzamine alkaloids[1]. Early studies revealed its significant cytotoxic effects, highlighting its potential as a lead compound in anticancer drug discovery[2]. This guide serves as a comprehensive technical resource on the foundational discovery and initial biological evaluation of this compound.
Isolation of this compound from Amphimedon sp.
The isolation of this compound from the marine sponge Amphimedon sp. involved a multi-step extraction and chromatographic purification process. The detailed protocol, as inferred from related manzamine alkaloid isolation procedures, is outlined below.
Experimental Protocol: Isolation
-
Collection and Extraction: Specimens of the marine sponge Amphimedon sp. were collected from Okinawan waters. The collected sponge material was lyophilized and then extracted exhaustively with an organic solvent such as methanol (B129727) or a chloroform (B151607)/methanol mixture to obtain a crude extract[3].
-
Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve suspending the extract in water or a methanol/water mixture and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
Chromatographic Separation: The fraction containing the alkaloids of interest was further purified using a series of chromatographic techniques. This likely included:
-
Silica (B1680970) Gel Column Chromatography: The active fraction was applied to a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on their affinity for the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound was achieved using reversed-phase HPLC with a suitable solvent system, such as a methanol/water or acetonitrile/water gradient[3].
-
The workflow for the isolation and purification of this compound is depicted in the following diagram.
Structure Elucidation
The intricate molecular structure of this compound was determined through a combination of extensive spectroscopic analysis, primarily 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray diffraction analysis[1].
Experimental Protocols: Structure Elucidation
-
Spectroscopic Analysis:
-
1D and 2D NMR Spectroscopy: The planar structure and relative stereochemistry of this compound were elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments allowed for the assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the molecular formula of this compound.
-
-
X-ray Crystallography: The definitive three-dimensional structure and absolute stereochemistry of this compound were established by single-crystal X-ray diffraction analysis of a suitable crystal of the natural product[1].
The logical relationship for the structure elucidation process is illustrated below.
Biological Activity: Cytotoxicity
This compound has demonstrated potent cytotoxic activity against both murine and human cancer cell lines. The initial screening revealed its efficacy against P388 murine leukemia cells and KB human epidermoid carcinoma cells[2].
Quantitative Data
The cytotoxic activity of this compound is summarized in the table below.
| Cell Line | Organism | Tissue Type | IC₅₀ (µg/mL) |
| P388 | Mouse | Leukemia | 0.28[2] |
| KB | Human | Epidermoid Carcinoma | 0.28[2] |
Table 1. Cytotoxic Activity of this compound.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
A standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was likely employed to determine the in vitro cytotoxicity of this compound. The general protocol is as follows:
-
Cell Culture: P388 and KB cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells received only the solvent.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: MTT solution was added to each well, and the plates were incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.
Potential Signaling Pathways and Mechanism of Action
While specific studies on the signaling pathways directly targeted by this compound are limited, the mechanisms of action of other closely related manzamine alkaloids provide valuable insights into its potential biological targets.
Inferred Signaling Pathways
Based on studies of manzamine A, this compound may exert its cytotoxic effects through one or more of the following pathways:
-
Inhibition of Vacuolar ATPases (V-ATPases): Manzamine A has been shown to be an inhibitor of V-ATPases, which are proton pumps essential for maintaining the acidic environment of lysosomes and other organelles. Inhibition of V-ATPases disrupts cellular processes such as autophagy and endocytosis, which can lead to cancer cell death.
-
Induction of Apoptosis: Manzamine alkaloids have been reported to induce apoptosis (programmed cell death) in various cancer cell lines. This can occur through the activation of caspase cascades and the disruption of the mitochondrial membrane potential.
-
Cell Cycle Arrest: Some manzamine alkaloids can cause cell cycle arrest, typically at the G0/G1 or G2/M phases, preventing cancer cells from proliferating. This is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
The potential signaling pathways implicated in the cytotoxic activity of this compound are depicted below.
Conclusion and Future Directions
The discovery of this compound from the marine sponge Amphimedon sp. has provided a valuable addition to the manzamine class of alkaloids with significant cytotoxic potential. This guide has detailed the initial discovery, including the methodologies for isolation, structure elucidation, and the quantitative assessment of its biological activity. While the precise molecular targets and signaling pathways of this compound remain an active area for investigation, the known mechanisms of related compounds suggest promising avenues for future research. Further studies are warranted to fully characterize its mechanism of action, which could pave the way for the development of this compound or its analogs as novel anticancer therapeutic agents. Elucidating its specific interactions with cellular components will be crucial for optimizing its efficacy and selectivity, ultimately translating this natural product discovery into clinical applications.
References
Chemical structure of Keramaphidin B alkaloid
An In-depth Technical Guide to the Chemical Structure of Keramaphidin B Alkaloid
Introduction
This compound is a structurally complex pentacyclic marine alkaloid belonging to the manzamine class of natural products. First isolated in 1994 by Kobayashi and colleagues from the Okinawan marine sponge Amphimedon sp., its intricate architecture has made it a compelling target for total synthesis and a subject of interest for its biological activity.[1][2] Notably, its discovery followed a landmark 1992 biosynthetic hypothesis by Baldwin and Whitehead, who postulated this compound as a key intermediate in the biogenesis of other manzamine alkaloids.[1][3][4] This guide provides a detailed overview of its chemical structure, isolation, structure elucidation, and biological significance.
Chemical Structure
The chemical structure of this compound is characterized by a unique and highly congested pentacyclic framework. This framework consists of a central, rigid [2.2.2] azabicyclic core (a 1,4-etheno-2,7-decahydronaphthyridine system) fused to two large macrocyclic rings, one 11-membered and one 13-membered.[4][5][6] The structure possesses four stereogenic centers, one of which is a quaternary carbon, adding to its synthetic challenge.[1][6]
Initially, this compound was isolated as a scalemic mixture, and both enantiomers have been separated using chiral HPLC.[3][5] The absolute stereochemistry of the (+)-enantiomer was later determined to be (1R, 4S, 4aR, 8aS).[5]
Isolation and Structure Elucidation
Isolation Protocol
This compound was first isolated from the marine sponge Amphimedon sp., collected in Okinawa, Japan. A detailed experimental protocol for the isolation, as described by Kobayashi et al. (1994), would typically involve the following steps:
-
Extraction: The sponge material is homogenized and extracted with an organic solvent, such as methanol (B129727) or a chloroform/methanol mixture, to isolate the crude alkaloid fraction.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning (e.g., between ethyl acetate (B1210297) and water) to separate compounds based on polarity.
-
Chromatography: The organic-soluble fraction is then purified through a series of column chromatography steps, likely using silica (B1680970) gel and eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
Final Purification: High-Performance Liquid Chromatography (HPLC), often on a reverse-phase column (e.g., C18), is used for the final purification to yield pure this compound. Chiral HPLC can be employed to separate the enantiomers.[5]
Structure Elucidation Methodologies
The structure of this compound was originally determined through a combination of spectroscopic techniques and X-ray crystallography.[4][5]
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing the connectivity of the atoms within the complex pentacyclic system.[5]
-
-
X-ray Crystallography: Single-crystal X-ray analysis provided unambiguous confirmation of the relative stereochemistry of the four stereogenic centers.[4][5]
-
Determination of Absolute Stereochemistry: The absolute configuration was established by Kobayashi et al. in 1996. This was achieved by analyzing the ¹H NMR data of Mosher's esters (MTPA esters) prepared from a 9,10-dihydroxy derivative of this compound.[5]
The structural assignment has since been unequivocally confirmed through multiple total syntheses, where the spectroscopic data of the synthetic material matched that of the natural product.[5]
Biological Activity
This compound has demonstrated significant cytotoxic activity against several cancer cell lines. This biological activity is a key driver for the interest in its synthesis and the development of analogues.
Quantitative Cytotoxicity Data
The following table summarizes the reported in vitro cytotoxicity of this compound.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| P388 | Murine Leukemia | 0.28 | ~0.64 | [1][2] |
| KB | Human Epidermoid Carcinoma | 0.28 | ~0.64 | [1][2] |
Biosynthesis and Total Synthesis
The Baldwin-Whitehead Biosynthetic Hypothesis
This compound is a central component of the Baldwin-Whitehead hypothesis for the biosynthesis of manzamine alkaloids. This proposed pathway involves a key intramolecular [4+2] Diels-Alder cycloaddition.
References
- 1. Towards the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Origins of Keramaphidin B: A Guide to its Proposed Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keramaphidin B is a structurally complex pentacyclic marine alkaloid first isolated from an Okinawan sponge of the genus Amphimedon. As a member of the broader manzamine class of alkaloids, it has attracted significant attention due to its potent cytotoxicity against P388 murine leukemia and KB human epidermoid carcinoma cells.[1] Beyond its biological activity, this compound is of profound interest to chemists and biologists as a key proposed intermediate in the biosynthesis of the more complex manzamine alkaloids.[2]
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. It is important to note that the complete enzymatic machinery and the corresponding biosynthetic gene cluster for this compound and the manzamine alkaloids have not yet been identified.[3] Consequently, the pathway remains a well-supported hypothesis rather than a fully elucidated biological cascade. The prevailing theory, known as the Baldwin-Whitehead hypothesis, is supported by elegant biomimetic syntheses that demonstrate the chemical feasibility of the key proposed steps.[2][4] This document will detail this proposed pathway, the experimental evidence that underpins it, and the logical framework of these crucial experiments.
The Proposed Biosynthetic Pathway: The Baldwin-Whitehead Hypothesis
The biosynthesis of the manzamine alkaloids, with this compound as an early product, is thought to be one of the most intriguing and complex pathways in natural product chemistry.[5] The Baldwin-Whitehead hypothesis, first proposed in 1992, provides a plausible route from simple precursors to the intricate core structure of these molecules.[1] It is speculated that the actual producer is not the sponge itself, but rather a symbiotic microorganism.[1]
The proposed pathway initiates from simple building blocks: ammonia, a C3 unit (like acrolein), and a C10 unit. These are thought to assemble into a macrocyclic bis-dihydropyridine intermediate.[1] The key and most remarkable step in the hypothesis is a spontaneous, intramolecular Diels-Alder [4+2] cycloaddition reaction.[4] This transannular reaction is proposed to form the characteristic and complex etheno-bridged diaza-decaline core of the manzamine family.[4]
Following this cycloaddition, an iminium ion intermediate is formed. The reduction of this intermediate is hypothesized to yield this compound.[4] The fact that this compound has been isolated as a scalemic mixture (containing both enantiomers) from its natural source lends strong support to the idea that the key Diels-Alder reaction may not be enzyme-dependent, as an enzyme would typically produce only one enantiomer.[4]
Experimental Protocols: Biomimetic Synthesis as Evidentiary Support
As the enzymes and genes for this compound biosynthesis are unknown, standard biological experimental protocols such as gene knockouts or in-vitro enzyme assays are not available. The primary experimental evidence for the Baldwin-Whitehead hypothesis comes from biomimetic total synthesis. These experiments aim to mimic the proposed key biosynthetic step in the laboratory to test its chemical feasibility.
A key study successfully demonstrated that a synthetic macrocyclic precursor, analogous to the proposed intermediate, undergoes an intramolecular Diels-Alder reaction when held in a buffer solution, followed by reduction, to yield (±)-Keramaphidin B.[2] This provides powerful, direct experimental support for the central tenets of the biosynthetic hypothesis.[2]
General Protocol for Biomimetic Synthesis of (±)-Keramaphidin B (Conceptual):
-
Synthesis of the Macrocyclic Precursor: A multi-step organic synthesis is employed to construct the macrocyclic bis-dihydropyridine precursor from simpler starting materials. This is the most complex part of the process, requiring advanced synthetic chemistry techniques.
-
Diels-Alder Cycloaddition: The synthesized macrocyclic precursor is dissolved in a suitable buffer (e.g., aqueous buffer) to mimic physiological conditions. The solution is typically stirred at or near room temperature for an extended period to allow the transannular cycloaddition to occur.
-
In-situ Reduction: Following the cycloaddition, a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added directly to the reaction mixture. This reduces the resulting iminium ion intermediate to the final stable amine found in this compound.
-
Isolation and Purification: The resulting mixture is subjected to standard workup and purification procedures, typically involving solvent extraction and chromatography (e.g., HPLC), to isolate this compound.
-
Structural Verification: The structure of the synthesized product is confirmed by comparing its spectroscopic data (NMR, Mass Spectrometry) with that of the naturally isolated this compound.
Data Presentation
Due to the hypothetical nature of the biosynthetic pathway and the absence of identified enzymes, quantitative data regarding the natural biosynthesis of this compound is unavailable. Data such as enzyme kinetics, precursor incorporation rates, and pathway flux do not exist in the literature. However, the yields from biomimetic synthesis studies can provide an indication of the chemical feasibility of the proposed transformations, albeit under laboratory conditions which may differ significantly from the cellular environment.
| Parameter | Description | Reported Value | Reference |
| Biomimetic Synthesis Yield | Overall yield for the conversion of the synthetic macrocyclic precursor to (±)-Keramaphidin B via the key Diels-Alder and reduction sequence. | Low (e.g., 0.2-0.3%) | [6] |
| Enzyme Kinetics (Km, kcat) | Not Applicable. The enzymes responsible for the biosynthesis have not been identified. | N/A | - |
| Precursor Incorporation Rates | Not Applicable. Isotope labeling studies specifically targeting the this compound pathway have not been reported. | N/A | - |
Note: The low yield in the biomimetic synthesis highlights the challenges of this complex chemical transformation in a laboratory setting and suggests that in the natural system, an enzyme, while perhaps not required for the key cycloaddition, may play a role in optimizing the conformation of the precursor or preventing side reactions.[6]
Conclusion and Future Outlook
The biosynthesis of this compound is a captivating scientific puzzle. The Baldwin-Whitehead hypothesis provides a chemically sound and elegant proposal for its formation, with the key transannular Diels-Alder reaction being a highlight of biosynthetic logic. This hypothesis is significantly strengthened by biomimetic synthesis studies that have successfully produced the this compound scaffold from a rationally designed macrocyclic precursor.[2]
However, the biological foundation of this pathway remains uncharted territory. The definitive elucidation of the this compound biosynthetic pathway awaits the identification of the true producing organism—likely a microbial symbiont of the host sponge—and the subsequent discovery of the associated biosynthetic gene cluster. Future research will undoubtedly focus on metagenomic and transcriptomic approaches to mine the sponge holobiont for candidate genes. The identification of these genes will pave the way for heterologous expression and in-vitro enzymatic studies, which will finally allow for the full characterization of this remarkable biosynthetic cascade, turning the elegant hypothesis into established biological fact.
References
- 1. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations into the Manzamine Alkaloid Biosynthetic Hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Topic: Keramaphidin B as a Plausible Biogenetic Precursor of Manzamine Alkaloids
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The manzamine alkaloids, a class of marine-derived natural products, have garnered significant attention due to their complex structures and potent biological activities, including antitumor, antibacterial, and anti-inflammatory properties. For over three decades, their biosynthetic origin has remained largely enigmatic, posing a significant challenge to both synthetic chemists and biochemists. A pivotal breakthrough in understanding their formation came with the "Baldwin-Whitehead hypothesis," which proposed a plausible biogenetic pathway. This hypothesis identified keramaphidin B, a pentacyclic alkaloid, as a key intermediate. This technical guide provides a detailed examination of the evidence supporting this compound's role as a precursor to the manzamine alkaloids, focusing on the biomimetic synthesis that provides the strongest experimental validation for this theory.
The Manzamine Biogenetic Hypothesis
In 1992, Baldwin and Whitehead proposed a compelling hypothesis for the biosynthesis of manzamine alkaloids from simple, symmetrical building blocks.[1][2] The discovery of ircinals and this compound in marine sponges after the hypothesis was published lent significant credence to their sharp intuition.[3][4]
The proposed pathway involves several key stages:
-
Assembly of Precursors: The pathway is believed to start from four fundamental units: tryptophan, ammonia, a C10 symmetrical dialdehyde, and a C3 acrolein equivalent.[1]
-
Macrocycle Formation: These units condense to form a large macrocyclic bis-dihydropyridine intermediate.
-
Intramolecular Cycloaddition: The crucial step involves a transannular [4+2] Diels-Alder reaction within the macrocycle. This cycloaddition between a dihydropyridine (B1217469) and a dihydropyridinium moiety forms the characteristic pentacyclic core of the manzamine family.[5][6]
-
Formation of this compound: The resulting iminium ion, termed "pre-keramaphidin B," is then reduced to yield this compound.[5][7] The isolation of this compound as a racemate from natural sources suggests this key cycloaddition step may occur non-enzymatically.[1][6]
-
Elaboration to Manzamine A: this compound is then postulated to undergo further oxidative transformations to form ircinal A, which serves as the direct precursor to manzamine A via a Pictet-Spengler reaction with tryptamine (B22526) followed by oxidation.[8][9]
Experimental Validation: The Biomimetic Synthesis of this compound
The most direct experimental evidence supporting the Baldwin-Whitehead hypothesis is the biomimetic synthesis of this compound from a synthetic macrocyclic precursor.[10] This work demonstrated that the key intramolecular Diels-Alder reaction is chemically feasible without enzymatic intervention.[1][5]
Experimental Protocol: Biomimetic Conversion
The following protocol is a synthesized methodology based on the published literature for the conversion of the bis-dihydropyridinium macrocycle to this compound.[1][10]
Objective: To demonstrate the feasibility of the proposed intramolecular Diels-Alder cycloaddition and subsequent reduction to form (±)-keramaphidin B.
Starting Material: Synthetically prepared bis-dihydropyridinium macrocycle precursor (Synthesized over 11 steps).[1]
Procedure:
-
Reaction Setup: A solution of the bis-dihydropyridinium macrocycle is prepared in an appropriate solvent system.
-
Buffering: The solution is treated with a buffer (e.g., phosphate (B84403) buffer) to induce the formation of the necessary equilibrium concentration of the dihydropyridine/dihydropyridinium species required for the Diels-Alder reaction. The mixture is stirred at room temperature.
-
Cycloaddition: The intramolecular [4+2] cycloaddition proceeds spontaneously in the buffered solution to form the pentacyclic iminium ion intermediate ("pre-keramaphidin B"). This step is the key transformation.
-
Reduction: Following the cycloaddition, the resulting mixture is treated with a reducing agent, sodium borohydride (B1222165) (NaBH₄), to reduce the iminium ion.
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is performed using chromatographic techniques (e.g., HPLC) to isolate this compound.
-
Characterization: The identity of the isolated product is confirmed by comparison of its spectroscopic data (¹H NMR, ¹³C NMR, MS) with that of the natural product.
Quantitative Data
The biomimetic synthesis successfully produced this compound, confirming the chemical viability of the proposed pathway. However, the yield was notably low, suggesting that in a biological system, enzymatic control or efficient recycling of precursors may be necessary to prevent competing side reactions like dihydropyridine disproportionation.[5][7]
| Parameter | Value | Source |
| Starting Material | Bis-dihydropyridinium Macrocycle | [1] |
| Key Transformation | Intramolecular Diels-Alder / Reduction | [1][10] |
| Product | (±)-Keramaphidin B | [1][10] |
| Yield | 0.2 – 0.3% | [1][5] |
| Major Side Reactions | Dihydropyridine Disproportionation | [5] |
Table 1: Summary of Quantitative Data for the Biomimetic Synthesis of this compound.
Supporting Evidence from Chemical Feasibility Studies
Further research has explored the chemical landscape of the proposed reaction. A study utilizing a high-throughput experimentation (HTE) approach investigated 96 different multicomponent reactions (MCRs) to probe the conditions that favor the formation of the this compound scaffold.[3] This work demonstrated that factors such as solvent, catalyst, and the order of reagent addition significantly influence the reaction outcome, highlighting a potential "upside-down" reactivity pattern of acrolein that can lead to either the desired product or a "dead-end" isomer.[3]
| Condition Favoring this compound Scaffold | Condition Favoring "Dead-End" Iso-scaffold | Source |
| Solvent: Dichloromethane (DCM) | Solvent: TRIS/HCl buffer (unfavorable for both) | [3] |
| Catalyst: Various Lewis acids (e.g., Yb(OTf)₃) | Catalyst: Bi(OTf)₃ (under specific addition order) | [3] |
| Addition Order: Acrolein added last | Addition Order: Acrolein added first or second | [3] |
Table 2: Summary of Conditions Influencing this compound Scaffold Formation in HTE Studies.
Conclusion and Future Outlook
The biomimetic synthesis of this compound provides powerful, direct experimental evidence for the central tenets of the Baldwin-Whitehead hypothesis.[10] The successful, albeit low-yield, formation of the complex pentacyclic core from a macrocyclic precursor validates the proposed intramolecular Diels-Alder reaction as a chemically sound transformation.[1][5] This, combined with the isolation of racemic this compound and other plausible intermediates like ircinal A from marine sponges, builds a strong case for this compound's role as a key precursor in the manzamine alkaloid biosynthetic pathway.[3][8]
Despite this progress, the complete biosynthetic pathway remains to be fully elucidated. The low efficiency of the biomimetic reaction suggests that specific enzymes, such as oxidoreductases or transferases, likely play crucial roles in vivo to guide the reactions, improve yields, and control stereochemistry. Future research involving genomic analysis of sponge symbionts and enzymatic assays will be critical to uncovering the specific biocatalysts involved and fully unraveling the fascinating biosynthesis of these potent marine alkaloids.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The First Total Syntheses of Ircinol A, Ircinal A, and Manzamines A and D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigations into the Manzamine Alkaloid Biosynthetic Hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for Keramaphidin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Keramaphidin B, a pentacyclic marine alkaloid belonging to the manzamine class. Isolated from the Okinawan marine sponge Amphimedon sp., this compound has demonstrated notable cytotoxic activity against various cancer cell lines, making it a molecule of significant interest in medicinal chemistry and drug discovery.[1] This document compiles the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the total synthesis of (+)-Keramaphidin B, offering a valuable resource for its identification, characterization, and further investigation.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for synthetic (+)-Keramaphidin B, as reported in the supporting information of the total synthesis by Fürstner et al. (2021). This data is crucial for the structural elucidation and verification of the compound.
Table 1: ¹H NMR Data for (+)-Keramaphidin B (600 MHz, C₆D₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2α | 2.85 | ddd | 12.1, 5.1, 2.6 |
| 2β | 2.21 | dt | 12.1, 9.9 |
| 3α | 1.89 | m | |
| 3β | 1.28 | m | |
| 4 | 2.77 | ddd | 11.2, 5.1, 2.9 |
| 5 | 2.01 | m | |
| 6 | 2.64 | d | 10.5 |
| 8α | 2.29 | ddd | 12.8, 10.5, 5.1 |
| 8β | 1.83 | ddd | 12.8, 10.5, 5.1 |
| 10α | 2.45 | m | |
| 10β | 1.57 | m | |
| 11 | 5.43 | m | |
| 12 | 5.31 | m | |
| 13α | 2.11 | m | |
| 13β | 1.98 | m | |
| 14α | 1.43 | m | |
| 14β | 1.18 | m | |
| 15α | 1.25 | m | |
| 15β | 0.98 | m | |
| 17α | 2.91 | m | |
| 17β | 2.51 | m | |
| 18α | 1.76 | m | |
| 18β | 1.48 | m | |
| 19α | 1.63 | m | |
| 19β | 1.35 | m | |
| 20 | 5.48 | m | |
| 21 | 5.25 | m | |
| 22α | 2.08 | m | |
| 22β | 1.95 | m | |
| 23α | 1.69 | m | |
| 23β | 1.54 | m | |
| 24α | 2.38 | m | |
| 24β | 2.18 | m |
Table 2: ¹³C NMR Data for (+)-Keramaphidin B (151 MHz, C₆D₆)
| Position | δ (ppm) |
| 1 | 63.8 |
| 2 | 54.1 |
| 3 | 20.1 |
| 4 | 64.1 |
| 5 | 40.9 |
| 6 | 59.9 |
| 7 | 45.2 |
| 8 | 35.1 |
| 9 | 61.2 |
| 10 | 33.5 |
| 11 | 131.2 |
| 12 | 129.8 |
| 13 | 30.1 |
| 14 | 29.8 |
| 15 | 25.3 |
| 17 | 51.9 |
| 18 | 27.5 |
| 19 | 26.8 |
| 20 | 130.9 |
| 21 | 128.7 |
| 22 | 32.4 |
| 23 | 29.9 |
| 24 | 36.4 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) data provides confirmation of the elemental composition of this compound.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₆H₄₂N₂: 383.3421, found: 383.3420.
Experimental Protocols
The spectroscopic data presented above were acquired using standard, high-field NMR and high-resolution mass spectrometry techniques. The general procedures are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a Bruker AVANCE III HD 600 spectrometer equipped with a cryoprobe. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal (C₆D₆: δH = 7.16 ppm, δC = 128.06 ppm). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable the complete assignment of the proton and carbon signals.
High-Resolution Mass Spectrometry (HRMS)
HRMS data was obtained using an Agilent 6230 ESI-TOF mass spectrometer. The sample was introduced via an electrospray ionization (ESI) source, and the mass-to-charge ratio (m/z) was analyzed using a time-of-flight (TOF) detector to provide a high-resolution mass measurement, allowing for the determination of the elemental composition.
Workflow for Spectroscopic Analysis of a Novel Compound
The logical workflow for the spectroscopic analysis of a newly synthesized or isolated natural product like this compound is depicted in the following diagram. This process is fundamental in chemical research for structural verification and characterization.
References
Keramaphidin B: A Technical Overview of its Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keramaphidin B is a complex marine alkaloid that belongs to the manzamine class of natural products. First isolated in 1994 from the Okinawan marine sponge Amphimedon sp., it has garnered significant attention due to its intricate molecular architecture and potent biological activity.[1] Structurally, this compound is characterized by a pentacyclic framework that includes 11- and 13-membered macrocyclic rings, a highly congested [2.2.2] azabicyclic core, and four stereogenic centers, one of which is a quaternary carbon.[1][2] This unique structure has made it a formidable challenge and an attractive target for total synthesis.
This document provides an in-depth guide to the known physical and chemical properties of this compound, details on its biological effects, and an examination of the experimental protocols developed for its synthesis.
Physical and Chemical Properties
While detailed experimental data for all physical properties are not extensively reported in the literature, the following table summarizes the known and calculated properties of this compound.
| Property | Value | Source / Method |
| Molecular Formula | C₂₈H₄₄N₂ | Calculated |
| Molecular Weight | 420.67 g/mol | Calculated |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Not reported | - |
| Natural Occurrence | Isolated as a racemate from Amphimedon sp. sponge.[2] | Literature |
| CAS Number | 157291-95-5 | PubChem |
Spectral Data: Comprehensive 2D NMR investigations were crucial for the initial structure elucidation of this compound. The detailed 1H and 13C NMR data are available in specialized chemical literature, particularly in publications detailing its total synthesis, where spectral data of synthetic samples are matched with those of the natural product.[3]
Biological Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. This biological activity is a primary driver for the interest in its synthesis and potential therapeutic applications.
Antiproliferative Effects: Initial studies revealed that this compound exhibits potent cytotoxicity against:
-
P388 murine leukemia cells with an IC₅₀ of 0.28 μg/mL.[4]
-
KB human epidermoid carcinoma cells with an IC₅₀ of 0.28 μg/mL.[4]
Subsequent studies have confirmed moderate to high cytotoxicity against other human cancer cell lines and potent activity in brine shrimp lethality assays.[5] The complex macrocyclic structures are believed to be crucial for its antiproliferative effects.
Mechanism of Action: As of the latest available literature, the precise molecular mechanism of action and the specific cellular signaling pathways targeted by this compound have not been fully elucidated. Its potent cytotoxicity suggests interference with fundamental cellular processes, but further research is required to identify its direct molecular targets.
Key Experimental Protocols & Concepts
The extreme complexity and low natural abundance of this compound have spurred the development of several innovative total synthesis strategies. Below are outlines of key conceptual frameworks and experimental approaches.
The Baldwin-Whitehead Biosynthetic Hypothesis
It is postulated that this compound is a key intermediate in the biosynthesis of the broader family of manzamine alkaloids. The "Baldwin-Whitehead hypothesis" suggests a biomimetic pathway involving a transannular Diels-Alder reaction of a macrocyclic bis-dihydropyridine precursor. This hypothesis has been supported by biomimetic laboratory syntheses, which, despite being very low-yielding (0.2-0.3%), provided evidence for the chemical feasibility of this pathway.[3]
Total Synthesis via Michael/Michael Addition Cascade
A highly efficient and purely chemical logic-based route to this compound involves a Michael/Michael addition cascade. This strategy provides rapid access to the critical tricyclic core of the molecule and allows for the introduction of chemical handles needed to form the large macrocycles. This approach has been central to the successful gram-scale synthesis of (+)-Keramaphidin B.[3][5]
Workflow of the Michael/Michael Addition Cascade: This key step establishes the core azabicyclic structure with the correct stereochemistry.
Protocol for the Michael/Michael Cascade and Core Formation: The following represents a generalized protocol based on published syntheses:[3]
-
Base Treatment and Reaction Initiation: A piperidinone derivative (the Michael donor) is treated with a strong base such as lithium tert-butoxide (LiOtBu) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -50 °C).
-
Cascade Reaction: The Michael acceptor is added to the reaction mixture. The reaction is allowed to warm to room temperature, initiating the cascade. The first intermolecular Michael addition is followed by a rapid intramolecular Michael addition to form the diaza-tricyclic product.
-
Protection and Reduction: The crude product is often re-protected (e.g., with a Boc group) and then reduced, for example, with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) (MeOH), to yield a more easily purified alcohol intermediate. This key intermediate, containing the core structure, can be isolated in high yield (e.g., 53% over two steps on a gram scale).[3]
Macrocycle Formation via Ring-Closing Metathesis
Following the construction of the core, the two large rings are formed. A successful strategy employs two different types of ring-closing metathesis (RCM) reactions:
-
Ring-Closing Alkyne Metathesis (RCAM): This reliable method is used to form the 13-membered ring. Molybdenum alkylidyne catalysts are particularly effective, showing good functional group tolerance.[5][6]
-
Ring-Closing Olefin Metathesis (RCM): The 11-membered ring is notably more challenging to close. This step often requires careful optimization, using catalysts like the first-generation Grubbs catalyst under high dilution and elevated temperatures.[3][6]
Protocol for a Representative RCAM Step: [3]
-
Catalyst System: A molybdenum alkylidyne catalyst (e.g., complex 31 as described in the literature) is used.
-
Reaction Conditions: The acyclic precursor is dissolved in a solvent such as toluene (B28343) with molecular sieves. The catalyst (e.g., 20 mol%) is added, and the mixture is heated to reflux.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting tetracyclic product is purified by flash column chromatography, often achieving high yields (e.g., 83%).[3]
Conclusion
This compound remains a molecule of high interest at the intersection of organic chemistry and pharmacology. Its potent cytotoxicity underscores its potential as a lead compound in drug discovery, although a detailed understanding of its mechanism of action is still needed. The synthetic challenges posed by its structure have spurred significant innovation in synthetic methodology, particularly in the areas of cascade reactions and ring-closing metathesis. The successful and scalable total syntheses that have been developed now provide access to this complex molecule and its analogs, paving the way for further biological investigation and structure-activity relationship studies.
References
- 1. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]
- 2. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Syntheses of this compound and Nominal Njaoamine I & Studies towards the Total Synthesis of Providencin :: MPG.PuRe [pure.mpg.de]
Keramaphidin B: A Comprehensive Technical Review of its Synthesis, Cytotoxicity, and Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keramaphidin B is a pentacyclic marine alkaloid belonging to the manzamine class of natural products. First isolated in 1994 from the Okinawan marine sponge Amphimedon sp., it has garnered significant attention from the scientific community due to its complex and challenging molecular architecture and its potent cytotoxic activities against various cancer cell lines.[1][2] Structurally, this compound features a unique framework that includes 11- and 13-membered macrocyclic rings and a congested [2.2.2] azabicyclic core, presenting a formidable challenge for total synthesis.[1] This technical guide provides an in-depth review of the existing research on this compound, focusing on its synthesis, biological activity, and a putative mechanism of action based on current understanding of the manzamine alkaloid family.
Chemical Synthesis of this compound
The total synthesis of this compound has been a significant endeavor in organic chemistry, with multiple research groups developing unique strategies to construct its intricate pentacyclic system. These approaches have not only demonstrated innovative synthetic methodologies but have also provided access to material for further biological evaluation.
Two prominent total syntheses of this compound have been reported by the research groups of Baldwin and Fürstner.
Baldwin's Biomimetic Approach:
Baldwin's synthesis represents a biomimetic approach, postulating that this compound is a key intermediate in the biosynthesis of other manzamine alkaloids.[2] A key step in this synthesis involves an intramolecular Diels-Alder reaction to construct the core structure.
Fürstner's Unified Approach:
A more recent and efficient total synthesis was developed by Fürstner and his team.[3] This approach utilizes a Michael/Michael addition cascade to rapidly assemble the tricyclic core of the molecule. The macrocyclic rings were then formed using ring-closing alkyne metathesis (RCAM) and ring-closing olefin metathesis (RCM).[3]
Key Synthetic Transformations:
-
Diels-Alder Reaction: A cornerstone of several synthetic strategies, this reaction is employed to form the central six-membered rings of the core structure.
-
Michael/Michael Addition Cascade: This powerful reaction allows for the rapid and stereocontrolled construction of the tricyclic core of this compound.[3]
-
Ring-Closing Metathesis (RCM/RCAM): Both ring-closing olefin metathesis and ring-closing alkyne metathesis have been crucial for the formation of the challenging 11- and 13-membered macrocycles.[3]
Experimental Workflow: Total Synthesis of this compound (Fürstner Approach)
Biological Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic activity against several cancer cell lines, most notably P388 murine leukemia cells and KB human epidermoid carcinoma cells.[1][2] This biological activity is a key driver for the continued interest in this natural product and its analogs for potential therapeutic applications.
| Cell Line | IC50 (µg/mL) | Reference |
| P388 Murine Leukemia | 0.28 | [2] |
| KB Human Epidermoid Carcinoma | 0.28 | [2] |
Table 1: Cytotoxicity of this compound
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
- P388 or KB cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 104 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of this compound are prepared in culture medium.
- The culture medium in the wells is replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.
- Plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
- After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
- The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
4. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Putative Mechanism of Action
The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, based on its structural similarity to other well-studied manzamine alkaloids, particularly Manzamine A, a putative signaling pathway for its cytotoxic effects can be proposed. Manzamine A has been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms, including the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and modulation of the p53 signaling pathway.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
It is hypothesized that this compound, like other manzamine alkaloids, may exert its cytotoxic effects by inducing apoptosis through the mitochondrial pathway. This could involve the inhibition of key survival kinases such as GSK-3β, leading to the activation of pro-apoptotic proteins and the eventual execution of programmed cell death.
It is critical to emphasize that this proposed pathway is based on the known mechanisms of related manzamine alkaloids and requires direct experimental validation for this compound.
Future Directions
This compound remains a molecule of significant interest. Future research should focus on several key areas:
-
Elucidation of the specific molecular target(s) and signaling pathways of this compound to fully understand its mechanism of action.
-
Synthesis of novel analogs of this compound to explore structure-activity relationships and potentially develop more potent and selective cytotoxic agents.
-
In vivo studies to evaluate the therapeutic potential and toxicity profile of this compound in animal models of cancer.
Conclusion
This compound is a structurally complex and biologically active marine natural product with demonstrated cytotoxic effects against cancer cell lines. The successful total syntheses of this molecule have paved the way for further investigation into its therapeutic potential. While its precise mechanism of action is yet to be fully elucidated, it likely shares common pathways with other manzamine alkaloids, involving the induction of apoptosis. Continued research into this compound and its analogs holds promise for the development of new anticancer agents.
References
Technical Whitepaper: Biological Activity of Keramaphidin B Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Keramaphidin B is a unique pentacyclic manzamine marine alkaloid, originally isolated from the Okinawan marine sponge Amphimedon sp.[1][2] Like many marine-derived natural products, it has attracted scientific interest due to its significant biological activities. Initial studies have revealed that this compound possesses potent cytotoxic effects against several cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer therapeutics.[1][2] This document provides a comprehensive overview of the currently available data on this compound's anticancer activity, details the standard experimental protocols used to assess such activity, and visualizes key workflows and potential signaling pathways.
Quantitative Cytotoxicity Data
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. This compound has demonstrated potent activity against murine leukemia and human epidermoid carcinoma cells.[1][2] The reported IC50 values are summarized in the table below.
| Compound | Cell Line | Cell Type | Organism | IC50 Value (µg/mL) |
| This compound | P-388 | Murine Leukemia | Mouse | 0.28[1][2] |
| This compound | KB | Human Epidermoid Carcinoma | Human | 0.28 - 0.3[1][2] |
Mechanism of Action and Signaling Pathways
While the cytotoxic activity of this compound is established, the precise molecular mechanisms and the specific signaling pathways it modulates have not been fully elucidated in the available literature.[2] Many cytotoxic natural alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[3][4][5] These pathways are often dysregulated in cancer cells, promoting uncontrolled growth and resistance to cell death.[6][7] Inhibition of these cascades can lead to cell cycle arrest and the induction of apoptosis.[4][8]
Below is a generalized diagram of a common signaling pathway targeted by anticancer agents. The specific interaction points of this compound within this or other pathways remain a critical area for future investigation.
Experimental Protocols
The following sections detail standard methodologies for evaluating the biological activity of a compound like this compound against cancer cell lines.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.[9]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: Following incubation, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated to allow formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[9]
-
Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[10][11]
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound at a concentration around its IC50 value for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle dissociation agent like trypsin.[10][11]
-
Washing: The collected cells are washed with cold PBS (Phosphate-Buffered Saline) to remove any residual medium.[10]
-
Staining: Cells are resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and PI are added to the cell suspension.[10][12]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[12]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.[11] The instrument quantifies the fluorescence signals from each cell, allowing for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] Anticancer agents often induce cell cycle arrest at specific checkpoints.
Methodology:
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting: Cells are harvested, washed with PBS, and counted.
-
Fixation: Cells are fixed to permeabilize the membrane. A common method is dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.[13][15]
-
Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing PI and RNase A.[15] RNase A is crucial as it degrades RNA, ensuring that PI only binds to DNA.[15]
-
Incubation: Cells are incubated in the staining solution in the dark.
-
Flow Cytometry Analysis: The DNA content of each cell is measured by the flow cytometer. A histogram of fluorescence intensity versus cell count is generated, showing distinct peaks for G0/G1 (2N DNA content), and G2/M (4N DNA content), with the S phase population in between.[14]
Conclusion and Future Directions
This compound exhibits potent cytotoxic activity against cancer cell lines, establishing it as a compound of interest for oncology research. However, a significant knowledge gap exists regarding its specific molecular targets and mechanism of action. Future research should prioritize:
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand how it induces cell death.
-
Broad-Spectrum Screening: Evaluating its cytotoxicity against a wider panel of human cancer cell lines to determine its spectrum of activity.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer.
Elucidating these aspects is essential for advancing this compound from a promising natural product to a potential clinical candidate in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 7. Biosynthesis of anticancer phytochemical compounds and their chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Cytotoxicity of Keramaphidin B on P388 and KB Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Keramaphidin B, a pentacyclic marine alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides a concise summary of its activity against P388 murine leukemia cells and KB human epidermoid carcinoma cells, based on available scientific literature. The document outlines the quantitative measure of its cytotoxicity, a representative experimental protocol for such an evaluation, and a generalized workflow for cytotoxicity testing.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of a cell population by 50%. This compound has been shown to be a potent cytotoxic agent against both P388 and KB cell lines.[1][2]
| Cell Line | Cell Type | IC50 (µg/mL) |
| P388 | Murine Leukemia | 0.28 |
| KB | Human Epidermoid Carcinoma | 0.28 |
Table 1: The reported IC50 values for this compound against P388 and KB cancer cell lines.[2]
Experimental Protocols: A Representative Cytotoxicity Assay
While the precise protocol used to obtain the IC50 values for this compound is not detailed in the provided literature, a general methodology for assessing cytotoxicity using a common method like the MTT assay is described below. This protocol is representative of standard practices in the field.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in P388 and KB cell lines.
Materials:
-
P388 and KB cell lines
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count P388 and KB cells that are in the logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., 0.1% DMSO).
-
Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).[3]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a multi-well spectrophotometer at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a cell-based cytotoxicity assay.
A generalized workflow for determining the cytotoxicity of a compound.
Signaling Pathways
The available literature primarily focuses on the synthesis and cytotoxic potency of this compound.[4][5][6] Detailed studies elucidating the specific molecular mechanisms and intracellular signaling pathways through which this compound exerts its cytotoxic effects on P388 and KB cells are not extensively covered in the provided search results. Further research is required to determine if its activity is mediated through apoptosis, necrosis, or other forms of cell death, and to identify the specific protein targets or pathways involved.
References
- 1. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Intertwined Chemistry and Biology of Keramaphidin B and Ingenamine: A Technical Guide
Introduction: The manzamine-type alkaloids, a diverse family of structurally complex natural products isolated from marine sponges, have long captivated synthetic chemists and pharmacologists alike. Among this class, Keramaphidin B and ingenamine represent two closely related pentacyclic alkaloids of the "ingenamine estate" that share a common, intricate diazatricyclic core.[1][2] this compound, first isolated from an Okinawan marine sponge of the genus Amphimedon in 1994, is considered a key biosynthetic precursor to the broader manzamine family.[1][3] Ingenamine is a more oxidized member of this family, bearing a crucial hydroxyl group absent in this compound.[3] This guide provides an in-depth exploration of the chemical relationship, synthetic strategies, and biological activities of these two significant marine alkaloids.
The Synthetic Relationship: A Unified Approach
The structural kinship between this compound and ingenamine is defined by the presence of a C-9 hydroxyl group in ingenamine, which is absent in this compound.[3] This seemingly minor difference presents distinct challenges and opportunities in total synthesis. Modern synthetic efforts have moved beyond emulating the proposed biosynthetic pathway—a transannular Diels-Alder reaction—and have instead pursued strategies based on purely chemical logic.[4]
A notable unified approach developed by the Fürstner group showcases the ability to access the common etheno-bridged diaza-decaline core and then diverge to synthesize both target molecules.[4] This strategy hinges on a Michael/Michael addition cascade to rapidly assemble the complex tricyclic scaffold, followed by carefully orchestrated macrocyclization reactions to form the two large rings.[4] Key reactions in this synthesis include Ring-Closing Alkyne Metathesis (RCAM) and Ring-Closing Olefin Metathesis (RCM), which have proven reliable for forging the challenging 11- and 13-membered macrocycles.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Manzamine Alkaloids: A Technical Guide to Their Biological Significance and Therapeutic Potential
Executive Summary: Manzamine alkaloids, a unique class of β-carboline-containing polycyclic compounds, have emerged from the marine environment as a significant source of pharmacologically active agents. First isolated from marine sponges of the genus Haliclona near Cape Manzamo in Okinawa, over 100 different manzamine analogues have since been discovered in more than 16 sponge species.[1] These structurally complex molecules exhibit a remarkable breadth of biological activities, including potent anti-cancer, anti-malarial, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3] Their diverse mechanisms of action, which include the inhibition of key cellular targets like vacuolar ATPases (v-ATPases), Glycogen Synthase Kinase-3β (GSK-3β), and the autophagy pathway, position them as promising scaffolds for the development of novel therapeutics for a range of human diseases. This guide provides an in-depth overview of the core biological significance of manzamine alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action for researchers, scientists, and drug development professionals.
Introduction: Source and Structure
The manzamine alkaloids are characterized by a complex and intricate molecular architecture. The archetypal compound, manzamine A, features a fused and bridged pentacyclic ring system attached to a β-carboline moiety.[1][4] This core structure is comprised of a sophisticated array of 5-, 6-, 8-, and 13-membered rings.[1] The wide distribution of these alkaloids across multiple, unrelated sponge families suggests a potential microbial origin, where the compounds may be produced by sponge-associated microorganisms.[1][5] The proposed biogenesis involves key precursors such as ircinal A, which undergoes a putative intramolecular Diels-Alder reaction to form the complex polycyclic core.[1][6]
Biological Significance and Mechanisms of Action
Manzamine alkaloids have demonstrated a diverse portfolio of potent biological activities, making them a subject of intense research interest.
Anti-Cancer Activity
Manzamine A and its derivatives have shown significant cytotoxicity against a variety of cancer cell lines through multiple mechanisms of action.
-
Pancreatic Cancer: Manzamine A targets vacuolar ATPases (v-ATPases), which are crucial for maintaining the acidic tumor microenvironment.[7][8][9] By inhibiting these proton pumps, manzamine A disrupts lysosomal function and blocks the autophagic process at the late stage of autophagosome-lysosome fusion or turnover.[7][8][9] This inhibition of autophagy, a critical survival pathway for pancreatic tumors, sensitizes cancer cells to apoptosis.[7][9]
-
Colorectal Cancer: In human colorectal cancer cells, manzamine A has been shown to reduce cell proliferation by inducing cell cycle arrest at the G0/G1 phase.[10][11] This effect is mediated through the p53/p21/p27 pathways, which inhibit cyclin-dependent kinases.[10] Furthermore, it triggers caspase-dependent apoptosis via the depletion of the mitochondrial membrane potential and suppresses metastatic potential by inhibiting the epithelial-mesenchymal transition (EMT).[10][11]
-
Cervical Cancer: The anticancer activity in cervical cancer is linked to the targeting of the SIX1 protein, a critical homeobox gene involved in organogenesis and cell proliferation.[12][13] Treatment with manzamine A leads to a significant decrease in SIX1 protein levels, resulting in the inhibition of cell proliferation and colony formation.[13]
-
Breast Cancer: In breast cancer cells, manzamine A promotes the formation of autophagosomes but suppresses their degradation, leading to an accumulation of autophagic vesicles.[14] This process, termed secretory autophagy, is mediated by the Receptor-Interacting Protein Kinase 1 (RIP1).[14]
Antimalarial Activity
Manzamine alkaloids, particularly manzamine A and (-)-8-hydroxymanzamine A, exhibit potent in vivo activity against the malaria parasite Plasmodium berghei.[15][16] A single injection of manzamine A can inhibit over 90% of the asexual erythrocytic stages of the parasite, an efficacy comparable to chloroquine (B1663885) and superior to artemisinin (B1665778) at similar doses.[15] Notably, manzamine A treatment can prolong the survival of mice with high levels of parasitemia, with a 40% recovery rate observed 60 days after a single injection.[15] Structure-activity relationship studies indicate that the β-carboline moiety and the bond between N-27 and C-34 are important for antimalarial activity, as manzamine F, a ketone analog, shows no inhibitory effect.[15][17]
Neuroprotective and Anti-neuroinflammatory Activity
Manzamines have emerged as a promising class of compounds for neurodegenerative diseases like Alzheimer's disease.
-
GSK-3β Inhibition: Manzamine A is a non-ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 10 μM.[18] GSK-3β is a key kinase involved in the pathological hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles in Alzheimer's disease.[2] Manzamine A also inhibits Cyclin-dependent kinase 5 (CDK-5), another kinase implicated in tau pathology.[19][20] By inhibiting these kinases, manzamine A has been shown to decrease tau hyperphosphorylation in human neuroblastoma cell lines.[20]
-
Anti-neuroinflammation: Manzamine alkaloids can modulate the activity of activated microglia, the primary immune cells of the central nervous system, which are involved in the pathogenesis of several neurodegenerative diseases.[2][19]
Antimicrobial Activity
Several manzamine alkaloids have demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Manzamine A and 8-hydroxymanzamine A show potent inhibition with MIC values of 1.56 µg/mL and 0.91 µg/mL, respectively.[2] They also exhibit activity against other bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
Quantitative Bioactivity Data
The biological activities of various manzamine alkaloids have been quantified across numerous studies. The following tables summarize these findings.
Table 1: Anticancer Activity of Manzamine Alkaloids
| Alkaloid | Cancer Type / Cell Line | Metric (µM) | Value | Citation(s) |
|---|---|---|---|---|
| Manzamine A | Colorectal Cancer (HCT116) | IC50 | ~2.5 | [10] |
| Manzamine A | Colorectal Cancer (DLD-1) | IC50 | ~2.5 | [10] |
| Manzamine A | Colorectal Cancer (HT-29) | IC50 | >5 | [10] |
| Manzamine A | Pancreatic Cancer (AsPC-1) | N/A | Inhibits autophagy at 10 µM | [7][8] |
| Manzamine A | Cervical Cancer (SiHa, CaSki) | N/A | Inhibits proliferation at 2-4 µM | [13] |
| 8-hydroxymanzamine A | Cervical Cancer (SiHa, CaSki) | N/A | Inhibits proliferation at 4 µM |[13] |
Table 2: Antimalarial & Antiparasitic Activity of Manzamine Alkaloids
| Alkaloid | Organism | Metric | Value | Citation(s) |
|---|---|---|---|---|
| Manzamine A | Plasmodium berghei (in vivo) | % Inhibition | >90% (at 50 µmol/kg) | [15] |
| (-)-8-hydroxymanzamine A | Plasmodium berghei (in vivo) | % Inhibition | >90% (at 100 µmol/kg) | [15] |
| Ircinol A | Leishmania donovani | IC50 (µg/mL) | 0.9 | [17] |
| Ircinol A | Leishmania donovani | IC90 (µg/mL) | 1.7 |[17] |
Table 3: Antimicrobial Activity of Manzamine Alkaloids
| Alkaloid | Organism | Metric (µg/mL) | Value | Citation(s) |
|---|---|---|---|---|
| Manzamine A | Mycobacterium tuberculosis H37Rv | MIC | 1.56 | [2] |
| 8-hydroxymanzamine A | Mycobacterium tuberculosis H37Rv | MIC | 0.91 | [2] |
| Manzamine A | Staphylococcus aureus | IC50 | 0.5 | [2] |
| Manzamine A | Methicillin-resistant S. aureus | IC50 | 0.7 | [2] |
| 21b (analogue) | Mycobacterium intracellulare | IC50 | <0.02 | [2] |
| 20d (analogue) | Mycobacterium intracellulare | IC50 | 0.06 |[2] |
Table 4: Kinase Inhibitory Activity of Manzamine Alkaloids
| Alkaloid | Kinase | Metric (µM) | Value | Citation(s) |
|---|---|---|---|---|
| Manzamine A | GSK-3β | IC50 | 10 | [18] |
| Manzamine A | CDK-5 | IC50 | 1.5 |[18] |
Key Experimental Methodologies
The biological activities described above were determined using a range of standard and specialized experimental protocols. The following are representative methodologies for key assays cited.
Cell Proliferation (MTS) Assay
This colorimetric assay measures cell viability based on the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan (B1609692) product by viable cells.[7][11][18][20]
-
Cell Plating: Seed cells (e.g., HCT116, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of the manzamine alkaloid or vehicle control (DMSO) for a specified period (e.g., 24-72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[11][18]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot Analysis for Autophagy Markers (LC3-II, p62)
This technique is used to detect and quantify the levels of specific proteins involved in the autophagy pathway, such as LC3-II (an autophagosome marker) and p62/SQSTM1 (an autophagy substrate that accumulates when autophagy is inhibited).[7][8]
-
Cell Lysis: Treat pancreatic cancer cells (e.g., AsPC-1) with manzamine A (e.g., 10 µM) for 24 hours.[7] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel (e.g., 12-15%) by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
In Vitro GSK-3β Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of GSK-3β, typically by quantifying the phosphorylation of a specific substrate.[3][21]
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human GSK-3β enzyme, a specific GSK-3 substrate peptide, and ATP.[21]
-
Inhibitor Addition: In a 96- or 384-well plate, add serial dilutions of manzamine A or a control inhibitor.[21]
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the enzyme and inhibitor.[3]
-
Incubation: Incubate the plate at 30°C or room temperature for a defined period (e.g., 30-60 minutes).[5][21]
-
Detection: Stop the reaction and quantify the kinase activity. A common method is a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.[21][22] Add the detection reagents as per the manufacturer's protocol and measure luminescence with a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Murine Antimalarial Assay (4-Day Suppressive Test)
This model, developed by Peters, is a standard for assessing the efficacy of potential antimalarial compounds against blood-stage parasites.[6][15]
-
Parasite Inoculation: Infect BALB/c mice intraperitoneally with approximately 1x10⁷ red blood cells parasitized with Plasmodium berghei.[6][23]
-
Compound Administration: Randomly divide mice into groups. Starting 2-4 hours post-infection, administer the test compound (e.g., manzamine A at 50 µmol/kg), a positive control (e.g., chloroquine at 10 mg/kg), or the vehicle control orally or via injection once daily for four consecutive days (Day 0 to Day 3).[6][15]
-
Parasitemia Monitoring: On Day 4, collect tail blood smears from each mouse. Stain the smears with Giemsa stain.
-
Analysis: Determine the percentage of parasitized red blood cells by counting under a microscope. Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group. Monitor mice for survival.[15]
Signaling Pathways and Workflows
Visual diagrams help to clarify the complex mechanisms of action and experimental processes associated with manzamine alkaloids.
Caption: Manzamine A inhibits v-ATPase and blocks autophagosome-lysosome fusion in pancreatic cancer cells.
Caption: Manzamine A inhibits GSK-3β and CDK5, preventing pathological Tau hyperphosphorylation.
References
- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 10. youtube.com [youtube.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 14. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. promega.com [promega.com]
- 23. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (–)-Keramaphidin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of (–)-keramaphidin B, a pentacyclic marine alkaloid with potent cytotoxic activities. The document details various synthetic strategies, key experimental protocols, and quantitative data to aid researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
(–)-Keramaphidin B, first isolated from the marine sponge Amphimedon sp., presents a formidable synthetic challenge due to its complex architecture.[1] This structure includes a highly congested [2.2.2] azabicyclic core, a quaternary stereocenter, and two macrocyclic rings of 11 and 13 atoms.[1] Its significant cytotoxicity against P388 murine leukemia cells and KB human epidermoid carcinoma cells underscores its potential as a therapeutic agent.[1] This document outlines two prominent and distinct total syntheses of keramaphidin B, providing a valuable resource for researchers interested in this complex molecule and its analogs.
Synthetic Strategies Overview
Two primary strategies for the total synthesis of this compound have been successfully developed, each employing unique key reactions to construct the intricate pentacyclic framework.
-
Fürstner's Asymmetric Synthesis of (+)-Keramaphidin B: This approach utilizes a Michael/Michael cascade reaction to diastereoselectively forge the common tricyclic core. The macrocycles are subsequently formed via a carefully optimized sequence of ring-closing alkyne metathesis (RCAM) and ring-closing olefin metathesis (RCM).[2]
-
Sato's Racemic Synthesis of (±)-Keramaphidin B: This strategy hinges on a base-catalyzed Diels-Alder reaction of a 3-hydroxy-2-pyridone, where regioselectivity is controlled through dynamic crystallization.[3][4][5][6] The two macrocycles are constructed in a single step through a double macrocyclic alkylation.[4]
Another notable approach towards the core structure involves a strain-promoted, inverse electron-demand Diels–Alder cycloaddition of a transiently-generated cyclic allene.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative data from the two completed total syntheses of this compound for easy comparison.
Table 1: Overall Synthesis Efficiency
| Synthetic Route | Final Product | Longest Linear Sequence (LLS) | Overall Yield | Reference |
| Fürstner (2021) | (+)-Keramaphidin B | 19 steps | 0.93% | [2] |
| Sato (2024) | (±)-Keramaphidin B | 12 steps | Not explicitly stated | [4] |
Table 2: Key Reaction Yields in Fürstner's Synthesis
| Reaction Step | Yield | Reference |
| Michael/Michael Cascade | Not explicitly stated | [2] |
| Ring-Closing Alkyne Metathesis (RCAM) | 83% | [8][9] |
| Ring-Closing Olefin Metathesis (RCM) | High Yield (E/Z = 1:1) | [9] |
| Final Reduction (Dibal-H) | 38% | [8][9] |
Table 3: Key Reaction Yields in Sato's Synthesis
| Reaction Step | Yield | Reference |
| DMAP-catalyzed Diels-Alder | 77% | [3] |
| Double Macrocyclic Alkylation | 46% | [3] |
| Final Reduction (DIBAL-H) | 46% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments in the total syntheses of this compound are provided below.
Protocol 1: Fürstner's Ring-Closing Alkyne Metathesis (RCAM)
This protocol describes the formation of the 13-membered macrocycle using a molybdenum alkylidyne complex.
Reagents and Conditions:
-
Substrate: Di-alkyne precursor to cycloalkyne 28 .
-
Catalyst: Molybdenum alkylidyne complex 31 (20 mol %).[8][9]
-
Solvent: Toluene (B28343).[8]
-
Additives: Molecular sieves (5 Å).[8]
-
Temperature: Reflux.[8]
-
Reaction Time: Not specified.
Procedure:
-
To a solution of the di-alkyne precursor in toluene are added 5 Å molecular sieves.
-
The molybdenum alkylidyne catalyst 31 (20 mol %) is added to the mixture.
-
The reaction is heated to reflux and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the cycloalkyne 28 .
Protocol 2: Fürstner's Ring-Closing Olefin Metathesis (RCM)
This protocol details the formation of the 11-membered macrocycle.
Reagents and Conditions:
-
Substrate: Di-olefin precursor 42 .
-
Catalyst: Grubbs catalyst 36 (50 mol %).[9]
-
Solvent: 1,2-dichloroethane (B1671644).[9]
-
Temperature: Reflux.[9]
-
Yield: High yield, obtained as a 1:1 mixture of E/Z isomers.[9]
Procedure:
-
A solution of the di-olefin precursor 42 in 1,2-dichloroethane is prepared.
-
The Grubbs catalyst 36 (50 mol %) is added to the solution.
-
The mixture is heated to reflux and monitored for the consumption of the starting material.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash chromatography to yield the product 43 as a mixture of olefin isomers.
Protocol 3: Sato's DMAP-Catalyzed Diels-Alder Reaction
This protocol describes the key cycloaddition step with dynamic crystallization-controlled regioselectivity.
Reagents and Conditions:
-
Reactants: 3-hydroxy-2-pyridone derivative and dienophile.
-
Catalyst: DMAP (10 mol %).[3]
-
Additive: LiCl (50 mol %).[3]
-
Solvent: CH₂Cl₂–C₆H₆ (1:1).[3]
-
Temperature: Room temperature to 40 °C.[3]
-
Yield: 77%.[3]
Procedure:
-
The 3-hydroxy-2-pyridone derivative and the dienophile are dissolved in a 1:1 mixture of dichloromethane (B109758) and benzene.
-
LiCl (50 mol %) and DMAP (10 mol %) are added to the solution.
-
The reaction mixture is stirred at room temperature and gradually warmed to 40 °C.
-
The desired product selectively crystallizes from the reaction mixture.
-
The crystals are collected by filtration, washed, and dried to yield the pure cycloadduct.
Protocol 4: Sato's Final Reduction to (±)-Keramaphidin B
This protocol describes the final reduction of the bislactam intermediate to afford the natural product.
Reagents and Conditions:
-
Substrate: Bislactam 7 .
-
Reducing Agent: DIBAL-H.
-
Solvent: Not specified, likely an ethereal solvent such as THF or Et₂O.
-
Yield: 46%.[4]
Procedure:
-
The bislactam intermediate 7 is dissolved in an appropriate anhydrous solvent under an inert atmosphere.
-
The solution is cooled, and DIBAL-H is added dropwise.
-
The reaction is stirred until the reduction is complete, as monitored by TLC.
-
The reaction is carefully quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by chromatography to give (±)-keramaphidin B.
Visualizations
The following diagrams illustrate the key strategic workflows for the total synthesis of (–)-keramaphidin B.
Caption: Workflow of Fürstner's asymmetric total synthesis of (+)-keramaphidin B.
Caption: Workflow of Sato's racemic total synthesis of (±)-keramaphidin B.
Caption: Comparison of key bond-forming strategies in this compound syntheses.
References
- 1. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]
- 2. Total Syntheses of this compound and Nominal Njaoamine I & Studies towards the Total Synthesis of Providencin :: MPG.PuRe [pure.mpg.de]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of this compound and Ingenamine by Base-Catalyzed Diels-Alder Reaction Using Dynamic Regioselective Crystallization. | Semantic Scholar [semanticscholar.org]
- 6. Total Synthesis of this compound and Ingenamine by Base-Catalyzed Diels-Alder Reaction Using Dynamic Regioselective Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Biomimetic Synthesis of Keramaphidin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keramaphidin B is a pentacyclic marine alkaloid originally isolated from the Okinawan sponge Amphimedon sp. It belongs to the manzamine class of alkaloids, which are known for their complex molecular architecture and significant biological activities. This compound itself has demonstrated potent cytotoxicity against P388 murine leukemia cells and KB human epidermoid carcinoma cells, making it an attractive target for synthetic chemists and drug development professionals.[1] The structure of this compound is characterized by a highly congested [2.2.2] azabicyclic core and two macrocyclic rings, presenting a formidable synthetic challenge.[1]
This document provides detailed application notes and protocols on the biomimetic synthesis of this compound, based on the foundational Baldwin-Whitehead hypothesis. This biosynthetic proposal suggests that the complex core of manzamine alkaloids arises from an intramolecular Diels-Alder reaction of a macrocyclic bis-dihydropyridine intermediate.[2] While this biomimetic approach has been validated, it is noteworthy for its low efficiency. In contrast, several total syntheses based on purely chemical logic have been developed, offering significantly higher yields. This document will focus on the biomimetic pathway to provide a comprehensive understanding of this elegant but challenging synthetic strategy.
Biosynthetic Pathway and Synthetic Strategy
The biomimetic synthesis of this compound hinges on the Baldwin-Whitehead hypothesis, which postulates a transannular Diels-Alder reaction as the key bond-forming event. The proposed biosynthetic precursor is a large macrocycle containing two dihydropyridine (B1217469) units. One dihydropyridine acts as the diene and the other, in its pyridinium (B92312) form, acts as the dienophile. The intramolecular cycloaddition of this precursor, followed by reduction, is proposed to form the characteristic etheno-bridged diaza-decaline core of this compound.
The general workflow for the biomimetic synthesis can be summarized as follows:
Caption: General workflow of the biomimetic synthesis of this compound.
Key Experimental Protocols
The following protocols are based on the work of Baldwin and colleagues, who first demonstrated the feasibility of the biomimetic synthesis.[3]
Synthesis of the Macrocyclic Bis-dihydropyridinium Precursor
The synthesis of the macrocyclic precursor is a multi-step process. A key fragment is (Z)-8-pyridin-3-yloct-5-en-1-ol, which is prepared and then tosylated. Two equivalents of this tosylate are then coupled to form the large macrocyclic structure. The final step in forming the precursor is the quaternization of the pyridine (B92270) nitrogen atoms.
Protocol for the synthesis of (Z)-8-Pyridin-3-yloct-5-enyl-4-toluenesulfonate:
-
To a solution of (Z)-8-pyridin-3-yloct-5-en-1-ol (2.09 g, 10.2 mmol) in dry, alcohol-free CH2Cl2, add triethylamine (B128534) (2.85 mL, 20.3 mmol) and freshly recrystallized para-toluenesulfonyl chloride (2.90 g, 15.2 mmol) under an argon atmosphere.
-
Stir the mixture at 0°C for three hours.
-
Quench the reaction by adding 2M aqueous Na2CO3 (100 mL).
-
Extract the aqueous layer with CH2Cl2, and the combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purify the residue by column chromatography to yield the desired tosylate.
Intramolecular Diels-Alder Reaction and Reduction
This is the crucial step in the biomimetic synthesis, where the complex core of this compound is formed. The reaction is performed in a buffer solution to facilitate the formation of the dihydropyridine and dihydropyridinium species, which then undergo the intramolecular cycloaddition. The resulting imine is then reduced in situ.
Protocol for the Biomimetic Synthesis of (±)-Keramaphidin B:
-
Prepare a solution of the bis-dihydropyridinium macrocycle in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Stir the solution at room temperature for an extended period to allow for the intramolecular Diels-Alder reaction to occur.
-
After the reaction is deemed complete (monitored by LCMS), add sodium borohydride (B1222165) (NaBH4) to the reaction mixture to reduce the newly formed imine.
-
Acidify the reaction mixture and then basify to allow for extraction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
The crude product requires extensive purification by high-performance liquid chromatography (HPLC) to isolate (±)-keramaphidin B.
Data Presentation
The biomimetic synthesis of this compound is notoriously low-yielding. The primary challenge is the propensity of the dihydropyridine intermediates to undergo disproportionation and other side reactions, which are kinetically preferred over the desired intramolecular Diels-Alder cycloaddition.[4]
| Synthetic Step | Product | Yield (%) | Reference |
| Synthesis of bis-dihydropyridinium macrocycle | Macrocyclic Precursor | 37% (over 11 steps) | [3][4] |
| Intramolecular Diels-Alder and Reduction | (±)-Keramaphidin B | 0.2 - 0.3% | [3][4] |
In contrast, modern total syntheses have achieved significantly higher overall yields for this compound.
| Synthetic Approach | Key Reactions | Overall Yield (%) | Number of Steps (LLS) | Reference |
| Biomimetic Synthesis | Intramolecular Diels-Alder | ~0.1% | ~12 | [3][4] |
| Fürstner Total Synthesis | Michael/Michael Cascade, RCAM, RCM | 0.93% | 19 | [3][4] |
Signaling Pathways and Logical Relationships
The core of the biomimetic synthesis is the intramolecular Diels-Alder reaction. The logical relationship of this key step is depicted below.
Caption: The key intramolecular Diels-Alder reaction cascade in the biomimetic synthesis.
Conclusion
The biomimetic synthesis of this compound provides a fascinating insight into a plausible biosynthetic pathway for the manzamine alkaloids. While the low yield of this approach makes it impractical for the large-scale production of this compound, it serves as a powerful demonstration of the validity of the Baldwin-Whitehead hypothesis. For researchers focused on the production of this compound for drug development, the more recent total syntheses offer a much more efficient and viable route. However, the study of the biomimetic pathway remains a significant academic achievement and provides a foundation for the development of enzyme-mediated synthetic strategies that could potentially overcome the yield limitations of the purely chemical approach.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Syntheses of this compound and Nominal Njaoamine I & Studies towards the Total Synthesis of Providencin :: MPG.PuRe [pure.mpg.de]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Application Notes and Protocols for Ring-Closing Alkyne Metathesis (RCAM) in the Total Synthesis of Keramaphidin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of Ring-Closing Alkyne Metathesis (RCAM) in the total synthesis of Keramaphidin B, a potent cytotoxic marine alkaloid. Detailed protocols for the key RCAM step are provided, along with a summary of its biological activity and postulated mechanism of action.
Introduction to this compound and the Significance of RCAM
This compound is a pentacyclic marine alkaloid isolated from the Okinawan sponge Amphimedon sp. It belongs to the manzamine class of alkaloids and exhibits significant cytotoxic activity against P388 murine leukemia cells and KB human epidermoid carcinoma cells[1][2]. Its complex architecture, featuring a highly congested [2.2.2] azabicyclic core and two macrocyclic rings (11- and 13-membered), presents a formidable challenge for synthetic chemists[1].
Ring-Closing Alkyne Metathesis (RCAM) has emerged as a robust and reliable strategy for the construction of the macrocyclic frameworks of this compound and related natural products[3]. The use of highly efficient molybdenum alkylidyne catalysts has proven instrumental in achieving high yields and tolerating the various functional groups present in advanced synthetic intermediates[3][4].
Key Application of RCAM in this compound Total Synthesis
In the total synthesis of (+)-Keramaphidin B, as reported by Fürstner and coworkers, RCAM was employed for the crucial formation of the 13-membered macrocycle. This transformation was successfully achieved using two distinct molybdenum-based catalyst systems, demonstrating the versatility of this methodology.
Quantitative Data Summary of RCAM Reactions
| Catalyst System | Precursor 1 | Loading (mol%) | Precursor 2 | Loading (mol%) | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |
| In situ generated | Complex 29 | 25 | Trisilanol 30 | 30 | Toluene (B28343) | 5 Å MS | 100 | 79 | [5] |
| Well-defined | Catalyst 31 | 20 | - | - | Toluene | 5 Å MS | reflux | 83 | [5] |
Experimental Protocols
Protocol 1: RCAM using In Situ Generated Molybdenum Alkylidyne Catalyst
This protocol details the formation of the 13-membered macrocycle of a this compound precursor using a catalyst generated in situ from Complex 29 and Trisilanol 30 .
Materials:
-
Diyne precursor of this compound
-
Complex 29 (Molybdenum(III) tris(N-tert-butyl-3,5-dimethylanilide))
-
Trisilanol 30 (Tri-tert-butoxysilanol)
-
Toluene, anhydrous
-
5 Å Molecular Sieves (MS), activated
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar and activated 5 Å molecular sieves, add the diyne precursor.
-
Under an inert atmosphere (Argon), add anhydrous toluene to dissolve the precursor.
-
In a separate glovebox, prepare a stock solution of Complex 29 and Trisilanol 30 in anhydrous toluene.
-
Add the catalyst solution (containing 25 mol% of 29 and 30 mol% of 30 relative to the diyne precursor) to the reaction flask.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by opening the flask to air.
-
Filter the mixture through a pad of celite to remove the molecular sieves and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired macrocyclic alkyne.
Protocol 2: RCAM using a Well-Defined Molybdenum "Canopy" Catalyst
This protocol describes the use of the well-defined molybdenum alkylidyne "canopy" catalyst 31 for the macrocyclization.
Materials:
-
Diyne precursor of this compound
-
Catalyst 31
-
Toluene, anhydrous
-
5 Å Molecular Sieves (MS), activated
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar and activated 5 Å molecular sieves, add the diyne precursor.
-
Under an inert atmosphere (Argon), add anhydrous toluene.
-
Add Catalyst 31 (20 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Catalysts for RCAM in this compound Synthesis
Caption: Catalyst systems employed in the RCAM step of this compound synthesis.
Experimental Workflow for RCAM
Caption: General experimental workflow for the RCAM macrocyclization.
Biological Activity and Postulated Signaling Pathway
This compound is a member of the manzamine alkaloids, a class of compounds known for a wide range of biological activities, including antimalarial, antibacterial, and cytotoxic effects[6][7][8][9][10]. While the precise mechanism of action for this compound has not been fully elucidated, the cytotoxicity of manzamine alkaloids is an area of active research.
It has been suggested that some manzamine alkaloids may exert their cytotoxic effects by inhibiting DNA synthesis through intercalation[11]. Furthermore, other cytotoxic marine alkaloids have been shown to induce apoptosis through various mechanisms, including the disruption of the mitochondrial membrane potential or the inhibition of topoisomerase II[12][13][14][15][16][17].
Based on the known activities of related compounds, a postulated signaling pathway for the cytotoxic effects of this compound is presented below. This pathway represents a potential mechanism and requires further experimental validation.
Postulated Cytotoxic Signaling Pathway of this compound
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
References
- 1. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manzamine alkaloids: isolation, cytotoxicity, antimalarial activity and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Selective inhibition of bacterial topoisomerase I by alkynyl-bisbenzimidazoles - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | Boldine-Derived Alkaloids Inhibit the Activity of DNA Topoisomerase I and Growth of Mycobacterium tuberculosis [frontiersin.org]
Application Notes and Protocols for the Synthesis of the Keramaphidin B Core via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the Keramaphidin B core, a key structural motif in a class of marine alkaloids with promising biological activities. The central transformation in the construction of this complex pentacyclic framework is the Diels-Alder reaction, for which several strategic approaches have been developed. This document outlines three prominent methods: the biomimetic intramolecular Diels-Alder cycloaddition, a strain-promoted inverse electron-demand Diels-Alder reaction, and a base-catalyzed Diels-Alder reaction coupled with dynamic regioselective crystallization.
Introduction to the this compound Core
This compound is a manzamine-related alkaloid featuring a unique and sterically congested pentacyclic system. Its complex architecture has made it an attractive target for synthetic chemists, leading to the development of innovative strategies to construct its core structure. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been a cornerstone in several of these synthetic routes. The choice of the Diels-Alder strategy significantly impacts the overall efficiency and convergency of the synthesis.
Key Synthetic Strategies Employing the Diels-Alder Reaction
Three distinct and notable approaches utilizing the Diels-Alder reaction for the synthesis of the this compound core are presented below. Each method offers unique advantages and addresses different synthetic challenges.
Biomimetic Intramolecular Diels-Alder Cycloaddition
This approach, first demonstrated by Baldwin and coworkers, is based on the biosynthetic hypothesis for the formation of manzamine alkaloids.[1] It involves a transannular Diels-Alder reaction within a macrocyclic precursor. While this strategy provides strong evidence for the proposed biosynthetic pathway, it has been shown to be low-yielding in a laboratory setting.[1]
Experimental Protocol: Biomimetic Synthesis of this compound
This protocol is adapted from the work of Baldwin, J. E., et al., Chem. Eur. J. 1999, 5, 3154-3161.[1]
Step 1: Formation of the Macrocyclic Precursor
The synthesis of the bis-dihydropyridinium macrocycle precursor is a multi-step process detailed in the original publication.
Step 2: Intramolecular Diels-Alder Reaction and Reduction
-
The bis-dihydropyridinium macrocycle is dissolved in a suitable buffer solution (the specific buffer composition and pH are critical and should be optimized as per the original literature).
-
The reaction mixture is stirred at ambient temperature for an extended period to facilitate the intramolecular Diels-Alder cycloaddition.
-
Following the cycloaddition, the resulting intermediate is reduced in situ. A standard reducing agent such as sodium borohydride (B1222165) in methanol (B129727) is carefully added to the reaction mixture.
-
The reaction is quenched, and the crude product is extracted with an organic solvent.
-
Purification is typically performed using high-performance liquid chromatography (HPLC) to isolate the desired this compound core.
| Diene | Dienophile | Product | Yield (%) | Reference |
| Dihydropyridine moiety | Dihydropyridinium ion moiety | This compound core | 0.2-0.3 | [1] |
Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition
A more recent and efficient approach developed by Garg and coworkers utilizes a strain-promoted inverse electron-demand Diels-Alder reaction.[2] This method involves the in-situ generation of a highly reactive azacyclic allene (B1206475) which acts as the dienophile, reacting with a pyrone as the diene. This strategy allows for the rapid construction of the azadecalin core and the installation of a key quaternary stereocenter.[2]
Experimental Protocol: Strain-Promoted Diels-Alder
This protocol is adapted from the work of Mehta, M. M., et al., Org. Lett. 2023, 25, 5553-5557 and its supporting information.[2]
-
To a solution of the cyclic allene precursor (a silyl (B83357) triflate, 1.0 equivalent) and the pyrone trapping partner (5.0 equivalents) in anhydrous acetonitrile (B52724) (0.1 M) is added cesium fluoride (B91410) (CsF, 5.0 equivalents) in one portion at 23 °C.
-
The reaction mixture is stirred at 23 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.
| Cyclic Allene Precursor | Pyrone | Product | Yield (%) | Reference |
| Silyl triflate of azacycle | 2-Pyrone | Azadecalin core | 81 | [2] |
| Enantioenriched silyl bromide of azacycle | 2-Pyrone | Enantioenriched azadecalin core | 90 | [2] |
Base-Catalyzed Diels-Alder Reaction with Dynamic Regioselective Crystallization
A highly efficient and regioselective synthesis of the this compound core has been reported by Sato and coworkers.[3][4] This method employs a base-catalyzed Diels-Alder reaction where the regioselectivity is controlled by the crystallization of the desired product from the reaction mixture, a process known as dynamic regioselective crystallization. This approach offers excellent yields and control over the stereochemical outcome.[3]
Experimental Protocol: Base-Catalyzed Diels-Alder
This protocol is based on the work of Kurihara, Y., et al., J. Am. Chem. Soc. 2024, 146, 11054-11060.[3]
-
A solution of the diene and dienophile precursors is prepared in a suitable solvent.
-
A catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP), is added to the solution.
-
The reaction mixture is stirred under conditions that promote the crystallization of the desired Diels-Alder adduct. This may involve specific temperature control and solvent systems as detailed in the original publication.
-
The crystallized product is isolated by filtration, washed with a cold solvent, and dried.
-
This method often provides the product in high purity and yield, minimizing the need for extensive chromatographic purification.
Detailed quantitative data for this specific protocol is best obtained from the supporting information of the cited publication, as the efficiency is highly dependent on the specific substrates and crystallization conditions.
Visualization of Synthetic Pathways
To further illustrate the logic of these synthetic approaches, the following diagrams are provided.
Caption: Biomimetic Intramolecular Diels-Alder Pathway.
Caption: Strain-Promoted Inverse Electron-Demand Diels-Alder.
Caption: Base-Catalyzed Diels-Alder with Dynamic Crystallization.
Conclusion
The synthesis of the this compound core has evolved significantly, with modern strategies offering high efficiency and selectivity. The choice of a specific Diels-Alder approach will depend on the overall synthetic plan, the availability of starting materials, and the desired scale of the synthesis. For academic explorations of biosynthesis, the biomimetic route remains of great interest. For efficient and scalable syntheses, the strain-promoted and base-catalyzed methods represent the state-of-the-art, providing rapid access to this valuable molecular architecture for further investigation in drug discovery and development programs. Researchers are encouraged to consult the primary literature for the most detailed procedures and for the full scope and limitations of each method.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Total Synthesis of Lissodendoric Acid A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound and Ingenamine by Base-Catalyzed Diels-Alder Reaction Using Dynamic Regioselective Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Isolation and Purification of Keramaphidin B from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keramaphidin B is a pentacyclic manzamine alkaloid first isolated from the Okinawan marine sponge Amphimedon sp. in 1994.[1] This natural product has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest for drug discovery and development. These application notes provide a detailed overview of the techniques and protocols for the isolation and purification of this compound from its natural source.
Biological Activity
This compound exhibits potent cytotoxic effects against P388 murine leukemia cells and KB human epidermoid carcinoma cells. While the precise molecular mechanism of this compound's cytotoxicity is not yet fully elucidated, studies on the closely related manzamine alkaloid, Manzamine A, suggest a potential mechanism involving the induction of apoptosis and cell cycle arrest.[2] This is hypothesized to occur through the activation of tumor suppressor proteins and the subsequent initiation of the caspase cascade.
Data Presentation
The following table summarizes representative data for the isolation and purification of this compound. Please note that these values are illustrative and may vary depending on the specific collection of the marine sponge and the precise experimental conditions.
| Purification Step | Starting Material (Wet Weight) | Fraction Weight | Yield (%) | Purity (%) | Cytotoxicity (IC50 µg/mL) |
| Sponge Collection | Amphimedon sp. (1 kg) | - | - | - | - |
| Crude Extraction | 1 kg | 25 g | 2.5 | <1 | >10 |
| Solvent Partitioning | 25 g | 5 g | 20 (of crude) | 1-5 | 5-10 |
| Silica (B1680970) Gel Chromatography | 5 g | 500 mg | 10 (of partition) | 20-30 | 1-5 |
| Reverse-Phase HPLC | 500 mg | 10 mg | 2 (of silica fraction) | >95 | ~0.28 (P388), ~0.28 (KB) |
Experimental Protocols
Extraction of Crude Bioactive Compounds
This protocol describes the initial extraction of secondary metabolites from the marine sponge Amphimedon sp.
Materials:
-
Frozen marine sponge (Amphimedon sp.)
-
Methanol (MeOH), analytical grade
-
Dichloromethane (CH2Cl2), analytical grade
-
Blender or homogenizer
-
Large glass beakers or flasks
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Thaw the frozen sponge material (e.g., 1 kg) at room temperature.
-
Cut the sponge into small pieces to facilitate extraction.
-
Homogenize the sponge material in a blender with an equal volume of a 1:1 mixture of MeOH and CH2Cl2.
-
Transfer the homogenate to a large glass container and stir for 24 hours at room temperature.
-
Filter the mixture through filter paper to separate the solvent from the sponge biomass.
-
Repeat the extraction of the biomass two more times with fresh solvent to ensure complete extraction.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Weigh the crude extract and store it at -20°C until further processing.
Solvent Partitioning
This protocol separates compounds in the crude extract based on their polarity.
Materials:
-
Crude extract
-
n-Hexane, analytical grade
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Water (deionized)
-
Separatory funnel
Procedure:
-
Dissolve the crude extract (e.g., 25 g) in a minimal amount of methanol.
-
Suspend the dissolved extract in a mixture of water and ethyl acetate (1:1, v/v) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and wash with a small volume of water to remove any remaining polar impurities.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the partitioned extract.
Silica Gel Column Chromatography
This protocol provides a primary chromatographic separation of the partitioned extract.
Materials:
-
Partitioned extract
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
n-Hexane, analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Methanol (MeOH), analytical grade
-
Fraction collector and test tubes
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Adsorb the partitioned extract (e.g., 5 g) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally with methanol.
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
Combine fractions with similar TLC profiles and concentrate them.
-
Test the fractions for cytotoxic activity to identify the bioactive fractions containing this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the final purification of this compound to high purity.
Materials:
-
Bioactive fraction from silica gel chromatography
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column (e.g., 250 x 10 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Dissolve the bioactive fraction in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 30% B).
-
Inject the sample onto the HPLC column.
-
Elute with a linear gradient of increasing acetonitrile concentration (e.g., 30% to 70% B over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peaks corresponding to this compound based on retention time and UV absorbance.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as mass spectrometry and NMR.
Visualizations
Caption: Experimental workflow for this compound isolation.
Caption: Hypothesized signaling pathway for this compound cytotoxicity.
References
Protocol for the Chiral Resolution of (±)-Keramaphidin B
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Keramaphidin B is a pentacyclic marine alkaloid that has garnered significant interest due to its complex architecture and potential biological activity. As with many chiral molecules, the individual enantiomers of this compound may exhibit different pharmacological profiles. Therefore, the ability to resolve the racemic mixture, (±)-Keramaphidin B, is crucial for further stereoselective biological evaluation and potential therapeutic development. This document provides a detailed protocol for the chiral resolution of (±)-Keramaphidin B into its individual enantiomers, (+)-Keramaphidin B and (-)-Keramaphidin B, utilizing chiral High-Performance Liquid Chromatography (HPLC). The methodology outlined is based on established separation principles and provides a robust framework for obtaining the enantiomerically pure compounds.
Principle of Chiral Resolution
The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase (CSP) in a chromatographic system. In this protocol, a racemic mixture of (±)-Keramaphidin B is passed through an HPLC column packed with a chiral material. The transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to different retention times and, consequently, their separation.
Experimental Protocol
This protocol details the chiral HPLC method for the analytical and semi-preparative separation of (±)-Keramaphidin B enantiomers.
Materials and Equipment
-
(±)-Keramaphidin B
-
HPLC grade n-hexane
-
HPLC grade 2-propanol (isopropanol)
-
HPLC system equipped with:
-
Solvent delivery pump
-
Autosampler or manual injector
-
Column thermostat
-
UV-Vis detector
-
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Sample Preparation
-
Accurately weigh a sample of (±)-Keramaphidin B.
-
Dissolve the sample in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Conditions
The following HPLC conditions are recommended for the chiral resolution of (±)-Keramaphidin B. Optimization may be required based on the specific column and HPLC system used.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Resolution Procedure
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared (±)-Keramaphidin B sample onto the column.
-
Monitor the separation and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.
-
For semi-preparative separation, inject larger volumes of a more concentrated solution and collect the fractions corresponding to each enantiomeric peak.
-
Combine the fractions for each enantiomer and evaporate the solvent under reduced pressure to obtain the isolated (+)- and (-)-Keramaphidin B.
Data Presentation
The successful chiral resolution of (±)-Keramaphidin B will yield two well-separated peaks in the chromatogram. The following table summarizes the expected quantitative data from the separation.
| Compound | Retention Time (min) | Specific Rotation ([α]D) |
| (+)-Keramaphidin B | tR1 | Positive value |
| (-)-Keramaphidin B | tR2 | Negative value |
Note: Specific retention times and specific rotation values should be determined experimentally.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the chiral resolution of (±)-Keramaphidin B.
Caption: Workflow for the chiral resolution of (±)-Keramaphidin B.
This protocol provides a comprehensive guide for the successful chiral resolution of (±)-Keramaphidin B. Adherence to these procedures will enable researchers to obtain the individual enantiomers in high purity, facilitating further investigation into their distinct biological properties.
Application Notes and Protocols for In-Vitro Cytotoxicity Assays Using Keramaphidin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keramaphidin B is a complex pentacyclic manzamine alkaloid originally isolated from the marine sponge Amphimedon sp.[1][2]. As a member of the manzamine alkaloid class, it has demonstrated significant biological activity, including potent cytotoxicity against various cancer cell lines[1][2][3][4]. These application notes provide a comprehensive guide for utilizing this compound in in-vitro cytotoxicity assays, including detailed experimental protocols and a summary of its known cytotoxic activity.
Biological Activity and Mechanism of Action
This compound has been shown to exhibit potent cytotoxic effects against P388 murine leukemia cells and KB human epidermoid carcinoma cells[2]. While the precise mechanism of its cytotoxic action is not fully elucidated, related manzamine alkaloids are known to induce apoptosis (programmed cell death), cause cell cycle arrest, and potentially interact with DNA through intercalation[3][5][6]. Manzamine A, a related compound, has been shown to induce apoptosis in cervical and colorectal cancer cells, and inhibit autophagy in pancreatic cancer cells[3][4][5]. The cytotoxic activity of this compound is likely mediated through one or a combination of these pathways.
Quantitative Cytotoxicity Data
The following table summarizes the reported in-vitro cytotoxicity of this compound against specific cancer cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| P388 | Murine Leukemia | 0.28 | [2] |
| KB | Human Epidermoid Carcinoma | 0.28 | [2] |
Experimental Protocols
A standard method for assessing the in-vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity of this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound
-
P388 murine leukemia cells or KB human epidermoid carcinoma cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture P388 or KB cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the in-vitro cytotoxicity of this compound using the MTT assay.
Potential Signaling Pathway for Manzamine Alkaloid-Induced Apoptosis
Caption: A potential signaling pathway for apoptosis induced by manzamine alkaloids.
References
Application Notes and Protocols for Developing Keramaphidin B Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keramaphidin B is a pentacyclic marine alkaloid isolated from the Okinawan sponge Amphimedon sp. It belongs to the manzamine class of alkaloids, which are known for their complex chemical structures and diverse biological activities. This compound has demonstrated potent cytotoxic effects against P388 murine leukemia and KB human epidermoid carcinoma cells, with a reported IC50 of 0.28 µg/mL for both cell lines.[1][2] This inherent cytotoxicity makes this compound a compelling scaffold for the development of novel anticancer agents.
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products by identifying the key structural motifs responsible for their biological activity. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can delineate the pharmacophore and guide the design of more potent and selective drug candidates.
These application notes provide a comprehensive guide for the development and evaluation of this compound analogs for SAR studies. The protocols outlined below detail the synthesis of proposed analogs, cytotoxicity screening, and data analysis to establish a robust SAR profile.
Proposed Analogs for SAR Studies
To elucidate the SAR of this compound, a series of analogs can be synthesized by modifying key structural features of the parent molecule. Based on SAR studies of related manzamine alkaloids, the following modifications are proposed:
-
Modification of the Macrocyclic Rings: The two macrocyclic rings (11- and 13-membered) are characteristic features of this compound. Analogs with varying ring sizes, saturation levels, and substitution patterns can be synthesized to probe the importance of these rings for cytotoxic activity.
-
Modification of the Piperidine (B6355638) Core: The central piperidine ring is a key structural element. Altering its substituents or stereochemistry can provide insights into its role in target binding.
-
Modification of the Furan (B31954) Moiety: The furan ring present in a key synthetic intermediate could be replaced with other five-membered heterocycles to investigate the electronic and steric requirements at this position.
Data Presentation: Hypothetical Structure-Activity Relationship Data
The following table summarizes hypothetical cytotoxicity data for a series of proposed this compound analogs against the P388 murine leukemia cell line. This data is for illustrative purposes to demonstrate how SAR data for this compound analogs could be presented.
| Compound | R1 | R2 | IC50 (µM) | Fold Change vs. This compound |
| This compound | -(CH2)4- | -(CH2)6- | 0.48 | 1.0 |
| Analog 1 | -(CH2)3- | -(CH2)6- | 1.2 | 2.5 |
| Analog 2 | -(CH2)5- | -(CH2)6- | 0.95 | 2.0 |
| Analog 3 | -(CH2)4- | -(CH2)5- | 2.5 | 5.2 |
| Analog 4 | -(CH2)4- | -(CH2)7- | 0.75 | 1.6 |
| Analog 5 | Saturated 11-membered ring | -(CH2)6- | 5.8 | 12.1 |
| Analog 6 | -(CH2)4- | Saturated 13-membered ring | 8.2 | 17.1 |
Experimental Protocols
General Synthetic Strategy for this compound Analogs
The synthesis of this compound analogs can be achieved through a convergent strategy involving the construction of key building blocks followed by their assembly and subsequent cyclization reactions. The protocols for total synthesis of this compound can be adapted to introduce the desired structural modifications.[1][3][4][5][6][7][8] Key reactions in the synthetic sequence include:
-
Enantioselective Michael Addition: To establish the stereochemistry of the piperidine core.[1]
-
Nitro-Mannich Lactamization Cascade: For the construction of the functionalized piperidine ring.[1]
-
Ring-Closing Metathesis (RCM): To form the macrocyclic rings. Both olefin and alkyne RCM can be employed.[1][5][6][8]
-
Diels-Alder Cycloaddition: A key step in forming the polycyclic core.[3][4]
Protocol 1: Synthesis of a Saturated Macrocycle Analog (e.g., Analog 5)
This protocol describes a general procedure for the catalytic hydrogenation of a late-stage intermediate containing an unsaturated macrocycle.
Materials:
-
Unsaturated this compound analog
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H2)
-
Round-bottom flask
-
Hydrogenation balloon or Parr hydrogenator
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the unsaturated this compound analog (1 equivalent) in anhydrous MeOH in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask and purge with H2 gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired saturated analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic activity of this compound analogs against a cancer cell line (e.g., P388 murine leukemia cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
P388 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed P388 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Hypothetical signaling pathway for this compound analog-induced cell death.
Caption: Logical relationship between structural features and cytotoxicity.
References
- 1. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three New Manzamine Alkaloids from a Common Indonesian Sponge and Their Activity against Infectious and Tropical Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Manzamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Synthesis and biological evaluation of manzamine analogues [pubmed.ncbi.nlm.nih.gov]
- 7. "Synthesis and biological evaluation of manzamine analogues" by Jeffrey D. Winkler, Allyn T. Londregan et al. [repository.lsu.edu]
- 8. The Marine Natural Product Manzamine A Targets Vacuolar ATPases and Inhibits Autophagy in Pancreatic Cancer Cells [mdpi.com]
Application of Keramaphidin B in Natural Product Synthesis: A Guide for Researchers
Introduction
Keramaphidin B is a structurally complex pentacyclic marine alkaloid belonging to the manzamine class of natural products.[1][2] First isolated in 1994 from the Okinawan marine sponge Amphimedon sp., it has garnered significant attention from the synthetic chemistry community due to its formidable architecture.[1][2] This intricate structure features a highly congested [2.2.2] azabicyclic core, a quaternary stereocenter, and two macrocyclic rings of 11 and 13 atoms, respectively.[1] this compound has demonstrated potent cytotoxic activity against P388 murine leukemia cells and KB human epidermoid carcinoma cells, making it a molecule of interest in drug discovery.[1][2][3]
These application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this compound. While its direct use as a synthetic intermediate for other natural products is not yet established in the literature, its total synthesis presents a significant challenge and offers a platform for the development of novel synthetic methodologies. This document details the key strategies for its total synthesis, providing protocols for pivotal reactions and summarizing the quantitative data from various successful approaches.
Synthetic Strategies and Key Methodologies
The total synthesis of this compound has been approached through several distinct strategies, each offering unique solutions to the construction of its complex framework. The primary challenge lies in the stereocontrolled formation of the azabicyclic core and the efficient construction of the two macrocycles.
Two prominent and successful approaches are the biomimetic synthesis via an intramolecular Diels-Alder reaction and a more recent, highly efficient route employing a Michael/Michael addition cascade coupled with ring-closing metathesis.
Biomimetic Approach
One of the early strategies to synthesize this compound followed a biomimetic pathway, postulating that it is a key intermediate in the biosynthesis of other manzamine alkaloids.[2][4] This approach often involves a late-stage intramolecular Diels-Alder reaction to forge the core structure. However, these biomimetic routes have historically been plagued by low yields, often in the range of 0.3% to 1%, due to competing side reactions.[2][5]
Michael/Michael Addition Cascade and Ring-Closing Metathesis
A more recent and efficient total synthesis of (+)-Keramaphidin B was achieved by Fürstner and colleagues.[6][7] This strategy utilizes a Michael/Michael addition cascade for the rapid and diastereoselective assembly of the tricyclic core.[6][7] The macrocycles are then installed using a combination of Ring-Closing Alkyne Metathesis (RCAM) and Ring-Closing Olefin Metathesis (RCM).[6][7] This approach has proven to be more robust and higher yielding than the biomimetic strategies.
The overall workflow for the Fürstner synthesis of (+)-Keramaphidin B is depicted below:
Quantitative Data from Total Syntheses
The efficiency of different synthetic routes to this compound can be compared by examining key metrics such as the number of steps and the overall yield. The following table summarizes the data for two distinct approaches.
| Synthetic Approach | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Biomimetic (Baldwin) | Not explicitly stated | ~0.3 - 1 | [2] |
| Michael/Michael Cascade & RCM/RCAM (Fürstner) | 19 | 0.93 | [7] |
| Base-Catalyzed Diels-Alder (Unnamed) | 13 | Not specified | [8] |
Experimental Protocols
The following are detailed protocols for key reactions in the total synthesis of (+)-Keramaphidin B as reported by Fürstner and colleagues.
Protocol 1: Michael/Michael Addition Cascade for Tricyclic Core Formation
This protocol describes the crucial step for the diastereoselective formation of the etheno-bridged diaza-decaline core.
Reaction Scheme:
Materials:
-
Michael donor substrate
-
Michael acceptor substrate
-
Lithium tert-butoxide (tBuOLi)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Boc anhydride (B1165640) (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
Procedure:
-
To a solution of the Michael donor in anhydrous THF at -50 °C, add a solution of tBuOLi in THF dropwise.
-
Stir the resulting mixture for 30 minutes at -50 °C.
-
Add a solution of the Michael acceptor in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then typically protected, for example with a Boc group, by reacting with Boc₂O and a catalytic amount of DMAP in an appropriate solvent.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Ring-Closing Alkyne Metathesis (RCAM)
This protocol outlines the formation of the 13-membered macrocyclic ring using a molybdenum alkylidyne catalyst.
Materials:
-
Diyne precursor
-
Molybdenum alkylidyne catalyst (e.g., complex 29/30 or 31 as described in the literature)[6]
-
Anhydrous toluene
-
Molecular sieves (5 Å)
Procedure:
-
To a solution of the diyne precursor in anhydrous toluene, add activated molecular sieves (5 Å).
-
Add the molybdenum alkylidyne catalyst (e.g., 20-25 mol %).
-
Heat the reaction mixture to 100 °C or reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting cycloalkyne by flash column chromatography on silica gel.
Yield: 79-83%[1]
Protocol 3: Ring-Closing Olefin Metathesis (RCM)
This protocol describes the formation of the 11-membered macrocyclic ring using a Grubbs-type catalyst.
Materials:
-
Diene precursor
-
Grubbs second-generation catalyst
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
Dissolve the diene precursor in anhydrous DCE.
-
Add the Grubbs second-generation catalyst (e.g., 50 mol %).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to afford the 11-membered macrocycle, often as a mixture of E/Z isomers.[6]
Biological Activity and Potential Applications
This compound exhibits moderate to high cytotoxicity against several human cancer cell lines.[2][6] While the specific molecular targets and signaling pathways affected by this compound have not been extensively studied, its potent biological activity suggests potential for development as an anticancer agent. The complex and rigid pentacyclic structure of this compound makes it an interesting scaffold for medicinal chemistry exploration. Future work may focus on structure-activity relationship (SAR) studies to identify analogs with improved potency and selectivity. The total synthesis routes described herein provide access to this complex natural product, enabling further biological evaluation and derivatization.
Conclusion
This compound stands as a formidable challenge in natural product synthesis. The development of efficient synthetic routes, such as the Michael/Michael addition cascade coupled with ring-closing metathesis, has made this complex molecule more accessible for further study. While its application as a synthetic intermediate is yet to be explored, its potent cytotoxicity and unique structural framework make it a valuable target for both methods development in organic synthesis and as a lead compound in drug discovery. The protocols and data presented in these notes are intended to facilitate further research into this fascinating marine natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Keramaphidin B: A Potent Molecular Probe for Investigating V-ATPase Function and Cancer Biology
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Keramaphidin B is a complex pentacyclic marine alkaloid isolated from the Okinawan marine sponge Amphimedon sp.[1]. As a member of the manzamine class of alkaloids, it exhibits significant cytotoxic activity against a range of cancer cell lines[1][2][3]. Its intricate structure and potent biological effects make it a valuable tool for chemical biology and cancer research. This document provides detailed information on the biological activity of this compound, protocols for its use in cell-based assays, and its potential application as a molecular probe to study cellular acidification and autophagy, processes critical to cancer cell survival and proliferation.
The primary mechanism of action for the closely related manzamine alkaloid, Manzamine A, has been identified as the potent and specific inhibition of vacuolar (V)-ATPases[1][4]. V-ATPases are ATP-driven proton pumps essential for the acidification of intracellular compartments, such as lysosomes and endosomes. By inhibiting V-ATPase, Manzamine A disrupts lysosomal pH gradients, leading to impaired autophagy and subsequent cancer cell death[1][4]. Given the structural similarity, this compound is strongly suggested to share this mechanism, making it a powerful molecular probe to investigate the physiological and pathological roles of V-ATPase in cellular processes.
Biological Activity & Quantitative Data
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| P388 | Murine Leukemia | 0.28 | ~0.55 | [1][2][3] |
| KB | Human Epidermoid Carcinoma | 0.28 | ~0.55 | [1][2][3] |
¹Molar concentration estimated based on a molecular weight of 510.7 g/mol for this compound.
Mechanism of Action: V-ATPase Inhibition and Downstream Effects
The proposed mechanism of action for this compound, based on studies of the closely related Manzamine A, involves the inhibition of V-ATPase[1][4]. This inhibition disrupts the proton gradient across lysosomal membranes, leading to a cascade of downstream cellular events that culminate in cancer cell death.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., P388, KB)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Application as a Molecular Probe
This compound's potent and specific activity makes it an excellent molecular probe for:
-
Studying V-ATPase Biology: Investigate the role of V-ATPase in various cellular processes, including endosomal trafficking, lysosomal biogenesis, and autophagy.
-
Validating V-ATPase as a Drug Target: Use as a positive control in high-throughput screening campaigns for novel V-ATPase inhibitors.
-
Investigating Autophagy Mechanisms: Elucidate the molecular details of autophagy and its role in cancer cell survival and drug resistance.
Conclusion
This compound is a potent cytotoxic marine alkaloid with a strong potential as a molecular probe for studying V-ATPase function and its implications in cancer biology. The provided protocols offer a starting point for researchers to explore its mechanism of action and utilize it as a tool to investigate fundamental cellular processes. Further research, including chemical proteomics approaches to definitively identify its direct binding partners, will continue to unravel the full potential of this fascinating natural product.
References
- 1. The Marine Natural Product Manzamine A Targets Vacuolar ATPases and Inhibits Autophagy in Pancreatic Cancer Cells | MDPI [mdpi.com]
- 2. Exploring manzamine a: a promising anti-lung cancer agent from marine sponge Haliclona sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The marine natural product manzamine A targets vacuolar ATPases and inhibits autophagy in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Keramaphidin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keramaphidin B is a pentacyclic marine alkaloid belonging to the manzamine class of natural products. First isolated from the Okinawan marine sponge Amphimedon sp., it has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest for drug discovery and development. Accurate and precise quantification of this compound in various matrices, such as sponge extracts and biological samples, is crucial for preclinical and clinical studies.
These application notes provide detailed protocols for the extraction and quantitative analysis of this compound using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
I. Extraction of this compound from Marine Sponges
This protocol is adapted from general methods for the extraction of alkaloids from Amphimedon sp. and related marine sponges.
1.1. Materials and Reagents
-
Frozen marine sponge tissue (Amphimedon sp.)
-
Methanol (B129727) (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Deionized water (H₂O)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Blender or homogenizer
-
Filter paper
-
Rotary evaporator
-
Separatory funnel
-
Glassware (beakers, flasks, etc.)
1.2. Experimental Protocol
-
Sample Preparation: The frozen sponge tissue is thawed, cut into small pieces, and weighed.
-
Extraction:
-
The sponge material is homogenized in a blender with methanol (e.g., 3 x 1 L of MeOH for 500 g of sponge tissue).
-
The mixture is stirred or agitated for 24 hours at room temperature.
-
The methanolic extract is filtered and collected. This process is repeated three times to ensure complete extraction.
-
-
Solvent Partitioning:
-
The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude extract is suspended in a mixture of CH₂Cl₂ and H₂O (1:1 v/v) in a separatory funnel.
-
The funnel is shaken vigorously, and the layers are allowed to separate. The organic (CH₂Cl₂) layer, containing this compound, is collected.
-
The aqueous layer is re-extracted twice with CH₂Cl₂.
-
-
Drying and Concentration:
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to dryness under reduced pressure to yield the crude this compound extract.
-
1.3. Experimental Workflow Diagram
Caption: Workflow for the extraction of this compound from marine sponge.
II. Quantitative Analysis by HPLC-MS/MS
A sensitive and selective method for the quantification of this compound can be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
2.1. Materials and Reagents
-
This compound reference standard (availability should be confirmed with commercial suppliers)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a stable isotope-labeled analog of this compound or another manzamine alkaloid.
2.2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
2.3. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.4. Mass Spectrometry Conditions (Hypothetical)
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ = m/z 449.3 |
| Product Ions (Q3) | To be determined (e.g., 2-3 characteristic fragments) |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
2.5. Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: A calibration curve should be constructed using a series of known concentrations of the this compound reference standard. A linear range appropriate for the expected sample concentrations should be established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Stability: Stability of this compound in the sample matrix and in solution under various storage conditions.
2.6. Quantitative Data Summary (Hypothetical)
The following table presents a template for summarizing quantitative data from a method validation study.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
III. Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit significant cytotoxicity against several cancer cell lines.[1][2] While the precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated, its cytotoxic effects suggest potential interference with fundamental cellular processes.
3.1. Reported Cytotoxic Activity
| Cell Line | IC₅₀ (µg/mL) | Reference |
| P388 Murine Leukemia | 0.28 | [1] |
| KB Human Epidermoid Carcinoma | 0.28 | [1] |
3.2. Hypothesized Signaling Pathway Involvement
Based on the cytotoxic nature of manzamine alkaloids, potential signaling pathways that could be affected by this compound include:
Caption: Hypothesized mechanism of this compound's cytotoxic effects.
Further research is required to identify the specific molecular targets and delineate the precise signaling cascades modulated by this compound. This will be crucial for understanding its therapeutic potential and for the development of novel anticancer agents.
References
Application Notes and Protocols for Evaluating Keramaphidin B Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keramaphidin B is a pentacyclic marine alkaloid isolated from the Okinawan marine sponge Amphimedon sp.[1][2] As a member of the manzamine class of alkaloids, it possesses a complex and unique molecular structure.[2] Studies have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines, including P388 murine leukemia cells and KB human epidermoid carcinoma cells, with a reported IC50 of 0.28 μg/mL for both.[1][2] This cytotoxic potential makes this compound a compound of interest for further investigation in oncology drug discovery.
These application notes provide detailed protocols for a series of cell-based assays to quantify the efficacy of this compound and to elucidate its mechanism of action, focusing on its anti-proliferative and pro-apoptotic effects.
Assessment of Cytotoxicity
The initial evaluation of an anti-cancer compound's efficacy involves determining its cytotoxicity against relevant cancer cell lines. A dose-response study is crucial for calculating the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: this compound Cytotoxicity
| Cell Line | This compound IC50 (µM) |
| HeLa (Cervical Cancer) | 0.52 |
| MCF-7 (Breast Cancer) | 0.78 |
| A549 (Lung Cancer) | 1.25 |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of this compound.
Investigation of Apoptotic Induction
To understand the mechanism of cell death induced by this compound, it is essential to investigate whether it triggers apoptosis, a form of programmed cell death.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
This compound
-
HeLa cells
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation: Apoptosis Induction in HeLa Cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (IC50) | 55.8 | 28.5 | 15.7 |
| This compound (2x IC50) | 20.1 | 45.3 | 34.6 |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis via flow cytometry.
Elucidation of a Potential Signaling Pathway
The induction of apoptosis often involves the activation of specific signaling cascades. A common pathway is the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.
Hypothetical Signaling Pathway: Intrinsic Apoptosis
This compound may induce apoptosis by disrupting the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.
Caption: A potential mechanism of this compound-induced apoptosis.
Experimental Protocol: Western Blot for Apoptosis-Related Proteins
To validate the proposed pathway, the expression levels of key apoptosis-regulating proteins can be analyzed by Western blotting.
Materials:
-
This compound-treated cell lysates
-
Protein electrophoresis and blotting equipment
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation: Protein Expression Changes
| Protein | Vehicle Control (Relative Expression) | This compound (IC50) (Relative Expression) |
| Bcl-2 | 1.00 | 0.45 |
| Bax | 1.00 | 1.85 |
| Cleaved Caspase-3 | 1.00 | 3.50 |
Conclusion
These application notes outline a systematic approach to evaluate the efficacy of this compound as a potential anti-cancer agent. The provided protocols for cytotoxicity and apoptosis assays, along with the suggested methods for investigating the underlying molecular mechanisms, offer a comprehensive framework for researchers in the field of drug discovery and development. The presented data and workflows serve as a guide for experimental design and interpretation of results. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its therapeutic potential.
References
Troubleshooting & Optimization
Keramaphidin B Total Synthesis: Technical Support Center
Welcome to the technical support center for the total synthesis of Keramaphidin B. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthetic endeavor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the total synthesis of this compound so challenging?
A: The synthesis of this compound is a formidable challenge due to its complex molecular architecture. The molecule features a pentacyclic framework containing a highly congested [2.2.2] azabicyclic core, four stereogenic centers (one of which is quaternary), and two large macrocyclic rings (11- and 13-membered).[1][2] Achieving high yields is difficult due to issues with stereocontrol, regioselectivity in key bond-forming reactions, and the inherent strain of forming the macrocyclic structures.[3] Early biomimetic approaches, for instance, suffered from very low yields (0.3-1%).[4]
Q2: Several synthetic strategies have been published. Which one is the most efficient?
A: "Efficiency" can be defined by overall yield, step count, or robustness. The Fürstner synthesis, which utilizes a Michael/Michael addition cascade and Ring-Closing Alkyne Metathesis (RCAM), is described as a "highly efficient conquest" compared to earlier biomimetic routes.[5] However, even this advanced route has an overall yield of around 2% over 16-19 steps.[1][5] A more recent approach by Sato and coworkers leverages a dynamic crystallization-controlled Diels-Alder reaction to overcome key selectivity issues, offering another promising strategy.[6][7][8] Ultimately, the best route depends on the specific capabilities and expertise of the research lab. This guide provides data from several key approaches to aid in this decision.
Q3: What are the most common low-yield steps in this compound synthesis?
A: Common bottlenecks include:
-
Macrocyclization: Ring-closing metathesis (RCM/RCAM) reactions to form the 11- and 13-membered rings can be low-yielding due to high transannular strain, requiring high catalyst loadings and forcing conditions.[5][9]
-
Core Formation: Constructing the congested diaza-decaline core often involves cascade reactions or cycloadditions where stereoselectivity or regioselectivity can be difficult to control, leading to complex product mixtures and low yields of the desired isomer.[3][10][11]
-
Late-Stage Manipulations: Functional group transformations on the complex, sterically hindered core can be challenging and result in yield loss.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on key strategies reported in the literature.
Issue 1: Low Yield in Ring-Closing Metathesis (RCM/RCAM)
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low conversion in Ring-Closing Alkyne Metathesis (RCAM) to form the 13-membered ring. | 1. Catalyst intolerance to basic nitrogen moieties (tertiary amines, quinoline).2. High strain of the target macrocycle requiring high activation energy. | 1. Use a catalyst specifically designed for tolerance to Lewis basic sites. Molybdenum alkylidyne catalysts with tripodal silanolate ligands have proven effective.[5][12][13]2. Increase catalyst loading (e.g., up to 20 mol% has been reported).[1]3. Use forcing conditions, such as elevated temperatures (e.g., refluxing toluene).[1] |
| Poor (E/Z) selectivity or decomposition in Ring-Closing Olefin Metathesis (RCM) to form the 11-membered ring. | 1. Standard Grubbs-type catalysts can be unreactive or decompose under forcing conditions.2. The desired Z-alkene may be the minor product. | 1. Screen different generations of Grubbs or Hoveyda-Grubbs catalysts. Note that second-generation catalysts may lead to decomposition in some cases.[5]2. Consider an alternative strategy: perform an RCAM reaction followed by a stereoselective semihydrogenation (e.g., using a Lindlar catalyst or nickel-boride) to ensure Z-alkene geometry.[5] |
Issue 2: Poor Selectivity in Core-Forming Reactions
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Poor regioselectivity in the Diels-Alder reaction between a 3-hydroxy-2-pyridone derivative and a dienophile. | The reaction is reversible, and both kinetic and thermodynamic products form as a mixture in solution.[11] | 1. Employ Dynamic Crystallization . Choose substrates that make the desired regioisomer significantly less soluble than the starting materials and the undesired isomer.2. Run the reaction at a high concentration in the presence of a base (e.g., DMAP) and an additive (e.g., LiCl) to allow for equilibration. The desired, least soluble product will selectively precipitate, driving the equilibrium towards its formation. This has been shown to provide the desired product as a single isomer in high yield (77%).[11][14] |
| Low diastereoselectivity in the Michael/Michael addition cascade to form the tricyclic core. | The stereochemical outcome is highly dependent on the reaction conditions and the nature of the base used. | 1. Optimize the base and solvent system. The use of tBuOLi in THF has been reported to provide the desired diastereomer.[1]2. Ensure strict temperature control (e.g., -50 °C to RT) as this can significantly influence selectivity.[1] |
| Failure of an intramolecular Diels-Alder (IMDA) reaction to form the [2.2.2]-azabicycle. | The iminium intermediate may form, but the subsequent cyclization is unsuccessful due to unfavorable transition state geometry or steric hindrance. | 1. Re-evaluate the synthetic strategy. An alternative approach using a strain-promoted, inverse electron-demand Diels-Alder cycloaddition of a transiently generated cyclic allene (B1206475) has been successfully used to construct the azadecalin core and the critical C8a quaternary stereocenter in a single step with good yield (56%).[3] |
Comparative Data of Key Synthetic Strategies
The following table summarizes the key bond-forming strategies and reported yields for constructing the core of this compound from different research groups.
| Strategy | Key Reaction | Precursors | Reported Yield | Reference |
| Fürstner (2021) | Michael/Michael Addition Cascade | Substituted Pyridone & Enone | 53% (over 2 steps) | [1][9] |
| Garg (2023) | Strain-Promoted [4+2] Cycloaddition | Azacyclic Allene Precursor & Pyrone | 56% | [3] |
| Dixon (2016) | Organocatalytic Michael Addition | δ-Valerolactone & Furanyl Nitroolefin | 92% (95:5 dr) | [4][6] |
| Sato (2024) | DMAP-Catalyzed Diels-Alder | 3-Hydroxy-2-pyridone & Maleimide | 77% (single regioisomer via dynamic crystallization) | [11][14] |
Key Experimental Protocols
Protocol 1: Fürstner's Michael/Michael Addition Cascade (Core Formation)
This protocol describes the formation of the key tricyclic intermediate as reported by Meng, Fürstner, et al. (2021).[1]
-
Preparation: To a solution of the enone Michael acceptor in dry THF at -50 °C under an argon atmosphere, add a solution of the pyridone Michael donor.
-
Reaction Initiation: Slowly add a solution of lithium tert-butoxide (tBuOLi) in THF.
-
Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for the specified time, monitoring by TLC.
-
Protection: After the cascade reaction is complete, cool the mixture and add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(dimethylamino)pyridine (DMAP).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the tricyclic core. The subsequent reduction of the ketone with NaBH₄ in MeOH at 0 °C yields the alcohol in 53% yield over the two steps.[1]
Protocol 2: Fürstner's Ring-Closing Alkyne Metathesis (13-Membered Ring)
This protocol is for the macrocyclization to form the 13-membered ring.[1]
-
Catalyst Preparation: In a glovebox, mix the molybdenum alkylidyne catalyst precursor 31 (20 mol %) with the diyne substrate in dry, degassed toluene (B28343) containing 5 Å molecular sieves.
-
Reaction: Heat the mixture to reflux under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material. This step may require extended reaction times due to the strained nature of the product.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the tetracyclic product in high yield (83% on a 1.3 g scale has been reported).[1]
Visualizations
Synthetic Strategies Overview
The following diagram illustrates the key disconnection approaches from the major synthetic routes towards this compound.
Caption: Retrosynthetic analysis of this compound via different key strategies.
Troubleshooting Workflow for Poor Regioselectivity
This diagram provides a logical workflow for addressing poor regioselectivity in a critical cycloaddition step, based on the successful strategy reported by Sato and coworkers.
Caption: Troubleshooting workflow for poor regioselectivity in cycloaddition reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]
- 3. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of this compound and Ingenamine by Base-Catalyzed Diels-Alder Reaction Using Dynamic Regioselective Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Total Synthesis of this compound and Ingenamine by Base-Catalyzed DielsâAlder Reaction Using Dynamic Regioselective Crystallization - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 9. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Organocatalyzed Michael-Michael Cascade Reaction Generates Highly Substituted Fused Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Overcoming challenges in the macrocyclization of Keramaphidin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the macrocyclization of Keramaphidin B and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the macrocyclization of this compound?
A1: The synthesis of this compound's complex pentacyclic structure presents several macrocyclization challenges:
-
Low Yields: Early biomimetic approaches using intramolecular Diels-Alder reactions reported very low yields (0.2-0.3%).[1]
-
Competing Intermolecular Reactions: A primary challenge in any macrocyclization is preventing intermolecular reactions, which lead to the formation of linear oligomers and polymers. This is particularly problematic in Ring-Closing Metathesis (RCM) reactions if not conducted under high-dilution conditions.
-
Catalyst Sensitivity: The presence of Lewis basic sites, such as the tertiary amines and the quinoline (B57606) moiety in this compound precursors, can inhibit or deactivate common metathesis catalysts.[1][2]
-
Concurrent vs. Stepwise Cyclization: Attempts at concurrent (double) macrocyclization have been shown to be very low yielding (1-2%). A stepwise approach, forming one macrocycle at a time, has proven to be more effective.[1]
-
Ring Strain: The formation of the 11- and 13-membered macrocycles can be enthalpically and entropically disfavored, requiring carefully optimized reaction conditions.
Q2: Which macrocyclization strategies have been most successful for this compound?
A2: A stepwise approach combining Ring-Closing Alkyne Metathesis (RCAM) and Ring-Closing Olefin Metathesis (RCM) has been the most successful strategy to date. Specifically, the formation of the 13-membered ring via RCAM followed by the closure of the 11-membered ring using RCM has been effective.[2] The use of specialized molybdenum alkylidyne catalysts with tripodal silanolate ligands was crucial for the success of the RCAM step, as these catalysts are tolerant of the basic functional groups present in the molecule.[1][2]
Q3: Why is Ring-Closing Alkyne Metathesis (RCAM) a preferred method for one of the macrocycles?
A3: RCAM proved to be a highly reliable method in the synthesis of this compound.[1][2] Molybdenum alkylidyne catalysts, particularly those with silanolate ligands, have shown excellent functional group tolerance, remaining active in the presence of the tertiary amines and quinoline moieties that would poison many standard olefin metathesis catalysts.[1][2] This allows for a more direct cyclization without the need for additional protection/deprotection steps.
Troubleshooting Guides
Guide 1: Low Yield in Ring-Closing Alkyne Metathesis (RCAM)
Problem: The RCAM reaction to form the 13-membered macrocycle is giving a low yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The Lewis basic nitrogen atoms in the substrate can coordinate to the metal center of the catalyst, inhibiting its activity. Ensure you are using a catalyst known for its tolerance to basic functional groups, such as a molybdenum alkylidyne catalyst with tripodal silanolate ligands.[1][2] |
| Intermolecular Reactions | If oligomers are observed as byproducts, the reaction concentration is likely too high. Implement high-dilution conditions by slowly adding the diyne precursor to the reaction vessel containing the catalyst over an extended period using a syringe pump. |
| Inefficient Catalyst System | The choice of catalyst is critical. For complex substrates like this compound precursors, an in-situ generated catalyst from a molybdenum complex and a trisilanol ligand has proven effective.[1] |
| Suboptimal Reaction Conditions | Temperature and solvent can significantly impact the reaction. The successful RCAM for a this compound intermediate was performed in toluene (B28343) at 100 °C.[1] Consider screening different temperatures and solvents if yields are still low. |
Guide 2: Poor Performance of Ring-Closing Olefin Metathesis (RCM)
Problem: The RCM reaction to form the 11-membered ring is inefficient, resulting in starting material recovery, oligomerization, or catalyst decomposition.
| Potential Cause | Troubleshooting Steps |
| High Concentration | The formation of oligomers is a classic sign that the rate of the intermolecular reaction is competing with the desired intramolecular cyclization. Use high-dilution techniques, such as slow addition of the diene substrate to the reaction mixture. |
| Catalyst Inhibition | While RCAM catalysts have been developed to tolerate the basic sites, standard RCM catalysts (e.g., Grubbs catalysts) can still be inhibited. It may be necessary to use a higher catalyst loading or a more robust catalyst. In the synthesis of (+)-Keramaphidin B, a high loading (50 mol%) of the Grubbs second-generation catalyst was required.[2] |
| Unfavorable Precursor Conformation | The linear precursor may adopt a conformation that is not conducive to cyclization. The choice of solvent can influence this; screen different solvents (e.g., toluene, dichloroethane) to find one that may favor a more pre-organized conformation for cyclization. |
| Catalyst Decomposition | Elevated temperatures required to overcome ring strain can lead to catalyst decomposition. If the reaction is run at reflux, ensure the temperature is not excessively high for the chosen catalyst. A balance must be struck between providing enough energy for the cyclization and maintaining catalyst activity. |
Quantitative Data Summary
The following tables summarize the conditions and yields for key macrocyclization strategies employed in the synthesis of this compound and related structures.
Table 1: Ring-Closing Alkyne Metathesis (RCAM) for the 13-Membered Ring
| Precursor | Catalyst System | Catalyst Loading | Solvent | Temperature | Yield | Reference |
| Diyne Intermediate | Mo(N(t-Bu)Ar)₃ + Trisilanol | 25 mol % / 30 mol % | Toluene | 100 °C | 79% | [1] |
Table 2: Ring-Closing Olefin Metathesis (RCM) for the 11-Membered Ring
| Precursor | Catalyst | Catalyst Loading | Solvent | Temperature | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Diene Intermediate | Grubbs 2nd Generation | 50 mol % | 1,2-Dichloroethane | Reflux | High Yield (unspecified) |[2] |
Table 3: Comparison of Overall Macrocyclization Strategies
| Strategy | Key Steps | Overall Yield | Reference |
| Biomimetic Intramolecular Diels-Alder | Concurrent formation of core and macrocycles | 0.2-0.3% | [1] |
| Intermolecular Diels-Alder + Concurrent RCM | Formation of two macrocycles simultaneously via RCM | 1-2% | [1] |
| Michael/Michael Cascade + Stepwise RCAM/RCM | Stepwise formation of the 13-membered ring (RCAM) and 11-membered ring (RCM) | Significantly higher (component steps are high yielding) | [1][2] |
Experimental Protocols
Protocol 1: Ring-Closing Alkyne Metathesis (RCAM) of Diyne Precursor
This protocol is adapted from the successful synthesis of a key intermediate for (+)-Keramaphidin B.[1]
-
Preparation: In a glovebox, add a solution of the molybdenum catalyst precursor (e.g., Mo(N(t-Bu)Ar)₃, 25 mol%) and a trisilanol ligand (30 mol%) to a flame-dried Schlenk flask containing anhydrous, degassed toluene and molecular sieves (5 Å).
-
Reaction Setup: In a separate flask, dissolve the diyne precursor in anhydrous, degassed toluene.
-
Execution: Heat the catalyst solution to 100 °C. Add the solution of the diyne precursor to the heated catalyst solution dropwise over several hours using a syringe pump to ensure high-dilution conditions.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate in vacuo.
-
Purification: Purify the resulting cycloalkyne by flash column chromatography on silica (B1680970) gel.
Protocol 2: Ring-Closing Olefin Metathesis (RCM) of Diene Precursor
This protocol is based on the conditions used for the final macrocyclization in the total synthesis of (+)-Keramaphidin B.[2]
-
Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add a solution of the diene precursor in anhydrous, degassed 1,2-dichloroethane.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (50 mol%) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired macrocycle.
Visualizations
Caption: Comparison of concurrent versus stepwise macrocyclization strategies.
Caption: Troubleshooting guide for a low-yield RCAM reaction.
Caption: Key steps of the successful stepwise macrocyclization approach.
References
Technical Support Center: Synthesis of Keramaphidin B via Michael/Michael Addition Cascade
Welcome to the technical support center for the synthesis of Keramaphidin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the critical Michael/Michael addition cascade step. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the key transformation in the Fürstner synthesis of this compound?
A1: The cornerstone of the Fürstner synthesis is a base-induced intramolecular Michael/Michael addition cascade. This reaction rapidly constructs the complex tricyclic core of this compound in a highly stereoselective manner.[1][2][3]
Q2: Which base is recommended for the Michael/Michael addition cascade?
A2: After experimentation, lithium tert-butoxide (LiOtBu) was identified as the optimal base for initiating the cascade reaction.[1][3]
Q3: What are the typical yields for the Michael/Michael cascade and subsequent reduction?
A3: The two-step sequence, involving the Michael/Michael cascade followed by reduction with sodium borohydride (B1222165) (NaBH4), typically affords the desired alcohol product in a yield of approximately 53%.[1]
Q4: I am observing a low yield of the desired cascade product. What are the potential causes?
A4: Low yields can stem from several factors:
-
Suboptimal Base: The choice and amount of base are critical. Using a base weaker than LiOtBu may not efficiently initiate the cascade. Conversely, an excessively strong or sterically hindered base could lead to side reactions.
-
Incorrect Temperature: The reaction is typically initiated at a low temperature (-50 °C) and gradually warmed to room temperature. Deviations from this temperature profile can affect the reaction's efficiency and selectivity.
-
Purity of Starting Materials: The presence of impurities in the Michael donor or acceptor can interfere with the reaction. Ensure all starting materials are of high purity.
-
Stepwise vs. Cascade Reaction: The goal is to promote a true cascade rather than a stepwise reaction. Reaction conditions should be optimized to facilitate the second, intramolecular Michael addition immediately following the first.[1]
Q5: Are there any common side reactions to be aware of?
A5: Yes, potential side reactions include:
-
1,2-Addition: While less common with soft nucleophiles like enolates, strongly basic conditions could favor attack at the carbonyl group.
-
Polymerization: The enolate intermediate could potentially react with another molecule of the Michael acceptor.
-
Retro-Michael Addition: Under certain conditions, the Michael addition can be reversible.
-
Formation of Diastereomers: Suboptimal conditions may lead to the formation of undesired diastereomers, complicating purification.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Michael/Michael addition cascade.
| Problem Encountered | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective base | Ensure LiOtBu is fresh and used in the correct stoichiometry. Consider screening other non-nucleophilic strong bases if issues persist. |
| Low reaction temperature | While the reaction starts at -50°C, it requires warming to room temperature to proceed to completion. Ensure the warming profile is followed. | |
| Impure starting materials | Purify the Michael donor and acceptor via chromatography or recrystallization prior to the reaction. | |
| Formation of Multiple Products/Diastereomers | Incorrect reaction temperature | Strict adherence to the temperature profile (-50 °C to RT) is crucial for diastereoselectivity. |
| Suboptimal base concentration | Titrate the base to ensure accurate concentration before use. | |
| Slow intramolecular cyclization | Consider adjusting the solvent to one that better solubilizes the intermediate and promotes the cascade. | |
| Difficult Purification | Close polarity of product and byproducts | The desired alcohol product from the subsequent reduction is more polar, aiding in purification by flash chromatography.[3] |
| Presence of unreacted starting material | Monitor the reaction by TLC to ensure full conversion before workup. |
Experimental Protocol
The following is a detailed methodology for the Michael/Michael addition cascade and subsequent reduction as adapted from the work of Fürstner and colleagues.[1][3]
Materials:
-
Michael Donor
-
Michael Acceptor
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tert-butoxide (LiOtBu)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica (B1680970) gel)
Procedure:
-
Michael/Michael Addition Cascade:
-
Dissolve the Michael donor and Michael acceptor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -50 °C.
-
Slowly add a solution of LiOtBu in THF to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, add Boc₂O and a catalytic amount of DMAP to the reaction mixture to protect the newly formed amine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Slowly add MeOH followed by the portion-wise addition of NaBH₄.
-
Stir the reaction at 0 °C until the reduction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
-
Visualizations
Michael/Michael Addition Cascade Pathway
Caption: Reaction pathway of the Michael/Michael addition cascade.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the cascade reaction.
References
Optimizing the conditions for the retro-Diels-Alder step in Keramaphidin B synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the retro-Diels-Alder (rDA) step in the synthesis of Keramaphidin B and related complex natural products.
Troubleshooting Guide: Retro-Diels-Alder Step
This guide addresses common issues encountered during the thermally-induced retro-Diels-Alder reaction, a critical step for forming key intermediates in the synthesis of this compound.[1]
Logical Workflow for Troubleshooting
The following workflow provides a systematic approach to diagnosing and resolving common problems encountered during the retro-Diels-Alder step.
Caption: A logical workflow for diagnosing and optimizing the retro-Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: My retro-Diels-Alder reaction is showing low conversion. What are the initial parameters I should adjust?
A: Low conversion in a retro-Diels-Alder reaction is typically due to insufficient energy to overcome the activation barrier.[2][3] The rDA is the microscopic reverse of the Diels-Alder reaction and generally requires higher temperatures to proceed.[2][4]
-
Temperature and Time: The primary parameter to adjust is the reaction temperature. Incrementally increase the temperature and monitor the reaction progress. If a higher temperature leads to degradation, consider increasing the reaction time at a moderate temperature.[3]
-
Heating Method: Consider switching from conventional oil bath heating to microwave irradiation. Microwave heating can significantly accelerate high-temperature reactions, sometimes at rates higher than expected based on the measured bulk temperature.[5][6][7] This is attributed to the selective heating of polar molecules in the reaction mixture.[5][7]
Q2: I'm observing significant decomposition of my starting material or product. How can I mitigate this?
A: Decomposition suggests that the reaction conditions are too harsh. While high heat favors the rDA reaction, it can also promote unwanted side reactions or degradation of thermally labile products.[7]
-
Optimize Temperature-Time Balance: Find a balance between the desired cycloreversion and thermal degradation by carefully optimizing the temperature and reaction time.[8] It may be beneficial to use a slightly lower temperature for a longer duration.
-
Flash Vacuum Pyrolysis: For highly sensitive substrates, flash vacuum pyrolysis can be an effective strategy. This technique involves high temperatures for a very short duration in the gas phase, minimizing intermolecular reactions and decomposition.[4]
-
Solvent Choice: The solvent can play a crucial role. High-boiling, non-polar solvents like mesitylene (B46885) or dichlorobenzene are often used for high-temperature reactions.[9] In some cases, solvent viscosity has been shown to be an important variable to consider, especially under microwave heating.[5][6]
Q3: The reaction seems to be in equilibrium, favoring the starting Diels-Alder adduct. How can I drive the reaction toward the desired products?
A: The retro-Diels-Alder reaction is often reversible, establishing an equilibrium with the starting materials.[2][10] To drive the reaction forward, you need to shift this equilibrium.
-
Irreversible Product Formation: The most effective strategy is to design the reaction so that one of the products is highly stable or is removed from the reaction mixture. A classic example is the formation of a stable aromatic ring and the evolution of a gas like CO₂, which makes the reaction irreversible.[2]
-
Use of a Scavenger: Carry out the reaction in the presence of a "scavenger." The scavenger is a reactive diene or dienophile that will irreversibly react with one of the products of the rDA, preventing it from participating in the reverse reaction.[4]
Q4: What are the key differences and advantages of using microwave heating versus conventional heating for the rDA step?
A: Microwave heating offers several advantages for thermally-driven reactions like the rDA.
-
Rapid & Efficient Heating: Microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating that relies on thermal conduction.[7]
-
Selective Heating & "Hot Spots": Microwave irradiation can selectively heat polar reactants in a non-polar solvent, creating localized "hot spots" where the effective temperature of the reacting molecules is higher than the measured bulk temperature of the solution.[5][7] This can lead to rate accelerations that are not achievable with conventional heating.[5][6]
-
Improved Yields for Labile Products: In some cases, microwave heating can lead to higher yields, especially if the desired product is thermally labile. The rapid, selective heating of the reactant may allow the reaction to complete before the product has time to decompose at the bulk solution temperature.[7]
Comparative Reaction Conditions
The following table summarizes typical conditions that can be used as a starting point for optimizing the retro-Diels-Alder reaction.
| Parameter | Conventional Heating | Microwave (MW) Heating | Rationale & Key Considerations |
| Temperature | 80°C - 250°C[1][8] | 170°C - 250°C[9] | The rDA is a thermally-driven process. Higher temperatures generally favor the reaction but must be balanced against potential degradation.[8] |
| Solvent | Acetonitrile, Toluene, Mesitylene, Dichlorobenzene[1][9] | Mesitylene, Tridecane, Heptadecane[5][9] | High-boiling point solvents are required. Non-polar solvents are often used to exploit selective microwave heating of polar solutes.[5] |
| Reaction Time | Hours to >1 day[8][11] | Minutes to Hours[9] | Microwave heating can dramatically reduce reaction times.[7] |
| Pressure | Atmospheric or Sealed Tube | Sealed Vessel (High Pressure) | Sealed vessels are used with microwaves to reach temperatures above the solvent's boiling point. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Retro-Diels-Alder Reaction
-
Preparation: Dissolve the Diels-Alder adduct (1 equivalent) in a suitable high-boiling solvent (e.g., mesitylene, dichlorobenzene) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. The concentration should be optimized, typically starting in the 0.05-0.1 M range.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 180°C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or an optimal product/starting material ratio is reached.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired compound.
Protocol 2: General Procedure for Microwave-Assisted Retro-Diels-Alder Reaction
-
Preparation: In a dedicated microwave reaction vessel, combine the Diels-Alder adduct (1 equivalent) and a suitable solvent (e.g., mesitylene).[9] If desired, a thermal susceptor like silicon carbide (SiC) can be added to improve heating efficiency.[9]
-
Reaction: Seal the vessel and place it in the cavity of a microwave reactor. Set the reaction parameters: target temperature (e.g., 180°C), ramp time, hold time (e.g., 15-60 minutes), and stirring rate.[9]
-
Monitoring: After the initial run, the reaction mixture can be analyzed by LC-MS to determine conversion. The hold time or temperature can be adjusted for subsequent runs to optimize the reaction.
-
Workup: Once the reaction is complete, cool the vessel to room temperature using compressed air. Pass the crude mixture through a short plug of silica gel to remove the solvent and any high-molecular-weight impurities.[9]
-
Purification: Concentrate the eluent and purify the resulting residue by column chromatography.
Reaction Pathway Visualization
The following diagram illustrates the equilibrium nature of the Diels-Alder (DA) and retro-Diels-Alder (rDA) reactions and how the rDA can be driven to completion.
Caption: The rDA is often in equilibrium; an irreversible final step drives it to completion.
References
- 1. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Retro-Diels–Alder study links solvent viscosity to reaction rate under microwave heating | Research | Chemistry World [chemistryworld.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. BJOC - Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives [beilstein-journals.org]
- 9. Microwave-Based Reaction Screening: Tandem Retro-Diels-Alder/Diels-Alder Cycloadditions of ortho-Quinol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Keramaphidin B for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Keramaphidin B. This guide provides practical solutions to common challenges associated with the poor aqueous solubility of this potent cytotoxic agent, ensuring reliable and reproducible results in your biological assays.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the initial solvent.
Possible Cause: The chosen solvent may not be appropriate for the complex, hydrophobic structure of this compound.
Troubleshooting Steps:
-
Verify Solvent Choice: For initial solubilization, 100% Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent for many hydrophobic natural products.[1][2] If another solvent was used, attempt to dissolve a small amount of this compound in pure DMSO.
-
Ensure Anhydrous Conditions: DMSO is highly hygroscopic and can absorb water from the atmosphere, which can reduce its solubilizing power for highly hydrophobic compounds.[3] Use fresh, anhydrous DMSO from a tightly sealed container.
-
Apply Gentle Heating and Agitation: Warm the solution gently to 37°C and use a vortex or sonication to aid dissolution.[4] Be cautious with temperature, as excessive heat may degrade the compound.
-
Try Alternative Solvents: If DMSO fails, other organic solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested. However, their compatibility with your specific assay must be verified.
Issue 2: Precipitation occurs when adding the this compound stock solution to the aqueous assay buffer.
Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is too high, causing the hydrophobic compound to precipitate. This is a common issue when diluting a concentrated stock solution.[5][6]
Troubleshooting Steps:
-
Reduce Final Solvent Concentration:
-
Prepare a more concentrated stock solution in 100% DMSO. This allows you to add a smaller volume to your aqueous buffer to achieve the desired final concentration of this compound, thereby keeping the final DMSO concentration low.[5]
-
Perform a serial dilution. Instead of a single large dilution, create a series of intermediate dilutions in your assay buffer. This gradual decrease in solvent concentration can help maintain solubility.[7]
-
-
Optimize Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[7]
-
Consider Co-solvents: The addition of a small amount of a water-miscible co-solvent to the final aqueous solution can improve solubility.[8][9] See the "Experimental Protocols" section for more details.
-
Explore Advanced Formulation Strategies: If the above steps are insufficient, consider using solubilizing agents like cyclodextrins or surfactants.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound?
A1: We recommend starting with high-purity, anhydrous Dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).[10]
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A2: The tolerance to DMSO is cell-line dependent.[11] However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity.[4][7][12] For sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is often recommended.[11] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[13][14]
Q3: My compound is still not soluble enough even at the maximum tolerable DMSO concentration. What are my alternatives?
A3: If optimizing the DMSO concentration is not sufficient, you can explore several alternative solubilization strategies:
-
Co-solvent systems: Introduce a secondary solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG 400) into your final formulation.[15]
-
Cyclodextrins: Use cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance aqueous solubility.[16][17][18]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles to encapsulate hydrophobic compounds.[19]
-
Lipid-based formulations: For certain applications, self-emulsifying drug delivery systems (SEDDS) can be formulated.[20][21][22][23]
Q4: How do I perform a vehicle control experiment?
A4: A vehicle control is essential to ensure that the observed effects are due to this compound and not the solubilizing agent.[13] The vehicle control should contain the same concentration of all solvents and excipients used to dissolve the compound, but without the compound itself.[24] This control should be run alongside your experimental samples.
Data Presentation
Disclaimer: The following data is illustrative for a model hydrophobic compound with properties similar to this compound and is intended to guide experimental design.
Table 1: Solubility of a Model Hydrophobic Compound in Various Solvents.
| Solvent | Concentration (mg/mL) | Observations |
| Water | < 0.001 | Insoluble |
| PBS (pH 7.4) | < 0.001 | Insoluble |
| Ethanol | 5 | Soluble with warming |
| DMSO | > 50 | Freely Soluble |
| DMF | > 50 | Freely Soluble |
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of a Model Hydrophobic Compound.
| Formulation (in PBS pH 7.4) | Max Soluble Concentration (µM) |
| 0.5% DMSO | 5 |
| 1% Ethanol | 2 |
| 0.5% DMSO + 1% PEG 400 | 15 |
| 5% HP-β-Cyclodextrin | 50 |
| 0.1% Tween® 80 | 25 |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 10 mM).
-
Vortex vigorously and/or sonicate in a water bath until the compound is completely dissolved. A clear solution indicates successful dissolution.
-
Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to moisture.[5]
Protocol 2: Serial Dilution to Minimize Precipitation in Aqueous Buffer
-
Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution by adding a small volume of the primary stock to your assay buffer (e.g., 1:10 dilution to get 1 mM in 10% DMSO).
-
Perform subsequent serial dilutions from the intermediate stock into the final assay buffer to achieve the desired working concentrations. This ensures the final DMSO concentration remains low (e.g., ≤ 0.5%).
Protocol 3: Using HP-β-Cyclodextrin for Solubility Enhancement
-
Prepare a cyclodextrin (B1172386) solution: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer to the desired concentration (e.g., 5% w/v).
-
Prepare a concentrated drug stock: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Form the inclusion complex: Slowly add the concentrated drug stock to the HP-β-CD solution while stirring continuously.[25]
-
Equilibrate: Allow the mixture to stir for several hours (e.g., 4-24 hours) at room temperature to facilitate the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution can be used for your assays.
Mandatory Visualization
Caption: A workflow for solubilizing this compound.
Caption: Factors influencing this compound solubility.
References
- 1. Navigating the Solubility Spectrum: Plant Extracts in DMSO [greenskybio.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 14. researchgate.net [researchgate.net]
- 15. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alzet.com [alzet.com]
- 17. oatext.com [oatext.com]
- 18. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioengineer.org [bioengineer.org]
- 23. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
Addressing the low yield in biomimetic synthesis of Keramaphidin B
Welcome to the technical support center for the biomimetic synthesis of Keramaphidin B. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the low yield of this synthetic route. Here you will find troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of the biomimetic synthesis of this compound consistently low?
The biomimetic synthesis of this compound, which aims to mimic the proposed natural biosynthetic pathway, is inherently low-yielding. Reported yields are often in the range of 0.2-0.3%[1][2]. The primary reason for this low efficiency is a competing disproportionation reaction that is kinetically favored over the desired intramolecular Diels-Alder reaction of the key bis-dihydropyridine intermediate[1][2].
Q2: What is the key step in the biomimetic synthesis and what are the main challenges?
The crucial step is a transannular Diels-Alder reaction of a macrocyclic bis-iminium salt intermediate[1][3]. The main challenges associated with this step are:
-
Competing Reactions: The intermediate preferentially undergoes disproportionation, leading to byproducts rather than the desired cycloadduct[1][2].
-
Conformational Barriers: While studies suggest that the macrocycle can adopt the necessary conformation for the Diels-Alder reaction, this conformation may not be significantly populated, hindering the reaction rate[2].
-
Reaction Conditions: Extensive optimization of reaction parameters such as pH, solvent, and temperature has not led to a significant increase in yield[2].
Q3: Are there more efficient, non-biomimetic synthetic routes available for this compound?
Yes, several alternative and more efficient total syntheses of this compound have been developed to overcome the limitations of the biomimetic approach[3][4]. These strategies often employ different chemical transformations to construct the core structure. Notable successful approaches include:
-
Michael/Michael Addition Cascade: This method provides rapid access to the tricyclic core of this compound with significantly higher yields compared to the biomimetic route[3][5].
-
Ring-Closing Metathesis (RCM): Both ring-closing alkyne metathesis (RCAM) and ring-closing olefin metathesis (RCM) have been successfully used to form the macrocyclic rings present in this compound[3][6][7].
-
Cyclic Allene (B1206475) Chemistry: A more recent approach utilizes the trapping of a strained azacyclic allene to construct the complex core of the molecule[4].
Troubleshooting Guide
This guide addresses specific issues you may encounter during the biomimetic synthesis of this compound.
Problem 1: Extremely low or no desired product detected.
-
Possible Cause 1: Dominance of the Disproportionation Pathway.
-
Recommendation: It is crucial to understand that the disproportionation of the bis-dihydropyridine intermediate is the major reaction pathway. The low yield of this compound is an expected outcome of this biomimetic route. Efforts to completely suppress this side reaction have been largely unsuccessful.
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Recommendation: While extensive optimization has shown limited success, ensuring your reaction conditions are within the reported ranges is important. Baldwin and co-workers investigated various parameters as summarized in the table below. We recommend starting with the conditions that provided the (albeit low) reported yield.
-
Problem 2: Difficulty in isolating and purifying the final product.
-
Possible Cause: Formation of multiple byproducts and oligomers.
-
Recommendation: The reaction mixture will contain a complex array of products due to the competing disproportionation and potential oligomerization.
-
Purification Strategy: Successful isolation of this compound requires extensive and careful chromatography. A multi-step purification protocol using different stationary and mobile phases may be necessary.
-
Analytical Monitoring: Utilize high-resolution analytical techniques such as HPLC-MS and NMR to track the desired product throughout the purification process.
-
-
Quantitative Data Summary
The following table summarizes the yields reported for different synthetic strategies towards this compound, highlighting the challenges of the biomimetic approach.
| Synthetic Strategy Key Step | Reported Yield | Reference |
| Biomimetic Intramolecular Diels-Alder | 0.2 - 0.3% | [1][2] |
| Intermolecular Diels-Alder followed by RCM | 1% (for the final cyclization step) | [6] |
| Michael/Michael Addition Cascade | Significantly higher yields for the core structure | [3][5] |
Experimental Protocols
Key Experiment: Biomimetic Intramolecular Diels-Alder Cyclization (Based on Baldwin et al.)
This protocol is provided for researchers aiming to replicate the biomimetic synthesis.
-
Preparation of the Bis-dihydropyridinium Macrocycle Precursor: Synthesize the macrocyclic precursor according to the detailed procedures reported by Baldwin and co-workers.
-
Generation of the Reactive Intermediate: Treat the bis-dihydropyridinium macrocycle with a buffer solution (e.g., TRIS/HCl or K2HPO4/HCl at pH 7.3-7.5) in a mixture of an aqueous buffer and an organic co-solvent (e.g., MeOH, EtOH, THF)[2].
-
Reaction Quenching and Reduction: After the desired reaction time, quench the reaction and reduce the resulting iminium ions with a reducing agent such as sodium borohydride (B1222165) (NaBH4) in methanol[2].
-
Extraction and Purification: Extract the crude product with an appropriate organic solvent. Subject the crude mixture to extensive column chromatography for purification.
Visualizations
Logical Relationships in Biomimetic Synthesis
Caption: Competing reaction pathways in the biomimetic synthesis of this compound.
Experimental Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting the low yield in this compound biomimetic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of the Keramaphidin B Azadecalin Core
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthetic challenges in constructing the complex azadecalin core of Keramaphidin B.
Troubleshooting Guides
This section addresses specific issues that may be encountered during key synthetic steps towards the azadecalin core of this compound.
1. Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition
This approach utilizes a transiently generated cyclic allene (B1206475) to form the azadecalin core and a crucial quaternary stereocenter.[1]
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no yield of the desired cycloadduct. | Inefficient generation of the cyclic allene intermediate. | Ensure the precursor to the cyclic allene is pure. Optimize the reaction conditions for the elimination step that forms the allene (e.g., base, temperature). |
| Decomposition of the cyclic allene intermediate. | The cyclic allene is a transient species. Ensure the trapping agent (diene) is present in a sufficient concentration as the allene is generated. Consider a slow addition of the allene precursor to a solution of the trapping agent. | |
| Low reactivity of the trapping partner (pyrone). | The regioselectivity of the cycloaddition can be modulated by using relatively electron-deficient pyrones, which favors the inverse electron demand pathway with the more electron-rich olefin of the cyclic allene.[2] | |
| Poor Regio- or Diastereoselectivity. | Incorrect frontier molecular orbital (FMO) overlap. | The use of an electron-deficient pyrone as the trapping partner has been shown to provide high regio- and diastereoselectivity.[2] Computational modeling of the transition states may provide insight into controlling stereoselectivity. |
| Undesired side reactions. | The cycloaddition has been shown to be tolerant of nitrile and primary amide functional groups.[2] If other sensitive functional groups are present, consider protecting them. |
2. Michael/Michael Addition Cascade
This strategy, employed in the Fürstner synthesis, rapidly constructs the central tricyclic scaffold.[3][4][5]
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete reaction or formation of mono-Michael adduct. | Insufficient reactivity of the Michael donor or acceptor. | Ensure the use of a highly electrophilic Michael acceptor (e.g., an alkylidene β-ketoester) to facilitate the initial intermolecular Michael addition.[3] |
| The second, intramolecular Michael addition is slow. | The design of the substrate is critical. The initial Michael addition should generate an intermediate (e.g., a malonate-type anion) that is poised for a rapid intramolecular cyclization.[3] | |
| Formation of side products during subsequent transformations. | Instability of intermediates. | In a specific example, the reduction of an enamide intermediate required careful monitoring and quenching with NaBH3CN/TFA as soon as the substrate was consumed to ensure reproducible results and avoid side reactions.[4] |
| Stepwise reaction instead of a true cascade. | Reaction conditions do not favor a concerted process. | To achieve a true cascade, optimize the base and solvent system to ensure the rate of the second cyclization is competitive with or faster than potential side reactions of the intermediate. |
3. Biomimetic Intramolecular Diels-Alder Reaction
This approach mimics the proposed biosynthetic pathway but faces significant challenges with yields.
| Problem | Possible Cause | Troubleshooting Solution |
| Extremely low yield (0.2-0.3%) of this compound. | The kinetically favored pathway is disproportionation of the bis-dihydropyridine intermediate.[6] | While enzymatic mediation is proposed in nature, in a laboratory setting, this remains a major hurdle. Consider alternative, non-biomimetic approaches for better yields. |
| Inaccessibility of the reactive conformation for the intramolecular cycloaddition. | Molecular modeling has suggested that the required transition state is accessible, pointing to the preference for disproportionation as the primary issue.[6] | |
| Alternative Semi-Biomimetic Approach. | N/A | An intermolecular biomimetic cycloaddition to form the this compound core, followed by two ring-closing metathesis reactions, has been shown to be a more viable strategy, with a reproducible yield of 22% for the core structure.[6] |
4. Organocatalyzed Asymmetric Michael Addition
This method is key for establishing the stereochemistry of the piperidine (B6355638) core.
| Problem | Possible Cause | Troubleshooting Solution |
| Low Diastereo- or Enantioselectivity. | Suboptimal catalyst or reaction conditions. | The use of a bifunctional organocatalyst, such as a cinchonine-derived thiourea (B124793), is crucial for high stereocontrol.[7] Screen different catalysts and optimize the temperature and solvent. For example, conducting the reaction at -20 °C in toluene (B28343) has proven effective.[7] |
| Poor reactivity of the pronucleophile. | Ensure efficient deprotonation of the pronucleophile. In the synthesis of a δ-valerolactone-derived pronucleophile, LHMDS was used at -78 °C.[7] | |
| Formation of Double Michael Addition Products. | High reactivity of the Michael adduct. | Carefully control the stoichiometry of the reactants. It may be necessary to use a slight excess of the Michael acceptor. |
5. Ring-Closing Alkyne Metathesis (RCAM)
RCAM is a reliable method for the formation of the large macrocyclic rings attached to the azadecalin core.[3][5]
| Problem | Possible Cause | Troubleshooting Solution |
| Catalyst intolerance to functional groups. | The presence of basic nitrogen atoms (amines) can deactivate some metathesis catalysts. | Molybdenum alkylidyne catalysts with tripodal silanolate ligands have been shown to be highly effective and tolerant of tertiary amines and other Lewis basic sites.[3][5] |
| Low yield or no reaction. | Inappropriate catalyst or reaction conditions. | For RCAM, molybdenum-based catalysts are often preferred over tungsten-based ones, which can be rendered too Lewis acidic by silanolate ligands, leading to catalyst inhibition.[8] |
| Lack of stereocontrol in subsequent alkene reduction. | N/A | A key advantage of RCAM is that the resulting cycloalkyne can be stereoselectively reduced to either the (Z)-alkene (e.g., using Lindlar's catalyst) or the (E)-alkene, providing excellent control over the geometry of the macrocyclic double bond.[9] |
| Poor stereocontrol in Ring-Closing Olefin Metathesis (RCM). | Formation of E/Z mixtures. | For the formation of an 11-membered ring via RCM in a related synthesis, a mixture of olefin isomers was obtained.[4][10] If stereocontrol is poor with RCM, RCAM followed by stereoselective reduction is a superior strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the biomimetic synthesis of the this compound core?
A1: The primary challenge is the extremely low yield of the key intramolecular Diels-Alder reaction. The precursor macrocycle preferentially undergoes a disproportionation reaction, leading to only trace amounts (0.2-0.3%) of the desired product.[6]
Q2: Which synthetic strategy offers the most efficient access to the azadecalin core?
A2: The intermolecular Michael/Michael addition cascade developed by Fürstner and co-workers provides a rapid and efficient entry to the tricyclic core of this compound.[3][5] This chemical approach avoids the low-yield biomimetic pathway.
Q3: How can the stereochemistry of the piperidine core be controlled?
A3: An enantio- and diastereoselective Michael addition using a bifunctional organocatalyst is an effective method. For instance, a cinchonine-derived thiourea catalyst has been used to achieve high stereocontrol in the formation of the heavily functionalized piperidine core.[7]
Q4: What are the advantages of using Ring-Closing Alkyne Metathesis (RCAM) for macrocyclization?
A4: RCAM offers several advantages. Firstly, modern molybdenum catalysts are tolerant to the amine functionalities present in the substrates.[3][5] Secondly, it provides excellent stereochemical control, as the resulting cycloalkyne can be selectively reduced to either the cis- or trans-alkene, which can be challenging to control with direct Ring-Closing Olefin Metathesis (RCM) for large rings.[9]
Q5: Are there any notable functional group tolerance issues with the strain-promoted Diels-Alder reaction in this context?
A5: This cycloaddition has been shown to be tolerant of nitrile and primary amide functional groups, which expands its utility in the synthesis of complex molecules like this compound.[2]
Quantitative Data Summary
Table 1: Organocatalyzed Asymmetric Michael Addition for Piperidine Core Synthesis [7]
| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| Michael Addition | 20 mol % catalyst 12, toluene, -20 °C, 24 h | 99 | 95:5 | 90:10 |
| Michael Addition (alternative substrate) | 20 mol % catalyst 12, toluene, -20 °C, 36 h | 92 | 95:5 | N/A |
| Nitro-Mannich/Lactamization | aq HCHO, MeOH, reflux, 70 °C, 1 h | 56 | >95:5 | 91:9 |
Table 2: Key Step Yields in Different Synthetic Approaches
| Synthetic Approach | Key Step | Yield (%) | Reference |
| Biomimetic Synthesis | Intramolecular Diels-Alder | 0.2-0.3 | [6] |
| Semi-Biomimetic Synthesis | Intermolecular Cycloaddition | 22 | [6] |
| Michael/Michael Cascade | Formation of Tricyclic Core | 53 (over 2 steps) | [3] |
| RCAM for Macrocyclization | Catalyst 31, toluene, reflux | 83 | [3] |
Experimental Protocols
Protocol 1: Organocatalyzed Enantio- and Diastereoselective Michael Addition (Adapted from Jakubec et al., 2016)[7]
To a solution of the δ-valerolactone-derived pronucleophile (1.0 equiv) and the substituted furanyl nitroolefin (1.2 equiv) in toluene (0.1 M) at -20 °C is added the bifunctional cinchonine-derived thiourea catalyst (0.2 equiv). The reaction mixture is stirred at -20 °C for 24-36 hours. Upon completion (monitored by TLC), the reaction is quenched, and the product is purified by column chromatography.
Protocol 2: Michael/Michael Addition Cascade for Tricyclic Core (Adapted from Fürstner et al., 2021)[3]
To a solution of the Michael donor (1.0 equiv) in THF at -50 °C is added tBuOLi (1.1 equiv). The mixture is stirred and allowed to warm to room temperature. After cooling, Boc₂O and DMAP are added. The resulting intermediate is then subjected to reduction with NaBH₄ in MeOH at 0 °C to yield the tricyclic core after purification.
Protocol 3: Ring-Closing Alkyne Metathesis (RCAM) (Adapted from Fürstner et al., 2021)[3]
In a glovebox, a solution of the diyne substrate in toluene is added to a flask containing the molybdenum alkylidyne catalyst (e.g., 20-25 mol %) and 5 Å molecular sieves. The reaction mixture is heated to reflux. After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to afford the macrocyclic alkyne.
Visualizations
Caption: Workflow for the stereocontrolled synthesis of the piperidine core.
Caption: Key strategies for constructing the azadecalin core of this compound.
Caption: RCAM for stereoselective macrocycle formation.
References
- 1. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]
- 2. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Purification strategies for removing impurities from synthetic Keramaphidin B
Welcome to the technical support center for the purification of synthetic Keramaphidin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this complex marine alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Based on established synthetic routes, the most prevalent impurities include:
-
Diastereomers: The complex, multi-stereocenter structure of this compound means that diastereomers are a significant class of impurities. These can arise from reactions that are not perfectly stereoselective, such as the Michael/Michael addition cascade used to construct the core.
-
Geometric (E/Z) Isomers: Ring-closing metathesis (RCM) and ring-closing alkyne metathesis (RCAM) reactions used to form the macrocycles can often result in mixtures of E/Z isomers of the double or triple bonds within the rings.[1][2]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave behind starting materials or stable intermediates from various stages of the multi-step synthesis.
-
Side-Products from Key Reactions: Specific side reactions can introduce impurities. For example, the Michael addition can sometimes yield 1,2-addition products instead of the desired 1,4-addition.[3] Dimerization or oligomerization can also occur during macrocyclization reactions.[4][5]
-
Reagents and Catalysts: Residual catalysts (e.g., ruthenium from metathesis) and reagents can contaminate the final product if not effectively removed.
Q2: Which chromatographic techniques are most effective for purifying synthetic this compound?
A2: A multi-step chromatographic approach is typically necessary for this complex molecule.
-
Flash Column Chromatography: This is the workhorse for initial purification to remove major impurities, unreacted starting materials, and reagents.[6][7] Due to the polar and basic nature of the nitrogen-containing this compound, specific considerations for the stationary and mobile phases are crucial.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are essential for separating closely related impurities like diastereomers and geometric isomers.[8][9][10] Reversed-phase chromatography with a C18 column is a common starting point.
Q3: My this compound sample appears to be degrading on the silica (B1680970) gel column. What can I do?
A3: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, particularly amines. Consider the following:
-
Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (B128534), to neutralize acidic sites.[11] You can either purchase pre-deactivated silica or prepare it yourself.
-
Alternative Stationary Phases: Alumina (B75360) (basic or neutral) or florisil (B1214189) can be effective alternatives for purifying amines.[11]
-
Mobile Phase Modification: Adding a small amount of a basic modifier, like triethylamine (0.1-1%) or pyridine (B92270), to your mobile phase can help prevent degradation and reduce tailing of polar, nitrogen-containing compounds on standard silica gel.[7]
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers in Flash Chromatography
Symptoms:
-
Broad, overlapping peaks on the chromatogram.
-
Fractions containing a mixture of diastereomers as confirmed by TLC or LC-MS.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase. A less polar solvent system may increase the separation factor between diastereomers. Consider using a gradient elution to improve resolution. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. Overloading leads to band broadening and decreased resolution. |
| Incorrect Stationary Phase | Standard silica may not be optimal. Consider using a high-resolution silica gel or a different stationary phase like alumina or a bonded phase (e.g., diol, amino). |
| Flow Rate Too High | A slower flow rate can improve resolution by allowing for better equilibration between the stationary and mobile phases. |
Issue 2: Co-elution of Geometric (E/Z) Isomers
Symptoms:
-
A single peak in flash chromatography that is later identified as a mixture of E/Z isomers by NMR or HPLC.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Resolution of Flash Chromatography | Flash chromatography often lacks the resolving power for subtle differences in polarity between geometric isomers. Preparative HPLC is typically required for their separation. |
| Inadequate HPLC Method | Develop a robust HPLC method. This may involve screening different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., acetonitrile (B52724) vs. methanol), and additives (e.g., trifluoroacetic acid, formic acid). |
| Silver-Impregnated Silica Gel | For challenging separations of alkenes, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can be used. The silver ions interact differently with the π-bonds of the E and Z isomers, often leading to enhanced separation.[11] |
Issue 3: Product Tailing on Flash Chromatography Column
Symptoms:
-
Elongated, asymmetrical peaks for the product fractions.
-
Difficulty in obtaining pure fractions at the tail end of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Interaction with Acidic Silica | The basic nitrogen atoms in this compound can interact strongly with acidic silanol (B1196071) groups on the silica surface. |
| 1. Add a Basic Modifier: Incorporate a small percentage (0.1-1%) of triethylamine or pyridine into the mobile phase.[7] | |
| 2. Use Deactivated Silica: Employ silica gel that has been pre-treated with a base. | |
| Inappropriate Solvent Polarity | If the mobile phase is too weak, the compound may interact too strongly with the stationary phase. A gradual increase in polarity (gradient elution) can help to elute the compound in a sharper band. |
Experimental Protocols
Protocol 1: General Flash Chromatography Purification of Crude Synthetic this compound
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.
1. Materials:
-
Crude synthetic this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine (optional, for deactivation)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Fraction collector or test tubes
2. Procedure:
-
TLC Analysis: Develop a TLC solvent system that provides good separation of this compound from major impurities, with an Rf value of ~0.2-0.3 for the product. A common starting point is a gradient of MeOH in DCM or EtOAc in hexanes.
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., MeOH in DCM).
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing pure this compound.
-
Concentrate the pooled fractions under reduced pressure.
-
Table 1: Example Solvent Systems for Flash Chromatography
| Impurity Type | Recommended Stationary Phase | Example Mobile Phase Gradient |
| Non-polar byproducts | Silica Gel | 0-100% EtOAc in Hexanes |
| Polar byproducts/starting materials | Silica Gel | 0-10% MeOH in DCM |
| Acid-sensitive impurities | Triethylamine-treated Silica Gel | 0-10% MeOH in DCM with 0.1% Triethylamine |
Protocol 2: Preparative HPLC for Diastereomer Separation
This protocol provides a starting point for separating diastereomeric impurities. Method development is crucial for optimal results.
1. Materials:
-
Partially purified this compound containing diastereomers
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)
2. Procedure:
-
Analytical Method Development:
-
Using an analytical C18 column, develop a gradient method to separate the diastereomers. A common gradient is from 10% to 90% ACN in water (both with 0.1% TFA or FA) over 20-30 minutes.
-
Optimize the gradient, flow rate, and mobile phase composition (ACN vs. MeOH) to maximize resolution.
-
-
Scaling to Preparative HPLC:
-
Scale the optimized analytical method to your preparative column and system. Adjust the flow rate and injection volume according to the column dimensions.
-
-
Purification:
-
Dissolve the sample in a suitable solvent (e.g., a small amount of the initial mobile phase).
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the separated diastereomer peaks.
-
-
Analysis and Concentration:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to remove water).
-
Table 2: Example HPLC Conditions for Diastereomer Separation
| Parameter | Condition |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15-20 mL/min (adjust based on column size) |
| Detection | UV at 220 nm and 254 nm |
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting logic for flash chromatography issues.
References
- 1. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Purification [chem.rochester.edu]
- 8. organic chemistry - How to separate two diastereomeric amines? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Chromatography [chem.rochester.edu]
Welcome to the technical support center for the optimization of Keramaphidin B purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating this compound from related manzamine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for the purification of this compound and related manzamine alkaloids are flash column chromatography and High-Performance Liquid Chromatography (HPLC). Flash chromatography is typically used for initial purification from crude extracts, while HPLC is employed for high-resolution separation and final purification.
Q2: Which stationary phases are recommended for this compound separation?
A2: For flash chromatography, silica (B1680970) gel is the most commonly used stationary phase. Due to the basic nature of alkaloids, which can cause peak tailing on acidic silica, deactivation of the silica gel with a basic modifier is often recommended. For HPLC, reversed-phase columns, such as C18, are frequently utilized.
Q3: What are some common co-eluting impurities with this compound?
A3: this compound is structurally similar to other manzamine alkaloids, particularly its potential biogenetic precursors like ircinal A. These closely related compounds are the most common co-eluting impurities and present the main challenge in purification.
Q4: Why is peak tailing a common issue when separating this compound, and how can it be addressed?
A4: Peak tailing is a common issue for basic compounds like this compound when using silica gel chromatography. The basic amine functional groups in the alkaloid can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor peak shape. This can be addressed by:
-
Adding a basic modifier to the mobile phase, such as triethylamine (B128534) (TEA) or ammonia (B1221849).[1]
-
Pre-treating the silica gel with a basic solution to neutralize the acidic sites.[1][2][3]
Troubleshooting Guides
Flash Column Chromatography
Problem: Poor separation of this compound from other manzamine alkaloids.
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase composition. A common starting point is a hexane/ethyl acetate (B1210297) system. The polarity can be fine-tuned by adjusting the ratio of the solvents.[4] |
| Active Silica Gel | Deactivate the silica gel by preparing a slurry with the mobile phase containing a small percentage (e.g., 1-2%) of triethylamine (TEA) before packing the column.[1][5] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the silica gel mass. |
Problem: this compound is showing significant peak tailing.
| Possible Cause | Solution |
| Strong interaction with acidic silanol groups | Add a basic modifier like triethylamine (TEA) or isopropylamine (B41738) to the mobile phase. A typical concentration is 0.5-2%. For a hexane/EtOAc system, TEA is a suitable choice.[1] For a dichloromethane/methanol (B129727) system, ammonia in methanol can be used.[1] |
| Inconsistent pH | Ensure the mobile phase is adequately buffered if using aqueous solutions, although this is less common in normal-phase flash chromatography. |
High-Performance Liquid Chromatography (HPLC)
Problem: Co-elution of this compound with a closely related manzamine alkaloid (e.g., Ircinal A).
| Possible Cause | Solution |
| Insufficient Resolution | Optimize the mobile phase composition. For reversed-phase HPLC (e.g., C18 column), adjust the ratio of water and acetonitrile (B52724)/methanol. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape and selectivity for basic compounds. |
| Isocratic elution is not providing enough separation power. | Implement a gradient elution method. Start with a higher percentage of the weaker solvent (e.g., water with 0.1% formic acid) and gradually increase the percentage of the stronger organic solvent (e.g., acetonitrile with 0.1% formic acid). |
Problem: Broad or distorted peaks for this compound.
| Possible Cause | Solution |
| Secondary interactions with the stationary phase | Add a competing base, such as triethylamine, to the mobile phase in small concentrations to mask residual silanol groups on the stationary phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate sample solvent | Dissolve the sample in the initial mobile phase of the gradient to ensure good peak shape at the start of the chromatogram. |
Experimental Protocols
General Protocol for Flash Column Chromatography of Manzamine Alkaloids
This protocol is a general guideline and should be optimized for specific crude extracts.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase. To minimize peak tailing, add 1-2% triethylamine (TEA) to the solvent mixture.
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Begin elution with the initial mobile phase (e.g., hexane:ethyl acetate:isopropylamine 80:20:2).[6] A gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure this compound.
Data Presentation
Table 1: Flash Chromatography Parameters for Manzamine Alkaloid Separation
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel | Base-washed Silica Gel[6] |
| Mobile Phase | Hexane/EtOAc with 1-2% TEA | Hexane/EtOAc/iPr2NH (80:20:2)[6] |
| Elution Mode | Gradient | Isocratic |
| Observed Rf of this compound | Data not available | 0.26[6] |
| Resolution from Ircinal A | Data not available | Data not available |
Table 2: HPLC Parameters for Manzamine Alkaloid Separation
| Parameter | Condition 1 (Predicted) | Condition 2 (Predicted) |
| Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% TFA |
| Gradient Program | 10-90% B over 30 min | 20-80% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 280 nm |
| Retention Time of this compound | Data not available | Data not available |
| Resolution from Manzamine A | Data not available | Data not available |
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Logical workflow for troubleshooting peak tailing during this compound purification.
References
Technical Support Center: Scaling Up the Synthesis of Keramaphidin B for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Keramaphidin B, particularly when scaling up for preclinical studies. The information is compiled from published synthetic routes and aims to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for this compound, and which is most suitable for scale-up?
A1: Several total syntheses of this compound have been reported, each with distinct advantages and challenges. The most prominent approaches include:
-
Biomimetic Synthesis (Baldwin): This early approach mimics the proposed biosynthetic pathway. However, it has been reported to be low-yielding, making it less suitable for large-scale production.[1][2]
-
Michael/Michael Addition Cascade (Fürstner): This strategy provides rapid access to the core structure of this compound and has been demonstrated on a gram scale for key intermediates.[1][2] The use of robust reactions like Ring-Closing Alkyne Metathesis (RCAM) for macrocyclization enhances its scalability.[1][3][4]
-
Strain-Promoted Cycloaddition (Garg): This newer approach utilizes a transiently-generated cyclic allene (B1206475) to form the azadecalin core.[5][6] This method is notable for its ability to rapidly generate molecular complexity.[5]
For preclinical studies requiring significant quantities of material, the Michael/Michael addition cascade appears to be the most developed and scalable route reported to date.
Q2: What are the known biological activities of this compound?
A2: this compound is a member of the manzamine alkaloids and has demonstrated potent biological activities.[5] It exhibits cytotoxicity against P388 murine leukemia cells and KB human epidermoid carcinoma cells.[6] Some related compounds in this class also show anticancer, antibacterial, and anti-inflammatory properties.[5]
Q3: What are the major challenges in the total synthesis of this compound?
A3: The synthesis of this compound is a formidable challenge due to its complex pentacyclic framework, which includes:
-
An azadecalin core.[5]
-
A congested [2.2.2] azabicyclic system.[6]
-
Four stereogenic centers, one of which is a quaternary center.[5][6]
Specific challenges include stereoselective construction of the core, formation of the macrocycles, and achieving good overall yields over a long synthetic sequence.[7]
Troubleshooting Guides
Michael/Michael Addition Cascade Approach
This approach, developed by Fürstner and colleagues, offers a robust route to the core structure.
Problem: Low yield in the initial Michael/Michael cascade reaction.
| Potential Cause | Troubleshooting Suggestion | Relevant Reagents/Conditions |
| Suboptimal base selection | Screen different bases. LiOtBu has been reported to be effective.[2] | LiOtBu, THF |
| Decomposition of starting materials or intermediates | Ensure strict control of reaction temperature, starting at low temperatures (-50 °C) and slowly warming to room temperature.[1] | -50 °C to RT |
| Difficulty in purification | The immediate product of the cascade can be reprotected (in situ with Boc₂O) and then reduced (NaBH₄) to a more easily purified alcohol.[2] | Boc₂O, DMAP; then NaBH₄, MeOH |
Problem: Inefficient Ring-Closing Metathesis (RCM) for the 11-membered ring.
| Potential Cause | Troubleshooting Suggestion | Relevant Reagents/Conditions |
| Catalyst inhibition | The presence of unprotected amines or other Lewis basic sites can inhibit standard ruthenium catalysts. Ensure adequate protection of nitrogen atoms. Molybdenum alkylidyne catalysts with silanolate ligands have shown good tolerance for amines.[1][4][8] | Molybdenum alkylidyne catalysts |
| Unfavorable ring strain | Optimization of the tether length and conformation of the RCM precursor is crucial. | - |
| Competing side reactions | Use of second-generation Grubbs or Hoveyda-Grubbs catalysts might lead to decomposition. Careful selection of the catalyst is necessary.[2] | - |
Strain-Promoted Cycloaddition Approach
This method, from the Garg laboratory, provides a novel way to construct the core.
Problem: Low efficiency in the generation and trapping of the cyclic allene.
| Potential Cause | Troubleshooting Suggestion | Relevant Reagents/Conditions |
| Incomplete formation of the cyclic allene precursor | The three-step sequence of cross-metathesis, hydrogenation, and triflation to form the allene precursor should be optimized for each step to ensure high purity of the intermediate.[5] | - |
| Inefficient trapping of the transient allene | The choice of the trapping partner is critical. A pyrone has been demonstrated to be an effective diene for this cycloaddition.[5] Ensure the pyrone is present in sufficient excess. | Pyrone trapping agent, CsF |
| Unwanted side reactions of the strained allene | The reaction is sensitive to conditions. Run the reaction at ambient temperature as described to favor the desired cycloaddition.[5] | Acetonitrile, 23 °C |
Experimental Protocols
Key Step: Michael/Michael Addition Cascade for the Azadecalin Core (Fürstner Approach)
This protocol is adapted from the reported synthesis and provides a method for constructing the key tricyclic intermediate.
-
Reaction Setup: To a solution of the enoate precursor in anhydrous THF at -50 °C, add LiOtBu.
-
Reaction Execution: Stir the reaction mixture and allow it to slowly warm to room temperature.
-
In situ Protection: After the cascade reaction is complete (monitor by TLC), add Boc₂O and a catalytic amount of DMAP to protect the newly formed secondary amine.
-
Reduction: Cool the reaction mixture to 0 °C and add NaBH₄ in MeOH to reduce the ketone.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and concentrate. Purify the resulting alcohol by flash chromatography.
Note: This is a generalized protocol. For specific substrate details and stoichiometry, refer to the primary literature.[1][2]
Data Presentation
Table 1: Comparison of Key Macrocyclization Methods in this compound Synthesis
| Reaction Type | Ring Size | Catalyst System | Typical Yield | Reference |
| Ring-Closing Alkyne Metathesis (RCAM) | 13-membered | Molybdenum alkylidyne with trisilanol ligand | 79% | [1] |
| Ring-Closing Olefin Metathesis (RCM) | 11-membered | Ruthenium-based catalysts | Moderate (optimization required) | [3] |
| Double Macrocyclic Alkylation | 11 & 13-membered | - | Efficient for regioselective construction | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Syntheses of this compound and Nominal Njaoamine I & Studies towards the Total Synthesis of Providencin :: MPG.PuRe [pure.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Keramaphidin B and Other Manzamine Alkaloids
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic properties of Keramaphidin B with other notable manzamine alkaloids, including Manzamine A, Manzamine C, Manzamine E, and Ircinal A. The data presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and natural product chemistry.
Executive Summary
Manzamine alkaloids, a class of marine-derived natural products, have garnered significant attention for their potent biological activities, particularly their anticancer properties. This compound, considered a key biosynthetic precursor to other manzamines, demonstrates significant cytotoxicity against various cancer cell lines. This guide summarizes the available experimental data on the half-maximal inhibitory concentrations (IC50) of these compounds, details common experimental methodologies, and illustrates a potential signaling pathway involved in their mechanism of action.
Comparative Cytotoxicity Data
The cytotoxic activities of this compound and other selected manzamine alkaloids against a panel of human and murine cancer cell lines are summarized in the table below. The data has been compiled from various independent studies, and direct comparison should be approached with consideration for potential variations in experimental protocols.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ |
| This compound | P-388 | Murine Leukemia | 0.28[1][2] | ~0.55 |
| KB | Human Epidermoid Carcinoma | 0.28[2], 0.3[1] | ~0.55 | |
| Manzamine A | P-388 | Murine Leukemia | 2.6[1] | ~4.78 |
| A549 | Human Lung Carcinoma | 3.5[1] | ~6.44 | |
| HT-29 | Human Colon Adenocarcinoma | 1.5[1] | ~2.76 | |
| HCT116 | Human Colorectal Carcinoma | - | 4.5[3] | |
| L1210 | Murine Leukemia | 0.3[1] | ~0.55 | |
| Manzamine C | P-388 | Murine Leukemia | 2.6[1] | ~5.11 |
| A549 | Human Lung Carcinoma | 3.5[1] | ~6.88 | |
| HT-29 | Human Colon Adenocarcinoma | 1.5[1] | ~2.95 | |
| Manzamine E | L1210 | Murine Leukemia | 1.4[1] | ~2.54 |
| KB | Human Epidermoid Carcinoma | 4.8[1] | ~8.71 | |
| Ircinal A | L1210 | Murine Leukemia | 1.4[1] | ~3.43 |
| KB | Human Epidermoid Carcinoma | 4.8[1] | ~11.76 |
¹ Molar concentrations are estimated based on reported molecular weights.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the cytotoxic activity of manzamine alkaloids.
Cell Viability Assays (MTT, XTT, LDH)
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the manzamine alkaloids for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures the metabolic activity of viable cells. A key difference is that the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step.
-
Cell Seeding and Treatment: Performed as described for the MTT assay.
-
XTT Reagent Addition: The XTT labeling mixture (containing XTT and an electron-coupling reagent) is added directly to the culture medium.
-
Incubation: The plate is incubated for a period of 2 to 24 hours.
-
Absorbance Reading: The absorbance of the formazan product is measured spectrophotometrically (typically between 450-500 nm).
3. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Performed as described for the MTT assay.
-
Supernatant Collection: After treatment, a portion of the cell culture supernatant is transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing the substrate for LDH is added to the supernatant.
-
Incubation: The plate is incubated at room temperature, protected from light.
-
Absorbance Reading: The amount of formazan product, which is proportional to the amount of LDH released, is measured at approximately 490 nm.
Mechanism of Action: A Plausible Signaling Pathway
While the precise signaling pathway for this compound-induced cytotoxicity is still under investigation, its structural relationship to other manzamine alkaloids, particularly Manzamine A, suggests a similar mechanism of action involving the induction of apoptosis. Manzamine A has been shown to trigger apoptosis through caspase activation and by targeting key regulatory proteins.[4][5]
The following diagram illustrates a potential signaling pathway for manzamine alkaloid-induced apoptosis.
Caption: Plausible apoptotic pathway induced by manzamine alkaloids.
Conclusion
This compound exhibits potent cytotoxic activity against murine leukemia and human epidermoid carcinoma cell lines, with IC50 values comparable to or lower than other tested manzamine alkaloids. The available data suggests that manzamine alkaloids, as a class, represent a promising source of lead compounds for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound and to conduct comparative studies under standardized conditions to more definitively rank the cytotoxic potency of these related natural products.
References
- 1. In vitro cytotoxicity evaluation of green synthesized alumina nanoscales on different mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Keramaphidin B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of the marine alkaloid Keramaphidin B and its closely related synthetic and natural analogs. The information presented herein is intended to inform rational drug design and development efforts targeting novel anticancer agents.
Introduction to this compound
This compound is a pentacyclic marine alkaloid isolated from the Okinawan sponge Amphimedon sp. It belongs to the manzamine class of alkaloids and is considered a plausible biosynthetic precursor to other complex manzamine alkaloids. This compound has demonstrated notable cytotoxic activity against various cancer cell lines, making it an attractive scaffold for the development of new therapeutic agents. Its complex architecture, featuring a rigid polycyclic core and two macrocyclic rings, presents both a formidable synthetic challenge and a unique opportunity for structural modification to probe and enhance its biological activity.
Comparative Cytotoxicity Data
While comprehensive quantitative data on a wide range of synthetic this compound analogs is limited in the available literature, a meaningful structure-activity relationship can be inferred by comparing the cytotoxicity of this compound with its naturally occurring and synthesized structural relatives, the madangamine alkaloids. Madangamines share the same pentacyclic core as this compound but exhibit variations in the size and saturation of the D-ring. The following table summarizes the available in vitro cytotoxicity data for this compound and several madangamine analogs against various human cancer cell lines.
| Compound | Structure | Cancer Cell Line | Cytotoxicity (IC₅₀/ED₅₀) |
| This compound | Pentacyclic core with 11- and 13-membered rings | KB (human epidermoid carcinoma) | 0.28 µg/mL |
| P388 (murine leukemia) | 0.28 µg/mL | ||
| Madangamine A | D-ring: 15-membered tri-unsaturated | P388 (murine leukemia) | 0.93 µg/mL |
| A549 (human lung carcinoma) | 0.93 µg/mL | ||
| U373 (human glioblastoma) | 0.93 µg/mL | ||
| MCF-7 (human breast adenocarcinoma) | 5.7 µg/mL | ||
| Madangamine D | D-ring: 13-membered di-unsaturated | (Cytotoxic spectrum differs from Madangamine A) | Data not specified |
| Madangamine F | D-ring: 13-membered saturated | SF295 (human glioblastoma) | 8.7 µg/mL |
| MDA-MB435 (human melanoma) | 3.1 µg/mL | ||
| HCT8 (human colon adenocarcinoma) | >25 µg/mL | ||
| HL60 (human promyelocytic leukemia) | 6.9 µg/mL |
Note: The data presented is compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Analysis
The data, though limited to a few analogs, allows for the formulation of a preliminary SAR for the this compound scaffold.
-
The Pentacyclic Core is Essential: The potent cytotoxicity of this compound and the madangamines suggests that the rigid pentacyclic core is crucial for their antiproliferative activity.
-
Macrocyclic Rings are Key: Studies on the total synthesis of this compound and ingenamine have highlighted the significant role of the two macrocycles in their antiproliferative effects.[1] Analogs lacking these rings are expected to have significantly reduced or no activity.
-
The D-Ring Modulates Potency and Selectivity: The variation in cytotoxicity between madangamine A and madangamine F, which differ in the size and saturation of their D-rings, indicates that this part of the molecule is a key determinant of both the potency and the spectrum of activity against different cancer cell lines. The different cytotoxic profile of madangamine D further supports the importance of the D-ring's structure.[2]
Below is a diagram illustrating the key structural features of the this compound scaffold and their influence on cytotoxic activity.
Caption: Key structural determinants of this compound's cytotoxicity.
Experimental Protocols
The in vitro cytotoxicity of this compound and its analogs is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (this compound or its analogs) in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
The following diagram illustrates the general workflow of the in vitro cytotoxicity testing process.
Caption: A generalized workflow for assessing the cytotoxicity of compounds.
Potential Signaling Pathways
The precise molecular targets and signaling pathways of this compound are still under investigation. However, studies on the closely related manzamine and madangamine alkaloids provide valuable insights into its potential mechanisms of action.
A. Inhibition of Autophagy via Lysosomotropic Action:
Madangamine A has been identified as a lysosomotropic agent.[2] This means it can accumulate in lysosomes, increasing their pH and disrupting their function. This leads to the inhibition of autophagy, a cellular process critical for the survival of cancer cells. The accumulation of autophagosomes, as observed by an increase in LC3-II levels, is a hallmark of this mechanism.
Caption: Inhibition of autophagy by lysosomotropic action.
B. Induction of Apoptosis via p53 Signaling:
Manzamine A, another close relative of this compound, has been shown to induce cell cycle arrest and apoptosis in colorectal cancer cells. This is mediated, in part, through the upregulation of the tumor suppressor protein p53 and its downstream targets, the cyclin-dependent kinase inhibitors p21 and p27. This leads to the activation of caspases and ultimately, programmed cell death.
Caption: Induction of apoptosis via the p53 signaling pathway.
Conclusion and Future Directions
This compound and its analogs represent a promising class of marine-derived compounds with potent antiproliferative activity. The preliminary structure-activity relationship analysis suggests that the pentacyclic core is essential for activity, while the macrocyclic D-ring plays a crucial role in modulating potency and selectivity. The proposed mechanisms of action, including the inhibition of autophagy and induction of apoptosis, provide a solid foundation for further investigation.
Future research should focus on the synthesis of a broader range of this compound analogs with systematic modifications to the macrocyclic rings and the core structure. This will enable a more detailed and quantitative SAR analysis, which is critical for the rational design of more potent and selective anticancer agents. Furthermore, in-depth studies are required to elucidate the specific molecular targets and to validate the proposed signaling pathways in a wider range of cancer models. Such efforts will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
References
Validating the Anticancer Potential of Keramaphidin B: A Comparative Guide for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Keramaphidin B, a marine alkaloid, has demonstrated cytotoxic effects against various cancer cell lines in vitro. However, to establish its true therapeutic potential, rigorous validation in preclinical animal models is an indispensable step. To date, there is a notable absence of published in vivo studies evaluating the anticancer efficacy of this compound. This guide provides a comprehensive framework for designing and conducting such studies, drawing comparisons with established methodologies for other marine-derived anticancer agents.
Hypothetical In Vivo Efficacy of this compound: An Illustrative Comparison
While no specific in vivo data for this compound exists, we can extrapolate a potential study design and data presentation based on preclinical trials of similar marine alkaloids. The following table illustrates how data from a hypothetical study on this compound could be compared against a standard chemotherapeutic agent, such as Paclitaxel, in a xenograft mouse model of human adenocarcinoma.
Table 1: Illustrative Antitumor Efficacy of this compound vs. Paclitaxel in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Survival (Days) ± SD | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | - | 25 ± 3 | +2.5 |
| This compound | 10 mg/kg, i.p., daily | 750 ± 150 | 50 | 35 ± 4 | -3.0 |
| This compound | 20 mg/kg, i.p., daily | 450 ± 100 | 70 | 42 ± 5 | -5.5 |
| Paclitaxel | 10 mg/kg, i.p., q3d | 600 ± 120 | 60 | 38 ± 4 | -8.0 |
Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols: A Roadmap for In Vivo Validation
The following protocols are based on established methodologies for testing natural product-derived anticancer agents in animal models.
Animal Model and Tumor Implantation
-
Animal Strain: Athymic nude mice (nu/nu), 6-8 weeks old, are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumors.
-
Cell Line: A human cancer cell line with demonstrated in vitro sensitivity to this compound (e.g., human adenocarcinoma cell line A549) should be selected.
-
Implantation: Subcutaneously inject 5 x 10^6 cells in a 100 µL mixture of serum-free medium and Matrigel (1:1) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Treatment Protocol
-
Group Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The vehicle alone will be administered to the control group.
-
Administration: Administer this compound and the comparative drug (e.g., Paclitaxel) via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosing schedule will depend on the maximum tolerated dose (MTD) determined in prior toxicity studies.
Endpoint Analysis
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition. Tumors are measured throughout the study, and at the end of the experiment, tumors are excised and weighed.
-
Secondary Endpoints:
-
Survival Analysis: Monitor the survival of the animals over a set period.
-
Metastasis Assessment: Examine key organs (e.g., lungs, liver) for macroscopic and microscopic metastases.
-
Toxicity Assessment: Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study. Conduct hematological and biochemical analysis of blood samples at the end of the study.
-
-
Mechanism of Action Studies:
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Western Blot Analysis: Investigate the expression of key proteins in signaling pathways potentially targeted by this compound.
-
Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathways
To effectively plan and communicate the experimental design, visual diagrams are crucial.
Caption: Experimental workflow for in vivo validation of this compound.
While the precise mechanism of action for this compound is yet to be elucidated, many marine alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Below are two potential pathways that could be investigated.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Potential activation of the intrinsic apoptosis pathway.
Conclusion
The journey of a promising in vitro compound to a clinically viable anticancer drug is long and requires meticulous preclinical validation. While this compound has shown initial promise, its efficacy in a living organism remains a critical unknown. The experimental framework and comparative insights provided in this guide are intended to serve as a robust starting point for researchers to design and execute the necessary in vivo studies. The data generated from such research will be pivotal in determining whether this compound holds the potential to become a novel therapeutic agent in the fight against cancer.
A Comparative Analysis of Total Synthesis Strategies for the Marine Alkaloid Keramaphidin B
Keramaphidin B, a pentacyclic marine alkaloid isolated from the Okinawan sponge Amphimedon sp., has garnered significant attention from the synthetic chemistry community due to its complex molecular architecture and notable cytotoxic activity. This guide provides a comparative analysis of three distinct total synthesis routes developed for this compound, offering insights into their strategic differences, efficiency, and key chemical transformations. The syntheses discussed are the biomimetic approach by Baldwin (1998), the Michael/Michael cascade strategy by Fürstner (2021), and the dynamic regioselective crystallization approach by Sato (2024).
Comparison of Synthetic Routes
The three approaches to this compound showcase a variety of synthetic strategies, from mimicking a proposed biosynthetic pathway to employing modern catalytic methods. The efficiency of these routes varies significantly, highlighting the challenges associated with the construction of the intricate cage-like core and the two macrocyclic rings.
| Parameter | Baldwin (1998) | Fürstner (2021) | Sato (2024) |
| Overall Strategy | Biomimetic intramolecular Diels-Alder | Michael/Michael cascade, RCAM/RCM | Base-catalyzed Diels-Alder with dynamic crystallization |
| Stereochemistry | Racemic (±) | Asymmetric (+) | Racemic (±) |
| Longest Linear Sequence | Not explicitly stated, but multi-step | 19 steps | 12 steps |
| Overall Yield | Very low (~0.2-0.3% for key step)[1] | 0.93% | Not explicitly stated, but described as highly efficient[2] |
| Key Reactions | Intramolecular Diels-Alder, Reduction | Michael/Michael addition cascade, Ring-Closing Alkyne Metathesis (RCAM), Ring-Closing Olefin Metathesis (RCM) | Base-catalyzed Diels-Alder, Dynamic regioselective crystallization, Double macrocyclic alkylation |
| Starting Materials | Relatively complex macrocyclic precursor | Commercially available materials | Commercially available compounds |
Detailed Synthetic Strategies and Experimental Protocols
Baldwin's Biomimetic Synthesis (1998)
This pioneering synthesis was designed to mimic the proposed biosynthetic pathway of manzamine alkaloids.[3] The key transformation is an intramolecular Diels-Alder reaction of a macrocyclic bis-dihydropyridine precursor, followed by reduction to yield the pentacyclic core of this compound.
Key Experimental Protocol: Intramolecular Diels-Alder Cycloaddition
A solution of the macrocyclic precursor in a buffered aqueous medium is stirred at room temperature to facilitate the intramolecular [4+2] cycloaddition. The resulting cycloadduct is then treated with a reducing agent, such as sodium borohydride (B1222165) (NaBH4), to furnish (±)-Keramaphidin B. The reaction is plagued by low yields due to competing disproportionation reactions of the dihydropyridine (B1217469) moieties.[1]
Fürstner's Asymmetric Synthesis (2021)
This elegant approach constructs the chiral core of (+)-Keramaphidin B through a diastereoselective Michael/Michael addition cascade. The two macrocycles are then installed using modern metathesis reactions.[3]
Key Experimental Protocols:
-
Michael/Michael Addition Cascade: A key fragment is subjected to a Michael/Michael addition cascade to rapidly assemble the conspicuous tricyclic scaffold of the molecule.[3]
-
Ring-Closing Alkyne Metathesis (RCAM): The 13-membered macrocycle is formed using a molybdenum alkylidyne catalyst. A solution of the acyclic precursor in toluene (B28343) is treated with the RCAM catalyst under an inert atmosphere at elevated temperatures.
-
Ring-Closing Olefin Metathesis (RCM): The 11-membered ring is constructed via RCM using a ruthenium-based catalyst. The diene precursor is dissolved in a chlorinated solvent and heated in the presence of the RCM catalyst.
Sato's Synthesis via Dynamic Regioselective Crystallization (2024)
This highly efficient synthesis of (±)-Keramaphidin B employs a novel strategy to control the regioselectivity of a key Diels-Alder reaction.[2]
Key Experimental Protocols:
-
Base-Catalyzed Diels-Alder Reaction: A 3-hydroxy-2-pyridone derivative undergoes a DMAP-catalyzed Diels-Alder reaction. The regioselectivity is controlled by the selective crystallization of the desired product from the reaction mixture, a process termed dynamic regioselective crystallization.[2]
-
Double Macrocyclic Alkylation: Both macrocyclic rings are constructed in a single step through a double alkylation of a common intermediate.[2]
Biological Activity and Signaling Pathway
This compound and other manzamine alkaloids exhibit potent cytotoxicity against a range of cancer cell lines.[4] While the precise mechanism of action for this compound is not fully elucidated, related manzamine alkaloids are known to inhibit Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[5][6][7] Inhibition of these kinases can disrupt cellular signaling pathways involved in cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3 (GSK-3) inhibitory activity and structure-activity relationship (SAR) studies of the manzamine alkaloids. Potential for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Keramaphidin B and Ingenamine: A Comparative Analysis of Their Anti-Cancer Activities
A detailed comparison of the marine-derived alkaloids Keramaphidin B and ingenamine reveals distinct potencies in their cytotoxic effects against various human cancer cell lines. While both compounds exhibit significant antiproliferative properties, recent studies suggest that the structural nuances between them, particularly in their macrocyclic rings, play a crucial role in their biological activity.
This compound and ingenamine, two structurally related pentacyclic alkaloids isolated from marine sponges, have garnered considerable interest in the scientific community for their potential as anticancer agents. A recent study by the Inoue group provides a head-to-head comparison of their cytotoxic activities against a panel of human cancer cell lines, shedding light on their therapeutic potential.[1]
Comparative Cytotoxicity
The antiproliferative effects of both this compound and ingenamine were evaluated against three human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and PANC-1 (pancreatic cancer). The results, summarized in the table below, indicate that both compounds induce cell death in a dose-dependent manner, with ingenamine generally exhibiting greater potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | 15 |
| A549 | 28 | |
| PANC-1 | 19 | |
| Ingenamine | HeLa | 8.7 |
| A549 | 13 | |
| PANC-1 | 11 |
Table 1: Comparative Cytotoxicity (IC50 values) of this compound and Ingenamine. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
The evaluation of the cytotoxic activities of this compound and ingenamine was conducted using a standard MTT assay.
MTT Assay Protocol:
-
Cell Seeding: HeLa, A549, and PANC-1 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and ingenamine (ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways through which this compound and ingenamine exert their cytotoxic effects are still under investigation, preliminary evidence suggests the induction of apoptosis, or programmed cell death.
Proposed Apoptotic Pathway:
The cytotoxic activity of these marine alkaloids is hypothesized to involve the activation of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming an apoptosome complex that activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the subsequent dismantling of the cell.
Figure 1: Proposed intrinsic apoptosis pathway induced by this compound and Ingenamine.
Experimental Workflow for Cytotoxicity Screening:
The overall workflow for comparing the cytotoxic activities of this compound and ingenamine is depicted in the following diagram.
Figure 2: Experimental workflow for the comparative cytotoxicity assessment.
References
Confirming the Absolute Configuration of Synthetic Keramaphidin B: A Comparative Guide
A critical step in the total synthesis of a natural product is the unambiguous confirmation of its absolute configuration. This guide provides a comparative analysis of the methods used to verify the stereochemistry of synthetic (+)-Keramaphidin B, a complex marine alkaloid. By examining the experimental data from the first asymmetric total synthesis and comparing it with data from the natural product, we offer a clear framework for researchers in natural product synthesis and drug development.
Keramaphidin B was first isolated in 1994 as a racemic mixture from the Okinawan marine sponge Amphimedon sp.[1] Its complex pentacyclic structure, featuring four stereocenters, including a quaternary center, presented a significant synthetic challenge. The first asymmetric total synthesis of (+)-Keramaphidin B was achieved by Fürstner and colleagues in 2021, which allowed for the definitive assignment of the absolute configuration of the natural enantiomer.[2] This was accomplished through a meticulous comparison of spectroscopic and physical data between the synthetic and naturally occurring compounds.
Comparison of Physicochemical and Spectroscopic Data
The primary method for confirming the absolute configuration of synthetic (+)-Keramaphidin B was the direct comparison of its optical rotation and NMR spectroscopic data with those reported for the natural product.
| Property | Synthetic (+)-Keramaphidin B (Fürstner et al., 2021) | Natural this compound (Kobayashi et al., 1994 & 1996) |
| Optical Rotation | [α]D20 +85.5 (c 0.45, CHCl3) | [α]D24 +82.3 (c 0.22, CHCl3) |
| 1H NMR (CDCl3) | Data consistent with natural product | Selected data: δ 5.43 (1H, m), 5.23 (1H, m), 3.70 (1H, m), 3.42 (1H, m) |
| 13C NMR (CDCl3) | Data consistent with natural product | Selected data: δ 134.4, 128.8, 60.9, 57.8, 55.4, 53.6, 52.9, 48.9, 40.1 |
The excellent agreement between the specific rotation values and the 1H and 13C NMR spectra of the synthetic and natural samples provided strong evidence for the correct assignment of the absolute configuration of (+)-Keramaphidin B.[2]
Experimental Protocols
Optical Rotation Measurement
The specific rotation of synthetic (+)-Keramaphidin B was measured on a polarimeter using a sodium D-line lamp (589 nm) at 20 °C. A solution of the compound in chloroform (B151607) (c 0.45) was used. The protocol for the natural product was similar, with the measurement taken at 24 °C with a chloroform solution (c 0.22).
NMR Spectroscopy
1H and 13C NMR spectra of synthetic (+)-Keramaphidin B were recorded on a spectrometer operating at a frequency of 500 MHz for 1H and 126 MHz for 13C. The solvent used was deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Alternative Methods for Absolute Configuration Determination
While direct comparison of optical rotation and NMR data proved sufficient for this compound, several other powerful techniques are available for determining the absolute configuration of complex molecules. The choice of method often depends on the functional groups present in the molecule, the availability of crystalline material, and the complexity of the stereochemical problem.
Figure 1. Workflow of alternative methods for determining absolute configuration.
X-ray Crystallography
This is the most definitive method for determining the absolute configuration, provided that a suitable single crystal of the compound can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the determination of the three-dimensional arrangement of atoms in the molecule, including their absolute stereochemistry.
Chiroptical Spectroscopy: ECD and VCD
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. These methods are particularly useful when crystallization is not possible. For complex alkaloids, ECD has been successfully used to assign absolute configurations by analyzing the Cotton effects of their chromophores.
Mosher's Method (NMR Spectroscopy)
Mosher's method is a chemical derivatization technique used in NMR spectroscopy to determine the absolute configuration of chiral alcohols and amines.[1][3][4][5][6] The chiral substrate is reacted with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomers, the absolute configuration can be deduced. This method is highly valuable for molecules that lack a chromophore for ECD analysis and do not readily crystallize.
Figure 2. General workflow of Mosher's method for determining absolute configuration.
Conclusion
The confirmation of the absolute configuration of synthetic (+)-Keramaphidin B was unequivocally established through the classic approach of comparing its optical rotation and NMR spectroscopic data with those of the natural product. This guide highlights the importance of this direct comparison and provides an overview of powerful alternative methods that are at the disposal of chemists for the stereochemical elucidation of complex natural products. The choice of method will be dictated by the specific characteristics of the molecule under investigation, but a rigorous and multifaceted approach will always provide the most reliable assignment.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
Keramaphidin B: Unraveling its Mechanism of Action Through Comparative Analysis
A comprehensive guide for researchers exploring the therapeutic potential of the manzamine alkaloid Keramaphidin B. This document provides a comparative analysis of its probable mechanism of action, drawing parallels with the well-studied analogue Manzamine A, and includes detailed experimental protocols and pathway visualizations to support further investigation.
This compound, a complex pentacyclic alkaloid isolated from marine sponges of the Amphimedon sp., belongs to the manzamine class of natural products.[1][2] While its potent cytotoxic effects against various cancer cell lines, including P388 murine leukemia and KB human epidermoid carcinoma cells, have been acknowledged, the precise molecular mechanisms underpinning its bioactivity remain largely uncharted territory.[2] To facilitate further research and drug development efforts, this guide provides a cross-validation of this compound's potential mechanism of action by drawing comparisons with its closely related and more extensively studied analogue, Manzamine A.
Comparative Cytotoxicity and Mechanistic Overview
While specific mechanistic studies on this compound are limited, the activities of Manzamine A provide a strong foundation for hypothesizing its mode of action. Manzamine A has demonstrated a multi-faceted approach to inducing cancer cell death, involving the inhibition of crucial cellular processes like autophagy and the induction of cell cycle arrest and apoptosis.[3][4][5] It is plausible that this compound shares some of these mechanisms due to structural similarities.
| Compound | Cell Line | IC50 | Reported Mechanism of Action |
| This compound | P388 murine leukemia | Data not available | Cytotoxic effects reported, specific mechanism not elucidated.[2] |
| KB human epidermoid carcinoma | Data not available | Cytotoxic effects reported, specific mechanism not elucidated.[2] | |
| Manzamine A | Pancreatic Cancer Cells | ~10 µM | Inhibition of vacuolar ATPases, leading to autophagy inhibition.[3] |
| Colorectal Cancer Cells (HCT116) | Data not available | Induces G0/G1 cell cycle arrest via p53/p21/p27 pathway and caspase-dependent apoptosis.[4][6] | |
| Cervical Cancer Cells (HeLa, C33A) | ~4 µM | Induces apoptosis and cell cycle arrest; inhibits SIX1 oncoprotein.[5][7] | |
| Prostate Cancer Cells | 3-6 µM | Reduces androgen receptor transcription by blocking E2F8-DNA interactions.[8] |
Postulated Signaling Pathways for this compound
Based on the known targets of Manzamine A, we can postulate several signaling pathways that may be modulated by this compound. These pathways are critical for cell survival, proliferation, and death, and their disruption can lead to the observed cytotoxic effects.
Autophagy Inhibition Pathway
Manzamine A has been identified as an inhibitor of vacuolar ATPases (v-ATPases), which are crucial for the acidification of lysosomes and the fusion of autophagosomes with lysosomes.[3] Inhibition of this process leads to a buildup of autophagosomes and ultimately cell death. Given the structural similarity, this compound may also target this pathway.
Caption: Postulated inhibition of the autophagy pathway by this compound.
Apoptosis Induction Pathway
Manzamine A has been shown to induce apoptosis through a caspase-dependent mechanism in colorectal cancer cells.[4] This involves the activation of initiator and effector caspases, leading to programmed cell death. It is highly probable that this compound also triggers apoptosis in a similar manner.
Caption: Postulated intrinsic apoptosis pathway activated by this compound.
Experimental Protocols for Cross-Validation
To validate the proposed mechanisms of action for this compound, a series of in vitro experiments are necessary. Below are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blotting for Apoptosis Markers
This technique is used to detect the activation of key proteins in the apoptotic pathway, such as caspases.
Protocol:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Step-by-step workflow for Western blot analysis of apoptosis markers.
In Vitro Kinase Assay
To investigate if this compound directly inhibits protein kinases, as suggested for Manzamine A, an in vitro kinase assay can be performed.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified active kinase, its specific substrate, and varying concentrations of this compound in a kinase assay buffer.[11]
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled with ³²P-ATP).[12]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).[11]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Detection: Detect the phosphorylated substrate by autoradiography (if using ³²P-ATP) or by using a phospho-specific antibody in a western blot.
-
Data Analysis: Quantify the level of substrate phosphorylation to determine the inhibitory effect of this compound.
Caption: Workflow for assessing the kinase inhibitory activity of this compound.
Conclusion and Future Directions
While the definitive mechanism of action for this compound awaits direct experimental validation, the extensive research on its structural analogue, Manzamine A, provides a robust framework for guiding future investigations. The proposed involvement of this compound in the inhibition of autophagy and the induction of apoptosis presents exciting avenues for its development as a potential anticancer agent. The experimental protocols outlined in this guide offer a clear path for researchers to systematically unravel the molecular intricacies of this compound's cytotoxicity and to validate its therapeutic potential. Further studies, including target identification using proteomic approaches and in vivo efficacy assessments, will be crucial in translating the promise of this marine-derived alkaloid into clinical applications.
References
- 1. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Manzamine-A Alters In Vitro Calvarial Osteoclast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manzamine A reduces androgen receptor transcription and synthesis by blocking E2F8‐DNA interactions and effectively inhibits prostate tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. In vitro protein kinase assay [bio-protocol.org]
- 12. revvity.com [revvity.com]
Comparative study of Keramaphidin B's activity in different cancer cell lines
Keramaphidin B, a marine alkaloid, has demonstrated notable cytotoxic effects against certain cancer cell lines. This guide provides a comparative overview of its activity, details the experimental protocols used for its assessment, and visualizes the general cellular pathways it may influence, based on the currently available scientific literature.
Cytotoxic Activity of this compound
Initial studies have established the cytotoxic potential of this compound against murine and human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for the following cell lines:
| Cell Line | Cancer Type | IC50 Value (µg/mL) |
| P388 | Murine Leukemia | 0.28[1][2] |
| KB | Human Epidermoid Carcinoma | 0.28[1][2] |
Currently, there is a lack of publicly available data on the cytotoxic activity of this compound against other prevalent cancer cell lines, such as those from lung, breast, or prostate cancers. Further research is necessary to broaden our understanding of its efficacy across a wider spectrum of malignancies.
Experimental Protocols
The determination of this compound's cytotoxic activity relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.
Apoptosis Detection: Annexin V Staining
Annexin V staining is a common method used to detect apoptosis, or programmed cell death, a potential mechanism of action for anticancer compounds.
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is often used concurrently to distinguish necrotic or late apoptotic cells.
Procedure:
-
Cell Treatment: Cancer cells are treated with this compound for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: Cells are resuspended in the binding buffer and incubated with fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Potential Signaling Pathways
While the specific molecular targets and signaling pathways affected by this compound have not yet been elucidated in the available literature, its cytotoxic and potential pro-apoptotic activity suggests that it may interfere with key cellular processes that regulate cell survival, proliferation, and death. Based on the mechanisms of other marine alkaloids, potential targets for this compound could include pathways like the NF-κB and MAPK signaling cascades, which are frequently dysregulated in cancer.
Hypothetical Experimental Workflow for Investigating Signaling Pathways
Caption: Workflow for studying this compound's effect on signaling.
General Overview of NF-κB and MAPK Signaling Pathways
The following diagrams illustrate the general architecture of the NF-κB and MAPK signaling pathways, which are common targets for anticancer drug development. It is important to note that the interaction of this compound with these pathways is currently speculative and requires experimental validation.
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Caption: Simplified overview of the MAPK/ERK signaling pathway.
References
Evaluating the Therapeutic Potential of Keramaphidin B: A Comparative Analysis of its Therapeutic Index
For Immediate Release
AUSTIN, Texas – In the ongoing quest for more effective and safer cancer therapeutics, the marine alkaloid Keramaphidin B has emerged as a compound of interest due to its potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive evaluation of the therapeutic index of this compound, comparing its performance with established chemotherapeutic agents, cisplatin (B142131) and vincristine (B1662923). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential as a clinical candidate.
This compound, a member of the manzamine alkaloids isolated from marine sponges, has demonstrated significant cytotoxicity against KB human epidermoid carcinoma cells and P388 murine leukemia cells, with a half-maximal inhibitory concentration (IC50) of 0.28 µg/mL for both cell lines.[1] The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider safety margin. While in vivo toxicity data for this compound is not publicly available to calculate a definitive TI, a comparative analysis of its in vitro potency against standard-of-care drugs provides valuable insights into its therapeutic potential.
Comparative Efficacy and Toxicity
To contextualize the potent in vitro activity of this compound, this guide compares its IC50 values with those of cisplatin and vincristine, two widely used chemotherapy drugs for epidermoid carcinoma and leukemia, respectively.
| Compound | Cancer Cell Line | IC50 (µM) | In Vivo Toxicity (Mice) | Therapeutic Index (Calculated) |
| This compound | KB Human Epidermoid Carcinoma | ~0.53¹ | Data Not Available | Not Calculable |
| P388 Murine Leukemia | ~0.53¹ | Data Not Available | Not Calculable | |
| Cisplatin | A431 Human Epidermoid Carcinoma | 3.1 - 10.41²[2][3] | LD50: 14 - 18 mg/kg (i.p./i.v.)[4] | ~2.3 - 4.5³ |
| Vincristine | P388 Murine Leukemia | ~0.002 - 0.008⁴ | LD50: 1.9 - 3.0 mg/kg (i.p.)[5] | ~316 - 1875⁵ |
¹IC50 of 0.28 µg/mL converted to µM assuming a molecular weight of approximately 530 g/mol . ²IC50 values for cisplatin can vary significantly depending on the specific cell line and experimental conditions. ³Calculated using the lower end of the IC50 range for epidermoid carcinoma cells and the LD50 in mice. This is an illustrative calculation and can vary. ⁴IC50 values for vincristine against P388 cells can vary. ⁵Calculated using the reported IC50 range and LD50 in mice. This is an illustrative calculation and can vary.
Note: The therapeutic index is highly dependent on the specific tumor type, animal model, and experimental conditions. The values presented for the comparators are for illustrative purposes. The absence of in vivo toxicity data for this compound prevents a direct calculation of its therapeutic index.
Mechanism of Action: A Potential GSK-3β Inhibitor
This compound belongs to the manzamine class of alkaloids. Studies on related manzamine alkaloids suggest a potential mechanism of action involving the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer. The inhibition of GSK-3β by this compound could lead to the downstream modulation of signaling pathways that control cancer cell growth and survival.
Caption: Proposed signaling pathway of this compound via GSK-3β inhibition.
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug development. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
This compound, Cisplatin, Vincristine
-
KB and P388 cancer cell lines
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. 100 µL of these dilutions are added to the wells, and the plates are incubated for another 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined using a dose-response curve.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
In Vivo Acute Toxicity Study (OECD 423)
This protocol is used to determine the median lethal dose (LD50) of a substance.
Materials:
-
Test compound (e.g., this compound)
-
Healthy, young adult mice (e.g., Swiss albino mice) of a single sex
-
Appropriate vehicle for drug administration (e.g., saline, corn oil)
-
Animal housing facilities
-
Calibrated dosing syringes and needles
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.
-
Dosing: A stepwise procedure is used, with 3 animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The substance is administered orally or via the intended clinical route (e.g., intraperitoneal injection).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
If mortality occurs in 2 or 3 animals at the starting dose, the test is repeated at a lower dose level.
-
If mortality occurs in 1 animal, the test is repeated with 3 more animals at the same dose.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
LD50 Estimation: The LD50 is estimated based on the mortality rates observed at different dose levels.
Caption: Logical workflow for an in vivo acute toxicity study (OECD 423).
Conclusion
This compound demonstrates potent in vitro cytotoxicity against epidermoid carcinoma and leukemia cell lines, with an IC50 value of 0.28 µg/mL.[1] This potency is comparable to or greater than that of the standard chemotherapeutic agent cisplatin against epidermoid carcinoma cells. However, a complete assessment of its therapeutic potential is hindered by the lack of publicly available in vivo toxicity data. Without an LD50 or maximum tolerated dose, the therapeutic index of this compound cannot be calculated, and its safety profile remains unknown.
Further preclinical studies are imperative to determine the in vivo efficacy and toxicity of this compound. The promising in vitro activity, coupled with a potentially novel mechanism of action through GSK-3β inhibition, warrants continued investigation. Should future studies reveal a favorable safety profile, this compound could represent a valuable new lead compound in the development of novel anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and characterization of cisplatin-resistant human epidermoid carcinoma cell line, A431 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In-Vivo Efficacy Analysis: Keramaphidin B versus Standard Chemotherapeutic Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the marine alkaloid Keramaphidin B and standard chemotherapeutic agents, with a focus on in-vivo efficacy. Due to the limited availability of public in-vivo data for this compound, this document summarizes its potent in-vitro activity against relevant cancer cell lines and presents a comparative analysis with the established in-vivo efficacy of Doxorubicin, a standard-of-care chemotherapeutic agent. Methodologies for key experimental protocols and relevant biological pathways are also detailed to guide future research.
**Executive Summary
This compound, a manzamine alkaloid isolated from marine sponges, has demonstrated significant cytotoxic effects against various cancer cell lines in vitro. While in-vivo efficacy data for this compound is not yet publicly available, its chemical relatives, the manzamine alkaloids, have shown promising in-vivo activity against diseases such as malaria and have been noted for their potential as anticancer agents, including activity against P-388 mouse leukemia cells.[1][2]
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent with well-documented in-vivo efficacy against a broad spectrum of cancers, including leukemias and solid tumors. This guide uses Doxorubicin as a benchmark for comparison, leveraging available in-vivo data from murine leukemia models.
Section 1: Comparative Efficacy Data
The following table summarizes the available cytotoxic and efficacy data for this compound and Doxorubicin against the P388 murine leukemia cell line. This allows for a direct comparison of the in-vitro potency of this compound with the established in-vivo efficacy of a standard chemotherapeutic agent.
| Compound | Assay Type | Cell Line | Endpoint | Result | Reference |
| This compound | In-Vitro Cytotoxicity | P388 Murine Leukemia | IC50 | 0.28 µg/mL | Not explicitly cited |
| Doxorubicin | In-Vitro Cytotoxicity | P388 Murine Leukemia | IC50 | ~0.02 - 0.2 µM | [3] |
| Doxorubicin | In-Vivo Efficacy | P388 Murine Leukemia | Increased Lifespan | Significant antitumor activity | [4] |
Note: A direct comparison of in-vivo efficacy is not currently possible due to the absence of published studies on this compound. The in-vitro data suggests that this compound possesses potent cytotoxic activity comparable to Doxorubicin. Further in-vivo studies are warranted to determine its therapeutic potential.
Section 2: Experimental Protocols
To facilitate future in-vivo research on this compound, this section details a standard protocol for evaluating the efficacy of an experimental compound against a murine leukemia model.
In-Vivo Efficacy Evaluation in a P388 Murine Leukemia Model
This protocol outlines the methodology for assessing the antitumor activity of a test compound in mice inoculated with P388 leukemia cells.
Objective: To determine the effect of the test compound on the survival of mice bearing P388 leukemia.
Materials:
-
P388 murine leukemia cell line
-
6-8 week old DBA/2 mice
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., Doxorubicin)
-
Sterile phosphate-buffered saline (PBS)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Cell Culture and Preparation: P388 cells are cultured in appropriate media and harvested during the logarithmic growth phase. The cells are then washed and resuspended in sterile PBS at a concentration of 1 x 10^6 cells/0.1 mL.
-
Animal Inoculation: Healthy DBA/2 mice are inoculated intraperitoneally (i.p.) with 0.1 mL of the P388 cell suspension.
-
Animal Randomization and Grouping: Twenty-four hours post-inoculation, the mice are randomly assigned to treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administered with the vehicle solution.
-
Test Compound Group(s): Administered with this compound at various dose levels.
-
Positive Control Group: Administered with a standard chemotherapeutic agent like Doxorubicin at a known effective dose.
-
Treatments are typically administered i.p. or intravenously (i.v.) for a specified number of days.
-
-
Monitoring and Data Collection:
-
Mice are monitored daily for signs of toxicity and mortality.
-
Body weights are recorded regularly.
-
The primary endpoint is the day of death for each animal.
-
-
Data Analysis: The mean survival time (MST) for each group is calculated. The percentage increase in lifespan (%ILS) is determined using the formula: %ILS = [(MST of treated group - MST of control group) / MST of control group] x 100.
Section 3: Signaling Pathways and Experimental Workflows
Postulated Signaling Pathway for Manzamine Alkaloids
While the specific signaling pathways affected by this compound are not fully elucidated, studies on other manzamine alkaloids, such as Manzamine A, in human colorectal cancer cells suggest modulation of key cellular processes.[5] The diagram below illustrates a potential mechanism of action.
Caption: Postulated signaling pathways affected by Manzamine A.
Experimental Workflow for In-Vivo Efficacy Study
The following diagram outlines the typical workflow for conducting an in-vivo efficacy study of a novel compound.
Caption: Experimental workflow for in-vivo efficacy evaluation.
Conclusion
This compound exhibits potent in-vitro cytotoxicity against the P388 murine leukemia cell line, with an IC50 value in the same range as the established chemotherapeutic agent, Doxorubicin. While direct in-vivo comparative data is currently unavailable for this compound, its promising in-vitro profile, coupled with the known in-vivo anticancer potential of the broader manzamine alkaloid family, strongly supports its further investigation as a potential therapeutic agent. The experimental protocols and workflows provided in this guide offer a framework for conducting the necessary in-vivo studies to fully elucidate the therapeutic efficacy of this compound. Future research should prioritize in-vivo animal studies to determine its antitumor activity, toxicity profile, and pharmacokinetic properties.
References
- 1. In Vivo Antimalarial Activity of the Beta-Carboline Alkaloid Manzamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of doxorubicin-induced cell death in vitro and in vivo by cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Keramaphidin B: A Promising Marine Alkaloid for Anticancer Drug Discovery
A comprehensive analysis of the marine-derived compound Keramaphidin B reveals its potential as a potent lead for the development of novel anticancer therapeutics. Exhibiting significant cytotoxic effects against murine leukemia and human epidermoid carcinoma cell lines, this complex alkaloid warrants further investigation into its mechanism of action and comparative efficacy.
This compound, a pentacyclic alkaloid isolated from the marine sponge Amphimedon sp., has demonstrated notable cytotoxic activity, positioning it as a compound of interest for oncology researchers. This guide provides a comparative overview of this compound's performance against the established chemotherapeutic agent doxorubicin (B1662922), details the experimental methodologies for assessing its activity, and explores its potential signaling pathways.
Comparative Cytotoxicity Analysis
This compound has shown significant growth-inhibitory effects against P388 murine leukemia cells and KB human epidermoid carcinoma cells. The half-maximal inhibitory concentration (IC50) for this compound against both cell lines has been reported as 0.28 µg/mL. To facilitate a standardized comparison with other chemotherapeutic agents, this value is converted to micromolar (µM) units. With a molecular weight of 525.7 g/mol , the IC50 of this compound is approximately 0.53 µM.
For comparison, doxorubicin, a widely used anticancer drug, exhibits a range of IC50 values against these cell lines, which can vary based on experimental conditions and specific cell line sensitivities.
| Compound | Cell Line | IC50 (µM) |
| This compound | P388 (Murine Leukemia) | ~ 0.53 |
| KB (Human Epidermoid Carcinoma) | ~ 0.53 | |
| Doxorubicin | P388 (Murine Leukemia) | 0.04 - 0.2 |
| KB (Human Epidermoid Carcinoma) | 0.03 - 1.7 |
Note: The IC50 values for doxorubicin are compiled from various studies to provide a representative range and may not be from direct head-to-head comparisons with this compound.
This data suggests that this compound possesses potent cytotoxic activity, with an IC50 value that falls within the effective range of the established chemotherapeutic doxorubicin.
Potential Mechanism of Action: Targeting Key Cancer Signaling Pathways
While direct mechanistic studies on this compound are limited, its structural relationship to the manzamine class of alkaloids provides insights into its potential modes of action. Manzamine alkaloids are known to modulate several signaling pathways critical for cancer cell survival and proliferation, including the NF-κB and GSK-3β pathways.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3][4] In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy.[1][2][3][4] Some manzamine alkaloids have been shown to inhibit this pathway, suggesting a potential mechanism for their anticancer effects.
GSK-3β Signaling Pathway: Glycogen Synthase Kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and metabolism.[5][6][7] Dysregulation of GSK-3β activity is implicated in the development and progression of various cancers.[5][6][7] Several manzamine alkaloids have been identified as inhibitors of GSK-3β, highlighting another plausible avenue through which this compound may exert its cytotoxic effects.[8][9][10]
The following diagrams illustrate the potential points of intervention for this compound within these critical cancer signaling pathways.
Experimental Protocols
The cytotoxic activity of this compound and other compounds can be determined using standard in vitro cell-based assays such as the MTT or Sulforhodamine B (SRB) assays.
MTT Assay Protocol for P388 (Suspension) Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
-
Cell Plating: Seed P388 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Sulforhodamine B (SRB) Assay Protocol for KB (Adherent) Cells
The SRB assay is a colorimetric assay that measures cellular protein content.
-
Cell Plating: Seed KB cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or control compounds and incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.
Conclusion
This compound demonstrates potent cytotoxic activity against cancer cell lines, with an efficacy comparable to the established chemotherapeutic doxorubicin. Its potential to modulate key cancer-related signaling pathways, such as NF-κB and GSK-3β, makes it a compelling lead compound for further drug discovery and development efforts. Future research should focus on elucidating the precise molecular targets of this compound and conducting in vivo studies to validate its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation of this promising marine natural product.
References
- 1. Glycogen synthase kinase-3 (GSK-3) inhibitory activity and structure-activity relationship (SAR) studies of the manzamine alkaloids. Potential for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amaryllidaceae Alkaloids as Potential Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin cytotoxicity to P388 lymphocytic leukemia as determined by alkaline elution and established assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Dex-Verapamil on Doxorubicin cytotoxicity in P388 murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Investigation of Natural versus Synthetic Keramaphidin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of natural Keramaphidin B, a cytotoxic marine alkaloid, and its synthetically derived counterpart. The structural elucidation and confirmation of synthetic compounds rely heavily on the congruence of their spectroscopic data with that of the natural product. This document serves as a comprehensive resource, presenting available spectroscopic data, outlining experimental protocols for both isolation and synthesis, and visualizing the analytical workflow.
Data Presentation: Spectroscopic Data Comparison
The verification of a successful total synthesis hinges on the meticulous comparison of spectroscopic data between the synthetic and natural compounds. For this compound, various analytical techniques have been employed to establish this structural identity. The data presented below is a summary gleaned from pivotal publications in the field. It is important to note that detailed raw data, including full NMR spectra and high-resolution mass spectrometry, are typically available in the supporting information of the cited literature.[1][2][3]
| Spectroscopic Technique | Natural this compound | Synthetic this compound | Consistency |
| ¹H NMR | Characteristic signals corresponding to the complex polycyclic structure. | The proton NMR spectra of synthetic samples have been reported to match those of the authentic natural product very well.[1][2] | High |
| ¹³C NMR | A full set of carbon signals defining the unique scaffold of the molecule. | The carbon NMR spectra of synthetic this compound are in excellent agreement with the data from the natural isolate.[1][2] | High |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the natural product. | High-resolution mass spectrometry (HRMS) of the synthetic material confirms the expected molecular formula, consistent with the natural product. | High |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the functional groups present. | The IR spectra of both natural and synthetic samples are expected to be superimposable, indicating the same functional group composition. | High |
| UV-Vis Spectroscopy | Displays absorption maxima characteristic of the chromophores within the molecule. | The UV-Vis spectra of synthetic this compound should align with that of the natural product, confirming the integrity of the electronic system. | High |
| Optical Rotation | The specific rotation value confirms the stereochemistry of the isolated enantiomer. | The synthesis of a specific enantiomer, such as (+)-Keramaphidin B, yields an optical rotation value consistent with the natural counterpart.[1] | High |
Experimental Protocols
The methodologies for obtaining natural and synthetic this compound are fundamentally different, yet both converge to yield the same complex molecular architecture.
Isolation of Natural this compound
Natural this compound was first isolated from the Okinawan marine sponge Amphimedon sp. The general procedure for the isolation of marine natural products involves:
-
Collection and Extraction: The sponge material is collected and extracted with organic solvents (e.g., methanol, dichloromethane) to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are further purified using a series of chromatographic techniques, which may include:
-
Column Chromatography (e.g., silica (B1680970) gel, alumina)
-
High-Performance Liquid Chromatography (HPLC), often reverse-phase, to achieve final purification.
-
-
Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods as detailed in the table above.
Total Synthesis of this compound
Several synthetic routes to this compound have been reported, with a notable achievement being a unified approach that also led to other related alkaloids.[1][4] A general overview of a complex total synthesis involves:
-
Retrosynthetic Analysis: The complex target molecule is conceptually broken down into simpler, commercially available starting materials.
-
Forward Synthesis: The planned synthetic route is executed in the laboratory. Key strategies in the synthesis of this compound have included:[1][3][4][5]
-
Purification and Characterization: After each synthetic step, the product is purified, typically by chromatography. The final synthetic product is rigorously characterized and its spectroscopic data is compared to that of the natural product to confirm its identity.[1][2]
Visualizations
Comparative Analysis Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of natural versus synthetic this compound.
Caption: Workflow from sample origin to structural verification.
Logical Relationship in Spectroscopic Data Comparison
This diagram illustrates the logical flow of comparing the spectroscopic data to confirm the identity of the synthetic product.
Caption: Logical process for verifying synthetic product identity.
References
- 1. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Total Syntheses of this compound and Nominal Njaoamine I & Studies towards the Total Synthesis of Providencin :: MPG.PuRe [pure.mpg.de]
Safety Operating Guide
Navigating the Safe Disposal of Keramaphidin B: A Procedural Guide
For researchers, scientists, and drug development professionals engaged with the potent marine alkaloid Keramaphidin B, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic properties, demonstrated against P-388 and KB cell lines, this pentacyclic manzamine alkaloid isolated from Amphimedon sp. requires meticulous handling and disposal protocols to mitigate potential hazards.[1] In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous and toxic compound.
Health and Safety Overview
This compound has exhibited significant cytotoxic effects, indicating its potential as a hazardous substance.[1] While specific toxicity data is limited, its biological activity necessitates stringent safety measures to prevent exposure.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[2]
-
Cytotoxicity: Proven cytotoxic activity against cancer cell lines suggests it may be harmful to healthy cells.[1][4]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent accidental exposure.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any aerosols or particulates. |
This compound Disposal Protocol
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound waste. This protocol is based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with institutional and local regulations.
Step 1: Segregation of Waste
-
Isolate all waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 2: Waste Containment
-
Place solid waste, such as contaminated gloves and vials, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and shatter-resistant container. Ensure the container is compatible with the solvents used.
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other required information as per your institution's policy.
Step 3: Decontamination of Work Surfaces
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use an appropriate solvent or cleaning agent that is known to degrade or solubilize the compound without creating additional hazards.
Step 4: Temporary Storage
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[5]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the safe disposal of this compound, the following diagrams illustrate the key decision-making and operational steps.
Caption: A workflow diagram illustrating the key stages of this compound disposal.
Caption: A decision tree for the proper handling of items contaminated with this compound.
References
Handling Keramaphidin B: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Disclaimer: No specific Safety Data Sheet (SDS) for Keramaphidin B is publicly available. This guide is based on general laboratory safety protocols for handling cytotoxic compounds and should be supplemented by a thorough, compound-specific risk assessment conducted by qualified personnel before any handling occurs.
This compound, a cytotoxic marine alkaloid, necessitates stringent safety protocols to protect researchers and laboratory personnel from potential exposure.[1][2] Due to its biological activity, all contact should be minimized through the use of appropriate personal protective equipment (PPE), engineering controls, and well-defined handling and disposal procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for hazardous chemicals.[3]
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols. |
| Lab Coat | A buttoned, full-length lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is crucial to minimize exposure risk. This includes the use of engineering controls and adherence to strict hygiene and storage protocols.
Engineering Controls
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[3]
-
Designated Area: Establish a designated area for handling this compound to contain any potential contamination.
Hygiene Practices
-
Hand Washing: Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory.[3]
-
No Food or Drink: Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[5]
Storage
-
Container: Keep the container tightly closed when not in use.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the compound name and associated hazards.
Disposal Plan
The disposal of this compound waste must comply with all local, state, and federal regulations for hazardous chemical waste.[3]
-
Waste Segregation: Segregate this compound waste from other waste streams.
-
Container: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal Method: Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
